molecular formula C8H15BrO2 B033269 Tert-butyl 4-bromobutanoate CAS No. 110661-91-1

Tert-butyl 4-bromobutanoate

Cat. No.: B033269
CAS No.: 110661-91-1
M. Wt: 223.11 g/mol
InChI Key: HJEZRYIJNHAIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-bromobutanoate is a high-purity alkylating reagent of significant value in synthetic organic chemistry and medicinal chemistry research. Its core utility lies in the four-carbon bromoalkane chain, protected by a tert-butyl ester group. This bifunctional structure allows it to serve as a key building block for the introduction of the 4-bromobutyl moiety into complex molecular architectures. The bromine atom is an excellent leaving group, making the compound highly effective in nucleophilic substitution reactions (SN2) to form carbon-carbon and carbon-heteroatom bonds, thereby extending molecular chains.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEZRYIJNHAIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30911796
Record name tert-Butyl 4-bromobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110661-91-1, 110611-91-1
Record name 1,1-Dimethylethyl 4-bromobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110661-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-bromobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 4-bromo-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.395
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Bromobutyric acid-t-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to tert-Butyl 4-bromobutanoate for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in work involving this compound (CAS No. 110661-91-1). It moves beyond a simple data sheet to provide an in-depth understanding of its physical and chemical properties, synthesis, handling, and application, grounded in established scientific principles and experimental data.

Introduction and Molecular Overview

This compound is a bifunctional organic compound featuring a carboxylic ester and an alkyl halide. Structurally, it consists of a four-carbon butanoate chain with a bromine atom at the C4 position and a tert-butyl group protecting the carboxyl function.[1] This unique architecture makes it a valuable intermediate in organic synthesis.[1]

The bulky tert-butyl group provides significant steric hindrance, which influences the molecule's reactivity.[1] It serves as a robust protecting group for the carboxylic acid, stable under various conditions but readily removable under specific acidic conditions. The primary bromine atom, on the other hand, acts as a good leaving group, making the terminal carbon electrophilic and susceptible to nucleophilic substitution reactions.[1] These characteristics render the molecule a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2]

Core Physical and Chemical Properties

The physical state and solubility of this compound are critical for its application in reaction chemistry, dictating solvent choice and reaction conditions. It is typically a colorless to pale yellow liquid with a distinct odor.[1] Its hydrophobic tert-butyl group makes it soluble in common organic solvents like ether and chloroform, while exhibiting low solubility in water.[1]

Table 1: Key Physical and Chemical Data
PropertyValueSource(s)
CAS Number 110661-91-1[3]
Molecular Formula C₈H₁₅BrO₂[1][3]
Molecular Weight 223.11 g/mol [3]
Appearance Colorless to pale yellow liquid[1][4]
Density 1.258 ± 0.06 g/cm³[5]
Boiling Point 225.9 °C at 760 mmHg[5]
Flash Point 117.1 °C[5]
Refractive Index 1.46[6]
Solubility Soluble in ether, chloroform; less soluble in water[1]
IUPAC Name This compound[3]
SMILES CC(C)(C)OC(=O)CCCBr[1][3]
InChI Key HJEZRYIJNHAIGY-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Considerations

The most common and direct synthesis of this compound is the Fischer esterification of 4-bromobutanoic acid with tert-butanol. This acid-catalyzed reaction requires careful control to favor product formation and minimize side reactions.

Diagram 1: Fischer Esterification Workflow

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification Reactant1 4-Bromobutanoic Acid Mixing Combine reactants, solvent, catalyst, and MgSO₄ Reactant1->Mixing Reactant2 tert-Butanol (Excess) Reactant2->Mixing Catalyst H₂SO₄ (cat.) Catalyst->Mixing DehydratingAgent MgSO₄ DehydratingAgent->Mixing Solvent Dichloromethane (DCM) Solvent->Mixing Stirring Stir vigorously at RT for 48 hours Mixing->Stirring Initiates esterification Quench Quench with sat. NaHCO₃ (aq) Stirring->Quench Neutralizes acid Extraction Extract with DCM Quench->Extraction Separates product Drying Dry organic layer (MgSO₄) Extraction->Drying Evaporation Remove solvent in vacuo Drying->Evaporation Purify Column Chromatography (Silica Gel, DCM eluent) Evaporation->Purify Crude Product FinalProduct This compound Purify->FinalProduct Yield: ~30-47%

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a self-validating system adapted from established procedures.[7][8] The causality behind each step is explained to ensure reproducibility and understanding.

  • Reaction Setup : To a solution of 4-bromobutanoic acid (e.g., 3.34 g, 20 mmol) in dry dichloromethane (80 mL), add magnesium sulfate (9.6 g, 80 mmol) and tert-butanol (9.2 mL, 100 mmol, 5 eq.).[7]

    • Causality : Dichloromethane is an inert solvent for the reactants. An excess of tert-butanol is used to drive the equilibrium towards the product side, according to Le Châtelier's principle. Magnesium sulfate acts as an in-situ dehydrating agent, sequestering the water produced during esterification, which also shifts the equilibrium to favor product formation.

  • Catalysis : Carefully add concentrated sulfuric acid (0.2 mL) to the mixture.[7]

    • Causality : Sulfuric acid is the catalyst; it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of tert-butanol.

  • Reaction : Vigorously stir the reaction mixture at room temperature for 48 hours.[7]

    • Causality : The prolonged reaction time is necessary due to the steric hindrance of the tert-butyl group, which slows down the reaction rate compared to less hindered alcohols.

  • Workup & Neutralization : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[7]

    • Causality : Sodium bicarbonate neutralizes the sulfuric acid catalyst and any unreacted 4-bromobutanoic acid, preventing product hydrolysis during extraction.

  • Extraction & Isolation : Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water, and then with brine. Dry the organic layer over anhydrous magnesium sulfate.[7]

    • Causality : Extraction isolates the product into the organic phase. Washing with water and brine removes water-soluble impurities. Drying removes residual water from the organic solvent.

  • Purification : Filter off the drying agent and remove the solvent under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel using dichloromethane as the eluent to afford pure this compound.[7]

    • Causality : Column chromatography separates the target compound from non-volatile impurities and any remaining starting material.

Spectroscopic Characterization

Structural confirmation is paramount. The following spectroscopic data are characteristic of this compound.

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.27 (t, J=6.5Hz, 2H, -CH₂Br), 2.22 (t, J=7.2Hz, 2H, -CH₂CO₂-), 1.98-1.91 (m, 2H, -CH₂CH₂CH₂-), 1.27 (s, 9H, -C(CH₃)₃).[8]

  • ¹³C NMR (100 MHz, CDCl₃) : δ 171.7 (C=O), 80.5 (O-C(CH₃)₃), 33.7 (-CH₂Br), 32.8 (-CH₂CO₂-), 28.0 (-CH₂CH₂CH₂-), 27.9 (-C(CH₃)₃).[8]

Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate precautions.

Table 2: GHS Hazard Information
Hazard ClassGHS CodeDescriptionSource(s)
Skin Corrosion/Irritation H315Causes skin irritation
Serious Eye Damage/Irritation H319Causes serious eye irritation
Acute Toxicity (Oral) H302Harmful if swallowed
Specific Target Organ Toxicity H335May cause respiratory irritation[9]
  • Pictograms : Warning, Corrosive.

  • Handling : Use only in a well-ventilated area, preferably a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Avoid breathing mist, vapors, or spray.[9][10] Wash hands and any exposed skin thoroughly after handling.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended.

  • Spill Management : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[9] Ensure adequate ventilation and prevent runoff into drains.[9]

Applications in Research and Development

The dual functionality of this compound makes it a versatile reagent. Its primary application is as an alkylating agent to introduce a protected four-carbon carboxylic acid chain onto a nucleophile.

Diagram 2: General Application Logic

ApplicationLogic Nucleophile Nucleophile (Nu:) e.g., Amine, Phenoxide, Thiolate Intermediate Alkylated Intermediate (Nu-CH₂CH₂CH₂CO₂tBu) Nucleophile->Intermediate SN2 Reaction Reagent This compound Reagent->Intermediate FinalProduct Final Carboxylic Acid (Nu-CH₂CH₂CH₂COOH) Intermediate->FinalProduct Deprotection Deprotection Acidic Hydrolysis (e.g., TFA, HCl) Deprotection->FinalProduct

Caption: General synthetic utility of this compound.

This strategy is frequently employed in medicinal chemistry to synthesize derivatives of active pharmaceutical ingredients (APIs), where the butanoic acid chain can act as a linker or modify the pharmacokinetic properties of a drug candidate. For instance, it has been used in the development of cannabinoid-1 (CB1) receptor antagonists.[8]

References

Introduction: The Strategic Value of a Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Bromobutyric Acid Tert-Butyl Ester (CAS No. 110661-91-1)

4-Bromobutyric acid tert-butyl ester, also known by its IUPAC name tert-butyl 4-bromobutanoate, is a pivotal reagent in modern organic and medicinal chemistry.[1] Its value lies in its bifunctional nature: a primary alkyl bromide poised for nucleophilic substitution and a sterically hindered tert-butyl ester that serves as a robust protecting group for the carboxylic acid.[2][3] This unique combination allows for the strategic introduction of a flexible four-carbon chain into complex molecules, a common motif in pharmacologically active compounds. This guide provides an in-depth examination of its synthesis, reactivity, applications, and handling, offering field-proven insights for its effective use in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 110661-91-1[1]
Molecular Formula C₈H₁₅BrO₂[2][4]
Molecular Weight 223.11 g/mol [1][5]
Appearance Colorless to light yellow liquid[2][4]
Boiling Point 225.9 ± 23.0 °C (Predicted)[4][6]
Density ~1.258 g/cm³ (Predicted)[4][6]
Solubility Soluble in chloroform, hexane, dichloromethane[2][4]
Storage Temperature 2-8°C, protect from light, under inert atmosphere[4][5]

Spectroscopic Data for Structural Verification

Confirmation of the compound's identity and purity post-synthesis or prior to use is critical. The following nuclear magnetic resonance (NMR) data serve as a reliable reference.

  • ¹H NMR (400 MHz, CDCl₃): δ 3.40 (t, J=6.7 Hz, 2H), 2.34 (t, J=7.1 Hz, 2H), 2.10 (quintet, J=6.7 Hz, 2H), 1.45 (s, 9H).[4][7]

  • ¹³C NMR (100 MHz, CDCl₃): δ 171.8, 80.5, 33.7, 32.8, 28.0, 27.9.[4][7]

Synthesis Protocol: Acid-Catalyzed Esterification

The most direct and widely employed method for preparing this compound is the Fischer-Speier esterification of 4-bromobutyric acid with tert-butanol, driven by an acid catalyst.[7][8]

Causality-Driven Methodology

Understanding the "why" behind each step is crucial for troubleshooting and optimization.

  • The Role of the Acid Catalyst (H₂SO₄): Tert-butanol is a bulky, weakly nucleophilic alcohol. The strong acid catalyst protonates the carbonyl oxygen of 4-bromobutyric acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the alcohol.

  • Driving Equilibrium with a Dehydrating Agent (MgSO₄): Esterification is a reversible reaction that produces water as a byproduct. The inclusion of an anhydrous drying agent like magnesium sulfate sequesters this water as it forms, shifting the reaction equilibrium toward the desired ester product according to Le Châtelier's principle.[4][7]

  • Neutralization and Workup: The reaction is quenched with a weak base, such as saturated sodium bicarbonate solution, to neutralize the sulfuric acid catalyst, preventing potential hydrolysis of the ester during extraction.[4][7] A subsequent brine wash helps to remove residual water from the organic phase.

  • Purification by Chromatography: Silica gel column chromatography is the standard method for purifying the crude product, effectively separating the nonpolar ester from the more polar starting acid and other impurities.[4]

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 4-bromobutyric acid (1.0 eq., e.g., 3.34 g, 20 mmol) in dry dichloromethane (80 mL), add anhydrous magnesium sulfate (4.0 eq., e.g., 9.6 g, 80 mmol) and tert-butanol (5.0 eq., e.g., 9.2 mL, 100 mmol).[7]

  • Initiation: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.2 mL) to the stirred mixture.[7]

  • Reaction: Vigorously stir the reaction mixture at room temperature for 48 hours.[4][7] Monitor reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.[4][7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.[4]

  • Washing: Wash the combined organic layers with water and then with saturated sodium chloride (brine) solution.[4]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., n-hexane/ethyl acetate) to afford the pure this compound.[4]

Synthesis Workflow Diagram

Synthesis_Workflow Start 4-Bromobutyric Acid + t-Butanol Reaction Esterification (Room Temp, 48h) Start->Reaction Reagents CH₂Cl₂ H₂SO₄ (cat.) MgSO₄ Reagents->Reaction Quench Quench (Sat. NaHCO₃) Reaction->Quench Workup Extraction (CH₂Cl₂) Wash (Brine) Drying (Na₂SO₄) Quench->Workup Purification Column Chromatography Workup->Purification Product tert-Butyl 4-bromobutanoate Purification->Product

Caption: Acid-catalyzed synthesis of this compound.

Core Reactivity and Strategic Applications

The utility of this compound stems from its two distinct reactive sites, which can be addressed selectively.

The Electrophilic Alkyl Halide

The primary bromide makes the terminal carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of the protected butyrate chain.

  • N-Alkylation: Reaction with primary or secondary amines to form γ-amino esters, which are precursors to important structures like GABA analogs and lactams.[9][10][11]

  • O-Alkylation: Reaction with alcohols or phenols to form ethers.

  • S-Alkylation: Reaction with thiols to generate thioethers.

  • C-Alkylation: Reaction with carbanions, such as those derived from malonates, to form new carbon-carbon bonds.

The Tert-Butyl Ester Protecting Group

The tert-butyl ester is prized for its stability under a wide range of conditions, including basic, hydrogenolytic, and mildly acidic environments. Its removal is typically achieved under strong acidic conditions, commonly with trifluoroacetic acid (TFA) in a dichloromethane solvent at room temperature.[12] This orthogonality makes it invaluable in multi-step syntheses where other functional groups require manipulation.

Application Highlight: A Linchpin in Drug Discovery

This reagent is a crucial intermediate in the synthesis of a diverse array of pharmaceutical compounds.[3]

  • GABA Analog Synthesis: It is a key starting material for creating β-substituted GABA derivatives, which are of significant interest for treating neurological disorders.[9][10][11]

  • PROTAC Linkers: The compound serves as a simple and effective linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to induce targeted protein degradation.[13]

  • Pharmaceutical Intermediates: It is listed as an impurity of Elagolix, a drug used to treat endometriosis, indicating its role as a potential building block or precursor in related synthetic routes.[2][4]

Bifunctional Reagent Logic Diagram

Bifunctional_Logic Reagent This compound Path1 Nucleophilic Substitution (Sₙ2) Reagent->Path1  + Nucleophile Path2 Acid-Mediated Deprotection (TFA) Reagent->Path2  + Strong Acid Product1 Alkylated Product (Ester Intact) Path1->Product1 Product2 4-Bromobutyric Acid (Bromide Intact) Path2->Product2

Caption: Dual reactivity pathways of the title compound.

Safety, Handling, and Storage

Adherence to proper laboratory safety protocols is mandatory when working with this reagent.

  • Hazard Identification: The compound is classified as a skin and eye irritant.[1][14] It may also cause respiratory irritation.[1][14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16] It should be protected from light.[4] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen) is recommended.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents. The compound is stable under normal conditions.

Conclusion

This compound (CAS: 110661-91-1) is a highly versatile and valuable bifunctional reagent. Its robust tert-butyl ester allows for the selective functionalization of its primary alkyl bromide moiety, making it an ideal building block for introducing four-carbon chains in complex, multi-step syntheses. A comprehensive understanding of its synthesis, reactivity, and handling protocols, as detailed in this guide, empowers researchers to leverage its full potential in advancing drug discovery and chemical innovation.

References

An In-depth Technical Guide to the Spectroscopic Data of tert-Butyl 4-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the spectroscopic data for tert-butyl 4-bromobutanoate (CAS No. 110661-91-1), a key intermediate in organic synthesis.[1] As researchers and professionals in drug development, the unambiguous structural confirmation of such reagents is paramount to ensure the integrity and reproducibility of synthetic pathways. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral features, and providing field-proven protocols for data acquisition.

Molecular Structure and its Spectroscopic Implications

This compound is an aliphatic ester containing two key structural features that dictate its spectroscopic signature: a sterically hindered tert-butyl ester group and a primary alkyl bromide. The tert-butyl group provides a unique, highly symmetrical environment, while the flexible butanoate chain with its terminal bromine atom gives rise to characteristic signals and fragmentation patterns. Our analytical approach will leverage Nuclear Magnetic Resonance (NMR) spectroscopy to map the carbon-hydrogen framework, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to determine the molecular weight and elucidate fragmentation pathways.

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of this compound with key proton environments highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can construct a detailed connectivity map of the molecule.

¹H NMR Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).

Data Summary:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.43Triplet (t)2H-CH₂-Br (Hγ)
~2.42Triplet (t)2H-CH₂-C=O (Hα)
~2.17Quintet (m)2H-CH₂-CH₂-CH₂- (Hβ)
~1.45Singlet (s)9H-C(CH₃)₃

Note: Data synthesized from representative values found in literature.[2][3] Exact chemical shifts can vary slightly based on solvent and instrument calibration.

Interpretation and Causality:

  • δ 1.45 (Singlet, 9H): This signal is unequivocally assigned to the nine equivalent protons of the tert-butyl group. Its upfield chemical shift is characteristic of aliphatic protons shielded from deshielding groups. The singlet multiplicity arises because there are no adjacent protons, a direct consequence of the quaternary carbon to which they are attached. This signal is often a reliable diagnostic marker for the presence of a tert-butyl moiety.

  • δ 3.43 (Triplet, 2H): The most downfield signal in the aliphatic region corresponds to the methylene protons directly attached to the electronegative bromine atom (Hγ). This electronegativity deshields the protons, shifting their resonance downfield. The signal appears as a triplet due to coupling with the two adjacent Hβ protons (n+1 rule, 2+1=3).

  • δ 2.42 (Triplet, 2H): These protons (Hα) are adjacent to the carbonyl group of the ester. The electron-withdrawing nature of the carbonyl deshields these protons, shifting them downfield relative to a standard alkane but not as far as the bromine-adjacent protons. They are split into a triplet by the neighboring Hβ protons.

  • δ 2.17 (Quintet, 2H): The central methylene protons (Hβ) are flanked by two other methylene groups (Hα and Hγ). They are coupled to both sets of neighbors. Coupling to the two Hα protons would create a triplet, and further coupling to the two Hγ protons would split that triplet into a triplet of triplets. Often, if the coupling constants are similar, this complex pattern resolves into a quintet (n=4 adjacent protons, 4+1=5), which is observed here.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Data Summary:

Chemical Shift (δ) ppmAssignment
~171.7C=O (Ester Carbonyl)
~80.5-C (CH₃)₃ (Quaternary)
~33.7-C H₂-C=O (Cα)
~32.8-C H₂-Br (Cγ)
~28.0-C(C H₃)₃ (tert-Butyl Methyls)
~27.9-CH₂-C H₂-CH₂- (Cβ)

Note: Data synthesized from representative values found in literature.[1][2]

Interpretation and Causality:

  • δ 171.7: The most downfield signal is characteristic of a carbonyl carbon in an ester functional group.

  • δ 80.5: This signal corresponds to the quaternary carbon of the tert-butyl group, which is bonded to an oxygen atom. The electronegativity of the oxygen shifts this carbon significantly downfield.

  • δ 33.7, 32.8, 27.9: These are the three methylene carbons of the butanoate chain. The carbon adjacent to the carbonyl (Cα, ~33.7 ppm) and the carbon adjacent to the bromine (Cγ, ~32.8 ppm) are shifted downfield due to the influence of the respective electron-withdrawing groups. The central methylene carbon (Cβ, ~27.9 ppm) is the most shielded of the three.

  • δ 28.0: This upfield signal is assigned to the three equivalent methyl carbons of the tert-butyl group.

Experimental Protocol: NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR spectra for a liquid sample like this compound.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single deuterium lock signal. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to the sample to achieve optimal magnetic field homogeneity and spectral resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of ~12 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each unique carbon by removing ¹H-¹³C coupling.

    • Typical parameters: 256-1024 scans (due to the low natural abundance of ¹³C), spectral width of ~220 ppm, relaxation delay of 2 seconds.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals.

Diagram 2: NMR Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing dissolve Dissolve 5-10 mg in ~0.6 mL CDCl3 + TMS tune Tune & Shim dissolve->tune acq_H Acquire 1H Spectrum (16-32 scans) tune->acq_H acq_C Acquire 13C Spectrum (256-1024 scans) tune->acq_C ft Fourier Transform acq_H->ft acq_C->ft phase Phase & Calibrate (TMS) ft->phase integrate Integrate (1H) phase->integrate G mol [M]⁺˙ m/z 222/224 frag57 [C₄H₉]⁺ m/z 57 (Base Peak) mol->frag57 - •C₄H₆BrO₂ invis1 mol->invis1 invis2 mol->invis2 frag166 [C₄H₈BrO₂]⁺˙ m/z 166/168 frag149 [C₄H₆BrO]⁺ m/z 149 invis1->frag166 - C₄H₈ (McLafferty) invis2->frag149 - •OC₄H₉

References

A Comprehensive Technical Guide to the Solubility of Tert-butyl 4-bromobutanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of tert-butyl 4-bromobutanoate, a key intermediate in organic synthesis. Recognizing the scarcity of publicly available quantitative solubility data, this document synthesizes foundational chemical principles, data from analogous compounds, and predictive assessments to offer a comprehensive qualitative and semi-quantitative overview. Crucially, this guide equips researchers with detailed, field-proven experimental protocols for the precise determination of solubility, ensuring scientific integrity and empowering informed solvent selection for synthesis, purification, and formulation.

Introduction: Understanding the Significance of Solvent Selection

This compound (t-B4B) is a versatile bifunctional molecule, featuring a reactive bromine atom and a sterically hindered tert-butyl ester. This structure makes it a valuable building block in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). The success of any chemical process involving t-B4B, from reaction kinetics to purification and crystallization, is critically dependent on the choice of solvent. A well-chosen solvent will not only dissolve the reactants to facilitate a reaction but also influence the reaction rate, equilibrium, and the ease of product isolation.

This guide provides a deep dive into the solubility profile of t-B4B, moving beyond simple statements of solubility to explain the underlying physicochemical principles that govern its behavior in various organic media. By understanding these principles, researchers can make more informed decisions, troubleshoot experimental challenges, and optimize their synthetic and purification workflows.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility.

PropertyValueSource
Molecular Formula C₈H₁₅BrO₂--INVALID-LINK--
Molecular Weight 223.11 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow liquid--INVALID-LINK--
Density ~1.258 g/cm³--INVALID-LINK--
Boiling Point ~225.9 °C at 760 mmHg--INVALID-LINK--
Flash Point ~117.1 °C--INVALID-LINK--
Water Solubility Low/Insoluble--INVALID-LINK--

The molecule possesses a polar carbon-bromine bond and a polar ester group, which contribute to its dipole moment. However, the presence of a nonpolar four-carbon chain and a bulky, nonpolar tert-butyl group gives the molecule significant nonpolar character. This duality is key to its solubility behavior.

Theoretical Framework: The Science of Dissolution

The principle of "similia similibus solvuntur" or "like dissolves like " is the cornerstone of predicting solubility. This means that substances with similar polarities are more likely to be soluble in one another.

  • Polar Solvents: These solvents have large dipole moments and often contain O-H or N-H bonds, allowing for hydrogen bonding. They are effective at dissolving polar and ionic compounds.

  • Nonpolar Solvents: These solvents have small or no dipole moments and are characterized by London dispersion forces. They are effective at dissolving nonpolar compounds.

  • Aprotic Polar Solvents: These solvents have significant dipole moments but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors.

This compound, with its mix of polar and nonpolar features, is expected to exhibit good solubility in a range of solvents with intermediate to low polarity. It is generally insoluble in water due to the large, hydrophobic alkyl and tert-butyl groups which would disrupt the strong hydrogen bonding network of water.[1]

Qualitative and Predicted Solubility of this compound

While precise quantitative solubility data for this compound is not widely published, we can predict its solubility in common organic solvents based on its structure and the known solubility of analogous compounds like other bromoalkanes and tert-butyl esters. For a liquid solute like t-B4B, high solubility is often described as miscibility , meaning the liquids can be mixed in all proportions to form a single phase.

SolventSolvent TypePredicted SolubilityRationale and Insights
Hexane NonpolarMiscibleThe nonpolar nature of hexane aligns well with the significant nonpolar character of t-B4B's alkyl chain and tert-butyl group.
Toluene Nonpolar (Aromatic)MiscibleSimilar to hexane, toluene is a nonpolar solvent that should readily dissolve t-B4B.
Diethyl Ether Polar AproticMiscibleDiethyl ether has a small dipole moment and is a good solvent for many organic compounds. Qualitative data suggests t-B4B is soluble in ether.[1]
Dichloromethane (DCM) Polar AproticMiscibleDCM is a versatile solvent with a moderate dipole moment, capable of dissolving a wide range of organic compounds.
Chloroform Polar AproticMiscibleSimilar to DCM, chloroform is a good solvent for compounds of intermediate polarity. Qualitative data indicates t-B4B is soluble in chloroform.[1]
Ethyl Acetate Polar AproticMiscibleAs an ester, ethyl acetate shares structural similarities with the ester functional group in t-B4B, promoting solubility.
Tetrahydrofuran (THF) Polar AproticMiscibleTHF is a polar aprotic ether that is a good solvent for a wide range of organic compounds.
Acetone Polar AproticSolubleAcetone is a polar aprotic solvent that should be a good solvent for t-B4B, though miscibility in all proportions is less certain than with less polar solvents.
Ethanol Polar ProticSolubleThe polar hydroxyl group of ethanol can interact with the ester and bromide moieties of t-B4B, while its ethyl group provides some nonpolar character. High solubility is expected.
Methanol Polar ProticModerately SolubleMethanol is more polar than ethanol and may be a slightly less effective solvent for the nonpolar portions of t-B4B compared to ethanol.
Water Polar ProticInsolubleThe strong hydrogen bonding network of water and the predominantly nonpolar character of t-B4B make them immiscible.[1]

Disclaimer: The predicted solubilities in the table above are based on chemical principles and data for analogous compounds. For critical applications, experimental verification is strongly recommended.

Experimental Protocols for Solubility Determination

Given the lack of quantitative data, the ability to experimentally determine the solubility of this compound is a critical skill for any researcher working with this compound. The following protocols provide robust methods for both qualitative assessment and the determination of miscibility.

Protocol for Qualitative Solubility Assessment

This protocol provides a rapid and straightforward method to determine if t-B4B is soluble, partially soluble, or insoluble in a given solvent at room temperature.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)

  • Small test tubes (13x100 mm)

  • Calibrated Pasteur pipettes or micropipettes

  • Vortex mixer

Procedure:

  • Add 100 µL of the solvent to be tested into a clean, dry test tube.

  • Add 100 µL of this compound to the same test tube.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the mixture against a well-lit background.

    • Soluble/Miscible: The mixture is a single, clear, homogeneous phase.

    • Partially Soluble: The mixture is cloudy or forms two phases, but the volume of the undissolved phase is noticeably smaller.

    • Insoluble/Immiscible: The mixture clearly separates into two distinct layers.

Causality in Experimental Design:

  • Starting with a 1:1 volume ratio provides a stringent test for high solubility or miscibility.

  • Vigorous mixing ensures that the system reaches equilibrium quickly.

G cluster_0 Qualitative Solubility Protocol start Start add_solvent Add 100 µL of Solvent to Test Tube start->add_solvent add_solute Add 100 µL of t-B4B add_solvent->add_solute vortex Vortex for 30-60 seconds add_solute->vortex observe Visually Inspect Mixture vortex->observe miscible Result: Miscible (Single Clear Phase) observe->miscible Homogeneous? immiscible Result: Immiscible (Two Distinct Layers) observe->immiscible Separate Layers? partially_soluble Result: Partially Soluble (Cloudy/Two Phases with Volume Change) observe->partially_soluble Cloudy? end End miscible->end immiscible->end partially_soluble->end

Caption: Workflow for qualitative solubility determination.

Protocol for Determining Miscibility

This protocol is used to determine if this compound is miscible with a solvent in all proportions.

Materials:

  • This compound

  • Solvent of interest

  • Graduated cylinders or burettes

  • A series of test tubes or small vials

  • Vortex mixer

Procedure:

  • Prepare a series of mixtures of t-B4B and the solvent in varying volume ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1) in separate test tubes. A total volume of 5 or 10 mL for each mixture is suitable.

  • Vortex each mixture vigorously for 30-60 seconds.

  • Allow the mixtures to stand for at least 10 minutes and then visually inspect each for the presence of a single homogeneous phase.

  • If all mixtures form a single, clear phase, the two liquids are considered miscible.

  • If any of the mixtures form two phases, the liquids are not fully miscible. Note the range of compositions over which two phases are observed.

Self-Validating System:

G cluster_1 Miscibility Determination Protocol start Start prepare_mixtures Prepare Mixtures of t-B4B and Solvent in Varying Ratios (e.g., 1:9 to 9:1) start->prepare_mixtures vortex_all Vortex Each Mixture Vigorously prepare_mixtures->vortex_all stand Let Mixtures Stand for 10 minutes vortex_all->stand inspect_all Inspect All Mixtures for Homogeneity stand->inspect_all miscible Conclusion: Miscible (All Mixtures are Single Phase) inspect_all->miscible All Single Phase? not_miscible Conclusion: Not Miscible (At Least One Mixture Shows Phase Separation) inspect_all->not_miscible Phase Separation Observed? end End miscible->end not_miscible->end

Caption: Workflow for determining miscibility.

Practical Applications and Implications

The solubility of this compound has direct implications for its use in research and development:

  • Reaction Solvent Selection: For nucleophilic substitution reactions at the bromine-bearing carbon, a solvent that dissolves both t-B4B and the nucleophile is required. Aprotic polar solvents like THF, acetone, or DMF are often good choices.

  • Purification by Extraction: The low water solubility of t-B4B is advantageous for purification. After a reaction, an organic solvent in which t-B4B is highly soluble (e.g., diethyl ether, ethyl acetate) can be used to extract it from an aqueous phase, effectively removing water-soluble impurities.

  • Crystallization: While t-B4B is a liquid at room temperature, knowledge of its solubility is crucial for the crystallization of its solid derivatives. A solvent system in which the derivative is soluble at high temperatures but sparingly soluble at low temperatures is ideal.

  • Chromatography: The choice of eluent for chromatographic purification (e.g., column chromatography) depends on the solubility of t-B4B and its byproducts. A common starting point is a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate), with the ratio adjusted to achieve optimal separation.

Conclusion: An Empowered Approach to Solvent Selection

While a comprehensive, publicly available dataset of the quantitative solubility of this compound in all common organic solvents remains an area for future investigation, this guide provides a robust framework for making informed decisions. By understanding the physicochemical properties of t-B4B and the principles of solubility, and by employing the detailed experimental protocols provided, researchers can confidently select appropriate solvents to optimize their chemical processes. This empowered approach, grounded in scientific principles and validated by experimental observation, is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

Molecular weight and density of tert-butyl 4-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to tert-Butyl 4-bromobutanoate: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic compound that serves as a crucial building block in modern organic synthesis. Characterized by a terminal alkyl bromide and a sterically hindered tert-butyl ester, this molecule offers synthetic chemists a versatile platform for introducing a four-carbon chain with orthogonal reactivity. The tert-butyl ester group acts as a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions, while the primary bromide provides a reactive handle for nucleophilic substitution and coupling reactions.

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the fundamental physicochemical properties, provides a detailed, mechanistically-grounded synthesis protocol, and discusses the compound's reactivity and safe handling. The insights provided herein are intended to empower scientists to effectively utilize this reagent in the synthesis of complex target molecules, from novel polymers to active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its successful application in synthesis and for accurate characterization of its reaction products.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₁₅BrO₂[1][2][3]
Molecular Weight 223.11 g/mol [1]
Density ~1.258 g/cm³[4][5][6]
Boiling Point 225.9 °C at 760 mmHg[4][6]
Appearance Colorless to pale yellow liquid[2][5]
CAS Number 110661-91-1[1]
Solubility Soluble in organic solvents (e.g., Chloroform, Hexane)[2][5]
Spectroscopic Signature

Structural confirmation is typically achieved via Nuclear Magnetic Resonance (NMR) spectroscopy. The expected signals in ¹H and ¹³C NMR provide a unique fingerprint for the molecule.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.27 (t, 2H, J=6.5Hz): Triplet corresponding to the two protons on the carbon adjacent to the bromine atom (-CH₂Br).

    • δ 2.22 (t, 2H, J=7.2Hz): Triplet for the two protons on the carbon alpha to the carbonyl group (-CH₂CO₂tBu).

    • δ 1.98-1.91 (m, 2H): Multiplet for the central methylene protons (-CH₂CH₂CH₂-).

    • δ 1.27 (s, 9H): A sharp singlet representing the nine equivalent protons of the tert-butyl group (-(CH₃)₃).[5]

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 171.7: Carbonyl carbon of the ester.

    • δ 80.5: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

    • δ 33.7, 32.8, 28.0, 27.9: Signals corresponding to the methylene carbons of the butanoate chain and the methyl carbons of the tert-butyl group.[5]

Synthesis: Fischer Esterification

The most common and direct method for preparing this compound is the Fischer esterification of 4-bromobutanoic acid with tert-butanol. This reaction is a cornerstone of organic chemistry, and understanding the role of each component is key to achieving a high yield.

Mechanistic Considerations & Rationale

The esterification is an equilibrium-controlled process. To drive the reaction toward the product, specific strategies are employed:

  • Acid Catalysis (H₂SO₄): The reaction is catalyzed by a strong acid, typically concentrated sulfuric acid. The acid protonates the carbonyl oxygen of 4-bromobutanoic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of tert-butanol.

  • Water Removal (MgSO₄): Water is a byproduct of the reaction. According to Le Châtelier's principle, its removal shifts the equilibrium to favor the formation of the ester. Anhydrous magnesium sulfate (MgSO₄) is a common and effective dehydrating agent used for this purpose.[5][7]

  • Excess Reagent (tert-butanol): Using one of the starting materials, typically the less expensive one (in this case, tert-butanol), in large excess also helps to drive the equilibrium towards the product.[5][7]

The diagram below illustrates the logical flow of the synthesis and purification process.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reagents 4-Bromobutanoic Acid tert-Butanol (excess) Dichloromethane (DCM) Catalyst Conc. H₂SO₄ MgSO₄ Stirring Stir at RT for 24-48h Catalyst->Stirring Quench Quench with sat. NaHCO₃ (aq) Stirring->Quench Extract Extract with DCM Quench->Extract Dry Dry organic layer (MgSO₄) & Filter Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Product Pure tert-Butyl 4-bromobutanoate Chromatography->Product

Fig 1. General workflow for the synthesis and purification.
Detailed Experimental Protocol

This protocol is a representative procedure adapted from literature sources.[5][7]

  • Reaction Setup: To a solution of 4-bromobutanoic acid (1.0 eq., e.g., 15.39 mmol, 2.57 g) in dichloromethane (DCM, ~8 mL/mmol) is added anhydrous magnesium sulfate (4.2 eq.), tert-butanol (5.0 eq.), and a catalytic amount of concentrated sulfuric acid (e.g., 0.25 mL).

  • Reaction Execution: The reaction mixture is stirred vigorously at room temperature for 24 to 48 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted one more time with DCM.

  • Isolation: The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude oil is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound as a colorless to light yellow liquid.[5]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two distinct functional groups, allowing for sequential and controlled chemical transformations.

Reactivity Molecule This compound SN2 SN2 Reaction Site (Electrophilic Carbon) Molecule->SN2 primary alkyl bromide Ester Ester Group (Hydrolysis / Deprotection) Molecule->Ester sterically hindered ester Nucleophile Nucleophiles (e.g., R-O⁻, R-NH₂, CN⁻) Nucleophile->SN2 attacks Acid Strong Acid (e.g., TFA, HCl) Acid->Ester cleaves

Fig 2. Key reactive sites on this compound.
  • Nucleophilic Substitution: The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. It readily reacts with a wide variety of nucleophiles (e.g., amines, alkoxides, cyanides, carboxylates) to form new carbon-heteroatom or carbon-carbon bonds. This makes it an ideal reagent for attaching a protected four-carbon carboxylic acid chain to a substrate.

  • Ester Group Stability and Deprotection: The tert-butyl ester is highly resistant to basic hydrolysis and many nucleophiles due to the steric bulk of the tert-butyl group. However, it can be cleanly cleaved under strong acidic conditions (e.g., trifluoroacetic acid or HCl) to reveal the free carboxylic acid. This orthogonality makes it an invaluable protecting group in multi-step synthesis.

This compound is commonly used in the production of pharmaceuticals and agrochemicals. It serves as a key intermediate in the synthesis of more complex molecules, including β-ketoesters and β-lactones.

Safety, Handling, and Storage

As a reactive chemical, proper handling and storage of this compound are critical to ensure laboratory safety.

Hazard Identification

According to Safety Data Sheets (SDS), the compound presents the following primary hazards:

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[1][8]

  • Serious Eye Damage/Irritation: Causes serious eye irritation and can lead to eye damage.[1][8]

  • Respiratory Irritation: May cause respiratory tract irritation if vapors are inhaled.[1][9]

Handling and Personal Protective Equipment (PPE)
  • All manipulations should be performed in a well-ventilated chemical fume hood.

  • Avoid breathing vapors or mist.[8][9]

  • Avoid contact with skin, eyes, and clothing.

  • Required PPE:

    • Chemical-resistant gloves (e.g., nitrile).

    • Splash-proof safety goggles and/or a face shield.

    • A properly buttoned laboratory coat.

Storage Recommendations
  • Store in a cool, dry, and dark place to prevent degradation.[10]

  • The recommended storage temperature is between 2-8°C.[5][10]

  • Keep the container tightly closed and preferably under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[4][10]

Conclusion

This compound is a highly valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its dual functionality, characterized by a reactive primary bromide and a robust, acid-labile tert-butyl ester, provides a reliable strategy for the introduction of a C4 carboxylic acid moiety. A firm grasp of its physicochemical properties, the mechanistic principles behind its synthesis, and strict adherence to safety protocols will enable researchers in drug discovery and materials science to leverage its full synthetic potential.

References

Safe Handling of tert-Butyl 4-bromobutanoate: A Guide to Hazard Mitigation and Risk Management

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-bromobutanoate is a valuable reagent in organic synthesis, frequently employed as an intermediate in the production of pharmaceuticals and other fine chemicals.[1][2] Its structure, featuring a reactive bromine atom and a sterically hindering tert-butyl ester group, makes it a versatile building block, particularly in nucleophilic substitution reactions.[3] However, the same chemical properties that make it useful also present significant hazards. This guide provides a comprehensive overview of the hazards associated with this compound and outlines detailed safety protocols to ensure its safe handling in a research and development setting. Adherence to these guidelines is critical for protecting laboratory personnel and the integrity of experimental work.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. This compound is a hazardous substance that requires stringent control measures.

GHS Classification and Primary Hazards

According to the Globally Harmonized System (GHS), this compound is classified with several significant hazards. While classifications may vary slightly between suppliers, a conservative approach that accounts for the most severe potential outcomes is recommended. The primary hazards are summarized below.

Hazard ClassGHS CategoryHazard StatementSignal Word
Skin Corrosion / IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritationDanger / Warning
Serious Eye Damage / Eye IrritationCategory 1 / 2H318: Causes serious eye damage / H319: Causes serious eye irritationDanger / Warning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning

Note: Some sources classify this chemical as a severe corrosive (Category 1B), while others list it as an irritant (Category 2).[4][5] Given this discrepancy, it is imperative to treat the substance with the highest degree of caution, assuming it has the potential to cause severe skin burns and serious eye damage.

Toxicological Profile

Exposure to this compound can result in significant health effects. The primary routes of exposure are inhalation, ingestion, and direct contact with skin or eyes.[4]

  • Skin Contact : May cause severe irritation, characterized by itching, scaling, redness, and potentially blistering or burns.[4] Prolonged contact should be avoided.

  • Eye Contact : Can result in severe eye damage, including redness, pain, and watering.[4] The potential for serious, irreversible damage is high.

  • Inhalation : Vapors or mists may cause irritation to the lungs and respiratory system.[4][5]

  • Ingestion : While specific data is limited, ingestion is expected to be harmful. Do not induce vomiting if swallowed.[4]

Physicochemical Hazards
  • Reactivity : The compound may undergo hydrolysis when exposed to strong acids or bases.[3] It is incompatible with strong oxidizing agents.

  • Stability : It is stable under recommended storage conditions but can be light-sensitive.[6]

  • Hazardous Decomposition : During a fire, thermal decomposition can generate irritating and highly toxic gases, including carbon oxides (CO, CO2) and hydrogen bromide.[4]

Risk Assessment Workflow

A systematic risk assessment should be performed before any new procedure involving this chemical. This involves identifying hazards, evaluating potential exposure, and implementing appropriate control measures.

A Step 1: Identify Hazards (Chemical, Physical, Procedural) B Step 2: Assess Exposure Risk (Quantity, Frequency, Duration) A->B Evaluate C Step 3: Implement Control Measures (Engineering, Administrative, PPE) B->C Mitigate D Step 4: Document & Review (Update SOP, Monitor Effectiveness) C->D Verify D->A Re-assess

Caption: A simple workflow for conducting a risk assessment.

Engineering and Administrative Controls

The hierarchy of controls prioritizes the most effective measures for risk reduction. Engineering and administrative controls are essential for minimizing exposure.

  • Engineering Controls : All work with this compound must be conducted in a properly functioning and certified chemical fume hood to control inhalation exposure. An eyewash station and safety shower must be immediately accessible in the work area.[4]

  • Administrative Controls : Access to areas where this chemical is used should be restricted to authorized personnel. All containers must be clearly labeled with the chemical name and appropriate GHS hazard pictograms.[6] A designated area for storage and handling should be established.

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense and must be worn at all times when handling this compound.[7]

Minimum PPE Requirements
  • Eye and Face Protection : Chemical splash goggles are mandatory.[4] When handling larger quantities (>100 mL) or when there is a significant splash risk, a face shield should be worn in addition to goggles.[8]

  • Skin Protection : A flame-resistant lab coat should be worn and fully fastened.

  • Gloves : Chemically resistant gloves are required. Disposable nitrile gloves may be suitable for incidental contact, but heavier-duty gloves should be considered for prolonged handling. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[9]

  • Footwear : Closed-toe shoes made of a non-porous material are required.[9]

PPE Selection Pathway

The selection of PPE should be based on the specific task and the associated risk of exposure.

Start Start: Handling This compound Decision1 Task involves significant splash risk? Start->Decision1 Task_High Required PPE: - Chemical Splash Goggles - Face Shield - Lab Coat - Heavy-Duty Gloves (e.g., Neoprene, Butyl) Decision1->Task_High Yes Task_Low Required PPE: - Chemical Splash Goggles - Lab Coat - Nitrile Gloves (Double-gloving recommended) Decision1->Task_Low No

Caption: Decision pathway for selecting appropriate PPE.

Safe Handling and Storage Protocols

Strict adherence to established protocols is crucial for preventing accidents.

Step-by-Step Handling Protocol: Aliquoting Reagent
  • Preparation : Don all required PPE as determined by your risk assessment. Ensure the chemical fume hood sash is at the appropriate working height.

  • Inspection : Visually inspect the supplier container for any signs of damage or leaks.

  • Transfer : Securely clamp the receiving vessel inside the fume hood. Uncap the reagent bottle and carefully pour the required amount into the vessel, minimizing any splashing.

  • Closure : Promptly and securely recap the supplier bottle.

  • Cleanup : Wipe down any minor drips on the exterior of the vessels with a suitable absorbent material. Dispose of contaminated wipes in a designated hazardous waste container.

  • Post-Handling : Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[6]

Storage Requirements
  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[4]

  • The storage area should be locked to restrict unauthorized access.[4][6]

  • Protect from light.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Management

For a small spill (<100 mL) inside a chemical fume hood:

  • Alert others in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[6]

  • Once fully absorbed, carefully collect the material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[6]

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Report the spill to the laboratory supervisor.

For large spills, evacuate the area and contact your institution's emergency response team.[10]

Fire Response
  • In case of a fire, use a dry chemical, carbon dioxide, water spray, or chemical foam extinguisher.[4]

  • The primary hazard in a fire is the generation of toxic and corrosive fumes, including hydrogen bromide.[4] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4]

Waste Disposal

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Do not dispose of this chemical down the drain.[4]

  • Collect all waste in clearly labeled, sealed containers.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[4]

Conclusion

This compound is a key reagent with significant associated hazards, primarily its potential to cause severe skin and eye damage. However, by implementing a multi-layered safety approach that includes robust engineering controls, diligent use of personal protective equipment, and strict adherence to safe handling protocols, the risks can be effectively managed. A culture of safety, grounded in a thorough understanding of the hazards and a commitment to established procedures, is paramount for all personnel working with this chemical.

References

The Gatekeeper of Reactivity: A Technical Guide to the tert-Butyl Ester Protecting Group in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among these, the tert-butyl ester stands out as a robust and versatile tool for the temporary masking of carboxylic acid functionalities.[1] Its widespread application, particularly in the intricate world of peptide synthesis and drug discovery, stems from a unique combination of stability and selective lability.[1][2] This technical guide provides an in-depth exploration of the tert-butyl ester protecting group, from its introduction and stability to its cleavage, complete with detailed experimental protocols and a comparative analysis of its performance under various conditions.[1]

Core Principles of tert-Butyl Ester Protection

The efficacy of the tert-butyl ester as a protecting group hinges on its stability under neutral and basic conditions, and its lability in the presence of strong acids.[3][4] This allows for chemical manipulations at other sites of a molecule without affecting the protected carboxylic acid.[3] The steric bulk of the tert-butyl group effectively shields the carboxylic acid from a wide range of nucleophilic and basic reagents, preventing unwanted side reactions.[1][3]

A key attribute of the tert-butyl ester is its remarkable stability across a broad spectrum of reaction conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid.[1] Crucially, it can be selectively removed under acidic conditions that leave many other protecting groups intact, a property known as orthogonality that is vital for complex molecule construction.[1][5]

The Mechanism of Protection and Deprotection: A Tale of a Stable Cation

The mechanisms for both the introduction and removal of the tert-butyl ester hinge on the formation of the stable tert-butyl cation.[6]

Introduction of the tert-Butyl Ester

The most common method for the introduction of a tert-butyl ester is the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.[1] This reaction proceeds via the formation of a stable tert-butyl cation, which is then trapped by the carboxylic acid.[1]

G cluster_protection Protection Carboxylic_Acid R-COOH tert_Butyl_Ester R-COO-tBu Carboxylic_Acid->tert_Butyl_Ester + (CH3)3C+ Isobutylene H2C=C(CH3)2 tert_Butyl_Cation (CH3)3C+ Isobutylene->tert_Butyl_Cation + H+ H+ H+

Caption: General mechanism for the formation of tert-butyl esters.

Acid-Catalyzed Deprotection

The cleavage of a t-butyl ester under acidic conditions proceeds through a unimolecular elimination mechanism (E1).[2] The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid, such as trifluoroacetic acid (TFA).[7] This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and the desired carboxylic acid.[7] The tert-butyl cation is subsequently quenched, typically by forming isobutylene gas or by reacting with the acid's conjugate base.[7][8]

G cluster_deprotection Deprotection tert_Butyl_Ester R-COO-tBu Protonated_Ester R-C(=O+H)O-tBu tert_Butyl_Ester->Protonated_Ester + H+ H+ H+ Carboxylic_Acid R-COOH Protonated_Ester->Carboxylic_Acid -> tert_Butyl_Cation (CH3)3C+ Protonated_Ester->tert_Butyl_Cation -> Isobutylene H2C=C(CH3)2 tert_Butyl_Cation->Isobutylene - H+ G Start Fmoc-AA-Resin Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Fmoc_Deprotection Coupling Coupling with Fmoc-AA(OtBu)-OH Fmoc_Deprotection->Coupling Repeat Repeat Cycles Coupling->Repeat Repeat->Fmoc_Deprotection Final_Cleavage Final Cleavage (e.g., TFA Cocktail) Repeat->Final_Cleavage Peptide Purified Peptide Final_Cleavage->Peptide

References

Electrophilic reactivity of the bromine atom in tert-butyl 4-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electrophilic Reactivity of the Bromine Atom in tert-Butyl 4-bromobutanoate

Authored by: A Senior Application Scientist

Abstract

This compound is a bifunctional organic molecule of significant interest in synthetic chemistry, particularly in the fields of pharmaceutical and materials science. It incorporates a primary alkyl bromide and a sterically hindered tert-butyl ester, a combination that imparts a well-defined and predictable reactivity profile. This guide provides a comprehensive analysis of the electrophilic nature of the carbon-bromine bond within this molecule. We will explore the underlying electronic and steric factors that govern its reactivity, delve into the predominant SN2 reaction pathway, consider competing elimination reactions, and provide validated experimental protocols for its synthesis and subsequent nucleophilic substitution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic utility of this versatile building block.

Molecular Architecture: Understanding the Foundations of Reactivity

This compound, with the chemical formula C₈H₁₅BrO₂, possesses a structure where reactivity is dictated by two key features: the electrophilic C-Br bond and the sterically demanding tert-butyl ester group.

The carbon-bromine bond is inherently polarized due to the significant difference in electronegativity between bromine and carbon. This polarization results in a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the bromine atom, rendering the carbon an electrophilic center susceptible to attack by electron-rich species (nucleophiles)[1][2][3].

The bromine atom itself is an excellent leaving group. Its ability to depart is a consequence of the stability of the resulting bromide anion (Br⁻), which is the conjugate base of a strong acid (HBr)[2]. In the context of nucleophilic substitution reactions, the C-Br bond is weaker than C-Cl and C-F bonds, and iodide is an even better leaving group, leading to a general reactivity trend of R-I > R-Br > R-Cl > R-F[1].

The second key feature, the tert-butyl ester, profoundly influences the molecule's utility.

  • Steric Hindrance: The bulky tert-butyl group provides significant steric shielding[4][5]. While this bulk is four carbons removed from the C-Br bond and thus does not directly impede nucleophilic attack at the electrophilic center, it is a critical feature for the ester's role as a protecting group.

  • Chemical Stability: The tert-butyl ester is notably stable under neutral and basic conditions, which are often employed for nucleophilic substitutions at the alkyl bromide terminus[5]. It is, however, readily cleaved under specific acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), proceeding through a stable tertiary carbocation intermediate[5]. This differential stability allows for orthogonal protection strategies in multi-step syntheses[5].

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 110661-91-1[4][6][7]
Molecular Formula C₈H₁₅BrO₂[4][8]
Molecular Weight 223.11 g/mol [8]
Appearance Colorless to light yellow liquid[4]
SMILES O=C(OC(C)(C)C)CCCBr[4][9]
InChI Key HJEZRYIJNHAIGY-UHFFFAOYSA-N[4][9]

The Dominant Reaction Pathway: Bimolecular Nucleophilic Substitution (SN2)

The primary classification of the alkyl bromide in this compound dictates that its reactions with most nucleophiles proceed via the SN2 (Substitution, Nucleophilic, bimolecular) mechanism[10]. This pathway is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, leading to a simultaneous bond formation and bond cleavage[11][12].

Generalized SN2 reaction mechanism.

The rate of the SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile, as described by the second-order rate law: Rate = k[R-Br][Nu⁻] [12][13].

Key Factors Influencing SN2 Reactivity
  • Substrate Structure: Primary alkyl halides, like the one in our topic molecule, are highly reactive towards SN2 displacement due to minimal steric hindrance at the reaction center[11][14]. Reactivity decreases significantly with increased substitution (primary > secondary >> tertiary), with tertiary halides being essentially unreactive via the SN2 pathway[13][14].

  • Nucleophile Strength: The reaction rate is highly sensitive to the strength of the nucleophile. Strong nucleophiles (e.g., I⁻, HS⁻, CN⁻, N₃⁻) react much faster than weak ones (e.g., H₂O, ROH)[3][14].

  • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are ideal for SN2 reactions[11]. These solvents can dissolve the necessary ionic salts but do not form a tight solvation shell around the anionic nucleophile, leaving it "free" and highly reactive. Protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, lowering its energy and reducing its reactivity[14].

  • Leaving Group Ability: As previously mentioned, bromide is a good leaving group, contributing to the favorable kinetics of the reaction[2][11].

Table 2: Relative Reactivity of Nucleophiles in SN2 Reactions
NucleophileProduct with this compoundRelative Rate
HS⁻ tert-Butyl 4-mercaptobutanoateVery Fast
CN⁻ tert-Butyl 4-cyanobutanoateVery Fast
I⁻ tert-Butyl 4-iodobutanoateVery Fast
N₃⁻ tert-Butyl 4-azidobutanoateFast
CH₃O⁻ tert-Butyl 4-methoxybutanoateModerate
OH⁻ tert-Butyl 4-hydroxybutanoateModerate
Cl⁻ tert-Butyl 4-chlorobutanoateSlow
H₂O tert-Butyl 4-hydroxybutanoateVery Slow

Note: Relative rates are generalized and can be influenced by solvent and temperature.

Competing Pathways: The E2 Elimination Reaction

While SN2 is the dominant pathway, the E2 (Elimination, bimolecular) reaction can compete, particularly when strong, sterically hindered bases are used[15][16]. The E2 mechanism is also a concerted process where the base abstracts a proton from the carbon adjacent to the leaving group (the β-carbon), while simultaneously forming a π-bond and ejecting the leaving group[15].

E2_Mechanism sub This compound alkene Alkene Product sub->alkene lg Br⁻ sub->lg Leaving Group Departs base Base⁻ base->sub β-Hydrogen Abstraction conj_acid H-Base

Generalized E2 elimination mechanism.

For primary alkyl halides like this compound, SN2 reactions are generally favored over E2. Elimination becomes more significant with secondary and tertiary halides[17]. However, using a strong, bulky base like potassium tert-butoxide (KOtBu) can promote the E2 pathway even for primary substrates[16]. For this compound, this would lead to the formation of tert-butyl but-3-enoate.

Synthesis and Experimental Protocols

A sound understanding of a reagent's reactivity is best complemented by practical, field-proven methodologies for its synthesis and application.

Synthesis of this compound

This compound is commonly prepared via Fischer esterification of 4-bromobutanoic acid with an excess of tert-butanol or by reaction with isobutylene under acidic catalysis[6][7].

Protocol: Acid-Catalyzed Esterification

Synthesis_Workflow start 1. Combine Reactants 4-bromobutyric acid, tert-butanol, MgSO₄ in Dichloromethane acid 2. Catalysis Add conc. H₂SO₄ start->acid react 3. Reaction Stir vigorously at RT for 48h acid->react quench 4. Workup: Quench Add saturated NaHCO₃ solution react->quench extract 5. Workup: Extraction Separate organic layer, wash with water, dry over MgSO₄ quench->extract purify 6. Purification Evaporate solvent, purify by column chromatography extract->purify end Final Product: This compound purify->end

Workflow for the synthesis of this compound.

Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
4-Bromobutyric acid167.00203.34 g1.0
tert-Butanol74.121009.2 mL5.0
Magnesium sulfate120.37809.6 g4.0
Dichloromethane--80 mL-
Sulfuric acid (conc.)--0.2 mLCatalytic

Procedure:

  • To a solution of 4-bromobutyric acid (3.34 g, 20 mmol) in dry dichloromethane (80 mL), add magnesium sulfate (9.6 g, 80 mmol) and tert-butanol (9.2 mL, 100 mmol)[18].

  • Carefully add concentrated sulfuric acid (0.2 mL) to the vigorously stirred mixture[18].

  • Stir the reaction mixture at room temperature for 48 hours[18].

  • Upon completion (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution[6][18].

  • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate[18].

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: dichloromethane or hexane/ethyl acetate mixtures) to afford pure this compound[6][18].

Application in SN2 Reaction: Synthesis of tert-Butyl 4-azidobutanoate

The conversion of the bromide to an azide is a synthetically valuable transformation, as the azide can be readily reduced to a primary amine or used in cycloaddition reactions.

Reagents:

ReagentM.W. ( g/mol )Amount (mmol)MassEquivalents
This compound223.11102.23 g1.0
Sodium azide (NaN₃)65.01150.975 g1.5
Dimethylformamide (DMF)--20 mL-

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF[10].

  • Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic.

  • Stir the reaction mixture at room temperature overnight (approx. 18 hours)[10].

  • Monitor the reaction progress by thin-layer chromatography (TLC), observing the disappearance of the starting material.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 30 mL)[10].

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.

Conclusion

The electrophilic reactivity of this compound is centered on its primary alkyl bromide functionality. This structural feature overwhelmingly favors the SN2 mechanism for reactions with a wide range of nucleophiles, a process characterized by a concerted, bimolecular, backside attack. The reaction is highly influenced by nucleophile strength and the use of polar aprotic solvents. While E2 elimination is a potential side reaction, it is generally disfavored but can be promoted with strong, bulky bases. The strategic inclusion of the tert-butyl ester group, which is stable under common nucleophilic substitution conditions, makes this molecule a highly valuable and versatile building block for the controlled, stepwise synthesis of complex organic targets.

References

A Guide to the Nomenclature and Strategic Application of tert-Butyl 4-Bromobutanoate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Bifunctional Reagent

In the landscape of modern organic synthesis, particularly within the demanding context of pharmaceutical and agrochemical development, the efficiency of a synthetic route is paramount. Bifunctional reagents, molecules possessing two distinct reactive centers, are invaluable tools in this pursuit, enabling complex molecular architectures to be constructed with greater atom economy and fewer synthetic steps. tert-Butyl 4-bromobutanoate is a prime exemplar of such a reagent, integrating a moderately reactive alkyl bromide with a sterically hindered ester that serves as a robust protecting group for a carboxylic acid.[1] This unique combination allows for the sequential introduction of different molecular fragments, making it a cornerstone in the synthesis of a diverse array of target molecules.[2]

This technical guide provides an in-depth exploration of this compound, from its fundamental nomenclature to its strategic applications in multistep synthesis. We will delve into the causality behind its synthetic utility, provide field-proven experimental protocols, and offer insights into its role in contemporary drug development.

Nomenclature and Synonyms: A Comprehensive Reference

Clarity in chemical communication is essential for reproducible and safe research. This compound is known by a variety of names in the chemical literature and commercial catalogs. A thorough understanding of this nomenclature is critical for effective literature searching and procurement. The systematic IUPAC name for this compound is this compound.[3] However, numerous synonyms are in common use.

Synonym Source/Context
4-Bromobutanoic acid tert-butyl esterCommon alternative, emphasizing the parent acid.
tert-Butyl 4-bromobutyrateA widely used trivial name.[2]
4-Bromobutyric acid tert-butyl esterAnother common variant of the trivial name.
Butanoic acid, 4-bromo-, 1,1-dimethylethyl esterCAS registry name.[4]
t-Butyl 4-bromobutanoateAbbreviated form.[5]
Elagolix Impurity 12Designation in pharmaceutical impurity profiling.[6]

The Chemical Abstracts Service (CAS) has assigned the number 110661-91-1 to this compound, which serves as a unique identifier across different databases and suppliers.[2]

Molecular Structure and Physicochemical Properties

The utility of this compound is a direct consequence of its molecular architecture. The molecule consists of a four-carbon butanoate chain, with a bromine atom at the 4-position and a tert-butyl group forming an ester with the carboxyl group.

Key Physicochemical Data:

PropertyValue
Molecular Formula C₈H₁₅BrO₂[3]
Molecular Weight 223.11 g/mol [3]
Boiling Point 225.9 °C at 760 mmHg[7]
Density 1.258 g/cm³[7]
Appearance Colorless to pale yellow liquid[5]
Solubility Soluble in organic solvents like ether and chloroform; less soluble in water.[5]

The tert-butyl group provides significant steric hindrance around the ester carbonyl, rendering it resistant to nucleophilic attack and hydrolysis under basic or mildly acidic conditions.[8][9] This stability is a key feature that allows chemists to perform a wide range of transformations at the other end of the molecule, leveraging the reactivity of the primary alkyl bromide. The bromine atom, in turn, makes the terminal carbon electrophilic and susceptible to nucleophilic substitution, making it an excellent handle for introducing the butanoate chain into a target molecule.[5]

Synthesis of this compound: An Experimental Protocol

The most common and direct synthesis of this compound involves the acid-catalyzed esterification of 4-bromobutyric acid with tert-butanol.[6] The following protocol is a representative example of this transformation.

Experimental Protocol: Acid-Catalyzed Esterification

Materials:

  • 4-Bromobutyric acid

  • tert-Butanol

  • Dichloromethane (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine (saturated aqueous sodium chloride solution)

Procedure:

  • To a solution of 4-bromobutyric acid (1.0 eq.) in anhydrous dichloromethane, add anhydrous magnesium sulfate (4.0-4.2 eq.) and tert-butanol (5.0 eq.).[6][10]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.25 mL for a 15 mmol scale reaction).[6]

  • Stir the reaction mixture vigorously at room temperature for 48 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.[6]

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[10]

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane or a hexane/ethyl acetate mixture) to afford pure this compound.[6][10]

Causality Behind Experimental Choices:

  • tert-Butanol as both reagent and solvent: While dichloromethane is a common solvent, using an excess of tert-butanol can also drive the equilibrium towards the product.

  • Magnesium sulfate: This acts as a dehydrating agent, removing the water formed during the esterification and shifting the reaction equilibrium to favor product formation.[6]

  • Sulfuric acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic hydroxyl group of tert-butanol.[8]

  • Aqueous workup: The sodium bicarbonate wash neutralizes the sulfuric acid catalyst and any unreacted 4-bromobutyric acid. The subsequent water and brine washes remove any remaining inorganic salts and water from the organic phase.

Strategic Applications in Organic Synthesis

The dual reactivity of this compound makes it a versatile building block in organic synthesis. Its primary application is as an alkylating agent to introduce a protected four-carbon carboxylic acid chain.[1]

Alkylation Reactions

This compound is an effective electrophile in Sₙ2 reactions with a variety of nucleophiles, including phenols, amines, and carbanions. This allows for the straightforward introduction of a tert-butoxycarbonylpropyl group.

Workflow for Alkylation and Deprotection:

reagent This compound product1 Alkylated Product (Nu-CH₂(CH₂)₂CO₂tBu) reagent->product1 Base nucleophile Nucleophile (Nu-H) nucleophile->product1 product2 Final Product (Nu-CH₂(CH₂)₂COOH) product1->product2 Acid (e.g., TFA, HCl)

Caption: General workflow for alkylation using this compound followed by deprotection.

The Role of the tert-Butyl Ester Protecting Group

The tert-butyl ester is a cornerstone of protecting group strategy in organic synthesis, particularly in peptide synthesis and the preparation of complex drug molecules.[8] Its key advantages include:

  • Stability: It is stable to a wide range of reaction conditions, including basic hydrolysis, hydrogenolysis, and many organometallic reagents.[9]

  • Orthogonality: The tert-butyl group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent) that leave many other protecting groups, such as benzyl esters and Fmoc groups, intact.[8] This orthogonality is crucial in multi-step syntheses requiring sequential manipulations of different functional groups.

The deprotection proceeds via an E1 elimination mechanism, initiated by protonation of the ester carbonyl, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene.

Applications in Drug Development

The structural motif introduced by this compound is present in numerous biologically active molecules. Its use as a linker in Proteolysis Targeting Chimeras (PROTACs) is a notable recent application.[11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The flexible four-carbon chain derived from this compound is often an ideal linker to connect the target-binding and ligase-binding moieties.

Furthermore, this reagent is utilized in the synthesis of cannabinoid receptor antagonists, where the butanoic acid chain is a key pharmacophoric element.[12]

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its well-defined and distinct reactive centers, coupled with the robust nature of the tert-butyl ester protecting group, allow for its strategic incorporation into complex synthetic routes. A comprehensive understanding of its nomenclature, reactivity, and the rationale behind its synthetic protocols is essential for its effective utilization in research and development, particularly in the pharmaceutical industry.

References

Introduction: The Role and Reactivity Profile of tert-Butyl 4-Bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stability and Storage of tert-Butyl 4-Bromobutanoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional organic compound widely utilized as a versatile building block in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] Its structure incorporates a reactive primary alkyl bromide and a sterically hindered tert-butyl ester. This unique combination allows for selective chemical transformations; the bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of a four-carbon chain, while the tert-butyl ester provides robust protection for the carboxylic acid functionality under a variety of conditions, especially basic ones.[2][3]

The stability of the tert-butyl ester is primarily due to the steric hindrance provided by the bulky tert-butyl group, which physically obstructs the approach of nucleophiles to the electrophilic carbonyl carbon.[2] However, this ester is intentionally designed to be labile under acidic conditions, facilitating its removal to unmask the carboxylic acid at a desired stage of a synthetic sequence.[3][4] Understanding the precise conditions under which this molecule remains stable and the pathways through which it degrades is paramount for ensuring the integrity of starting materials, the reproducibility of synthetic protocols, and the purity of final products. This guide provides a comprehensive overview of the chemical stability, degradation mechanisms, and optimal storage and handling conditions for this compound.

Chemical Stability and Principal Degradation Pathways

While generally stable under recommended storage conditions, this compound is susceptible to degradation through several key pathways, primarily hydrolysis, intramolecular cyclization, and thermal decomposition.[5] The rate and extent of these degradation processes are highly dependent on environmental factors such as temperature, moisture, pH, and light.

Hydrolytic Cleavage of the tert-Butyl Ester

The most significant chemical instability of this compound involves the hydrolysis of its ester group.

  • Acid-Catalyzed Hydrolysis: The tert-butyl ester is highly susceptible to cleavage under acidic conditions.[3] The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. However, due to steric hindrance, the dominant pathway is the formation of a stable tert-butyl carbocation through the cleavage of the oxygen-tert-butyl bond (an AAL1-type mechanism). This cation is then neutralized by water or another nucleophile. This process is efficient and is often the desired method for deprotection using acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or Lewis acids such as zinc bromide.[3][4][6] The presence of even trace acidic impurities or atmospheric moisture can initiate this degradation cascade over time.

  • Base-Mediated Stability: In contrast to many other esters, tert-butyl esters are remarkably stable under basic conditions.[3][7] The steric bulk of the tert-butyl group effectively shields the carbonyl carbon from attack by hydroxide ions or other bases, making saponification extremely slow under standard aqueous basic conditions.[7] However, it is noteworthy that specialized non-aqueous basic conditions have been developed that can achieve hydrolysis, though these are not typically encountered during storage.[7]

Intramolecular Cyclization (Lactonization)

A competing and highly probable degradation pathway is the intramolecular SN2 reaction. The carboxylate oxygen (or the carbonyl oxygen of the ester) can act as an internal nucleophile, attacking the carbon atom bearing the bromine. This process results in the formation of a stable five-membered ring, γ-butyrolactone, and the expulsion of tert-butyl bromide. While this reaction is generally slower than intermolecular reactions in dilute solutions, the proximate positioning of the reacting centers makes it a significant stability concern during long-term storage, especially if subjected to elevated temperatures.

Thermal Decomposition

At elevated temperatures, this compound can undergo thermal decomposition. The primary hazardous decomposition products are carbon oxides (CO, CO₂) and hydrogen bromide (HBr) gas.[5] This process is likely a complex radical-chain reaction, a common decomposition pathway for bromoalkanes.[8][9] High temperatures provide the energy needed to homolytically cleave the carbon-bromine bond, initiating a cascade of reactions that break down the molecule.

Photolytic Degradation

Some suppliers note that the compound is light-sensitive and exposure to light should be avoided during storage.[10] UV radiation can provide the energy to promote the homolytic cleavage of the C-Br bond, initiating radical-based degradation pathways similar to those seen in thermal decomposition.

The interplay of these degradation pathways is visualized in the diagram below.

Figure 1. Primary Degradation Pathways of this compound cluster_conditions Mol This compound Acid 4-Bromobutanoic Acid + Isobutylene Mol->Acid Lactone γ-Butyrolactone + tert-Butyl Bromide Mol->Lactone Thermal Carbon Oxides (CO, CO₂) + Hydrogen Bromide (HBr) Mol->Thermal Moisture Moisture (H₂O) + Acid (H⁺) Moisture->Mol Hydrolysis Heat1 Heat (Δ) Heat1->Mol Intramolecular Cyclization Heat2 High Heat (ΔΔ) / Light (hν) Heat2->Mol Thermal / Photolytic Decomposition

Caption: Figure 1. Primary Degradation Pathways of this compound

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, a multi-faceted approach to storage and handling is required. The following protocols are based on a synthesis of supplier recommendations and an understanding of the compound's chemical vulnerabilities.[5][11]

Quantitative Storage Recommendations
ParameterRecommended ConditionRationale
Temperature 2–8°C (Refrigerated) [11]Minimizes the rate of all degradation pathways, including hydrolysis and intramolecular cyclization. Reduces the vapor pressure of the liquid.
Atmosphere Inert Gas (Nitrogen or Argon) [11]Displaces atmospheric moisture, directly inhibiting the primary hydrolytic degradation pathway. Prevents potential oxidation from atmospheric oxygen.
Container Tightly Sealed, Opaque or Amber Glass Prevents ingress of moisture and air.[5] Opaque/amber glass protects the light-sensitive compound from photolytic degradation.[10]
Location Cool, Dry, Well-Ventilated Area [5]Ensures a stable temperature and humidity environment. Good ventilation is a safety measure to dissipate any potential vapors.
Ignition Sources Away from Heat, Sparks, and Open Flames [5]Standard precaution for organic chemicals, although the flash point is high (~185°C), this mitigates risks associated with potential decomposition products.[11]
Handling Protocols: A Self-Validating System

Adherence to strict handling procedures is critical to maintaining compound integrity from the moment the container is opened.

Experimental Workflow for Aliquoting and Use

G Figure 2. Recommended Handling Workflow start Start: Retrieve from Refrigerated Storage equilibrate 1. Equilibrate to Room Temperature start->equilibrate purge 2. Open Under Inert Atmosphere (e.g., Glovebox or Nitrogen Line) equilibrate->purge Prevents condensation of atmospheric moisture inside the cold container aliquot 3. Use Dry Syringe/Cannula to Withdraw Required Amount purge->aliquot Minimizes exposure to air and moisture reseal 4. Immediately Reseal Container Tightly aliquot->reseal end End: Use Aliquot in Experiment aliquot->end backfill 5. Backfill Headspace with Inert Gas reseal->backfill store 6. Return to Refrigerated Storage Promptly backfill->store

Caption: Figure 2. Recommended Handling Workflow

Trustworthiness through Causality:

  • Step 1 (Equilibration): Opening a cold container immediately introduces ambient, moist air which will condense on the cold surfaces inside, directly providing the water needed for hydrolysis. Allowing the container to warm to room temperature first prevents this critical contamination step.

  • Step 2 & 3 (Inert Atmosphere): Handling the liquid under a blanket of dry nitrogen or argon provides a secondary, robust barrier against moisture and oxygen, ensuring the compound is only exposed to a non-reactive environment. Using dry glassware and syringes is mandatory.

  • Step 5 (Backfilling): After removing a portion of the liquid, the headspace in the container is filled with ambient air. Purging this headspace with an inert gas before re-storage displaces this moist air, preserving the integrity of the remaining material for future use.

Incompatible Materials and Safety Considerations

To prevent hazardous reactions and maintain chemical purity, this compound must be stored away from incompatible substances.

  • Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially explosive reactions.[5]

  • Strong Acids: As detailed, acids will catalyze the rapid decomposition of the ester.[3][4] Storage near acidic compounds or in areas with acidic vapors should be avoided.

  • Strong Bases: While the ester is generally stable to bases, direct mixing with strong bases could lead to other reactions involving the alkyl bromide and should be avoided during storage.

Safety: this compound is classified as a substance that causes skin irritation and serious eye irritation or damage.[5][12] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[5][10] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[5][10]

Conclusion

The stability of this compound is critically dependent on the rigorous exclusion of moisture, acidic contaminants, light, and elevated temperatures. Its primary degradation pathways—acid-catalyzed hydrolysis and intramolecular cyclization—can be effectively mitigated through a disciplined approach to storage and handling. By implementing the protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the long-term integrity and reliability of this important synthetic building block, thereby enhancing the reproducibility and success of their chemical research and development endeavors.

References

A Technical Guide to the Hydrolysis of tert-Butyl 4-Bromobutanoate: Mechanisms and Methodologies in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Tert-butyl 4-bromobutanoate is a bifunctional organic molecule widely utilized in pharmaceutical and fine chemical synthesis. Its value lies in the orthogonal reactivity of its two key functional groups: a terminal alkyl bromide amenable to nucleophilic substitution and an ester that serves as a carboxylic acid protecting group. The selective cleavage of the tert-butyl ester is a critical step in many synthetic routes. This guide provides an in-depth analysis of the hydrolysis of this compound under both acidic and basic conditions, detailing the governing chemical principles, reaction mechanisms, and practical experimental protocols. We will explore why acidic conditions are the established method for deprotection while basic conditions are deliberately ineffective, a feature that is synthetically advantageous. This document is intended for researchers, chemists, and drug development professionals who employ ester-based protecting group strategies.

Introduction: The Strategic Role of this compound

This compound is a colorless to pale yellow liquid soluble in most organic solvents.[1][2] Its structure combines a robust protecting group with a reactive alkyl halide, making it a valuable building block. The tert-butyl ester is a favored protecting group for carboxylic acids due to its high stability under neutral and basic conditions, yet it can be readily cleaved under acidic conditions.[3][4] This differential reactivity allows chemists to perform reactions at the alkyl bromide terminus—such as substitutions or couplings—without disturbing the masked carboxylic acid. The subsequent hydrolysis, or deprotection, of the ester is often a final step to reveal the desired acid functionality. Understanding the nuances of this hydrolysis is paramount for achieving high yields and purity.

Acid-Catalyzed Hydrolysis: The AAL1 Pathway

The deprotection of tert-butyl esters under acidic conditions is the standard and highly efficient method. Unlike the hydrolysis of primary or secondary alkyl esters, which typically proceed through a bimolecular mechanism, tert-butyl esters follow a distinct unimolecular pathway driven by the exceptional stability of the intermediate tert-butyl carbocation.[5][6]

2.1. Mechanism of Action: Unimolecular Alkyl-Oxygen Fission (AAL1)

The acid-catalyzed hydrolysis of this compound proceeds via an AAL1 mechanism, which involves the fission of the bond between the alkyl group and the ether oxygen.

The key steps are as follows:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon.[3][7]

  • Carbocation Formation: The C-O bond between the tert-butyl group and the oxygen atom cleaves, resulting in the formation of two species: the neutral 4-bromobutanoic acid and a highly stable tertiary carbocation (the tert-butyl cation).[8][9] This step is the rate-determining step of the reaction.

  • Fate of the Carbocation: The tert-butyl cation is then neutralized. Most commonly, it undergoes an elimination reaction (E1) by losing a proton to a weak base (like water or the conjugate base of the acid catalyst) to form isobutylene gas.[10] This byproduct conveniently bubbles out of the reaction mixture, driving the equilibrium towards the products.

This mechanism is distinct from the more common AAC2 pathway for other esters, where water acts as a nucleophile attacking the protonated carbonyl. The AAL1 pathway is favored here because the energy barrier to form the stable tert-butyl cation is lower than the barrier for a bimolecular attack.[5][11]

References

Understanding the role of tert-butyl 4-bromobutanoate as a research chemical

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to tert-Butyl 4-bromobutanoate: A Versatile Alkylating Agent in Modern Synthesis

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of modern organic synthesis and drug development, the efficiency of constructing complex molecular architectures is paramount. Success often hinges on the availability of versatile chemical building blocks that offer both stability and predictable reactivity. This compound (CAS No. 110661-91-1) has emerged as a cornerstone reagent, valued for its dual functionality: a reactive primary alkyl bromide for nucleophilic substitution and a sterically hindered tert-butyl ester that serves as a robust carboxylic acid protecting group.[1][2]

This guide, intended for researchers and drug development professionals, provides an in-depth examination of this compound. We will move beyond a simple cataloging of reactions to explore the causality behind its synthetic applications, the rationale for specific experimental protocols, and its strategic role in the synthesis of complex molecules, including Active Pharmaceutical Ingredients (APIs).[2][3]

Core Molecular Attributes and Physicochemical Properties

The utility of this compound stems from its distinct structural features. The molecule consists of a four-carbon butanoate chain, with a bromine atom at the C4 position and a tert-butyl group forming an ester linkage. This arrangement creates two key reactive centers with orthogonal properties.

dot graph "tert_butyl_4_bromobutanoate_structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

// Define nodes for atoms and functional groups C1 [label="O", pos="0,0!"]; C2 [label="C", pos="1,-0.5!"]; C3 [label="O", pos="1,0.5!"]; C4 [label="C", pos="2,-0.5!"]; C5 [label="C", pos="3,-0.5!"]; C6 [label="C", pos="4,-0.5!"]; Br [label="Br", pos="5,-0.5!"]; tBu [label="C(CH₃)₃", pos="-1,0!"];

// Define edges for bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C2 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- Br [label=""]; C1 -- tBu [label=""];

// Add labels for reactive sites label_ester [label="Sterically Hindered\ntert-Butyl Ester\n(Protecting Group)", pos="-0.5,1.5!", fontsize=10, fontcolor="#34A853"]; label_bromide [label="Primary Alkyl Bromide\n(Electrophilic Site for SN2)", pos="4,0.5!", fontsize=10, fontcolor="#EA4335"];

// Invisible edges for positioning labels edge [style=invis]; tBu -> label_ester; C6 -> label_bromide; } Caption: Key functional regions of this compound.

  • The Electrophilic Terminus : The primary carbon-bromine bond is the primary site of reactivity, making the molecule an excellent substrate for SN2 reactions with a wide range of nucleophiles.[1]

  • The Protecting Group : The tert-butyl ester is stable under many reaction conditions, particularly basic and nucleophilic conditions. Its steric bulk prevents unwanted reactions at the carbonyl carbon.[1][2] This group can be selectively removed under acidic conditions, unmasking the carboxylic acid for further transformations.[4]

A summary of its key physical and chemical properties is provided below.

PropertyValueSource(s)
CAS Number 110661-91-1[3][5]
Molecular Formula C₈H₁₅BrO₂[1][5]
Molecular Weight 223.11 g/mol [5]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 225.9 °C at 760 mmHg[6]
Density 1.258 g/cm³[6]
Solubility Soluble in organic solvents like ether and chloroform; less soluble in water.[1]
SMILES CC(C)(C)OC(=O)CCCBr[5]
InChIKey HJEZRYIJNHAIGY-UHFFFAOYSA-N[1][5]

Synthesis of this compound

The compound is typically synthesized via a Fischer esterification of 4-bromobutanoic acid with tert-butanol.[7][8] The use of an acid catalyst, such as concentrated sulfuric acid, is essential to protonate the carboxylic acid, making it more electrophilic for attack by the weakly nucleophilic tert-butanol. A dehydrating agent like magnesium sulfate is often included to drive the equilibrium towards the product.[7][8]

Synthesis_Workflow

Field-Proven Synthesis Protocol

This protocol is a synthesized example based on established laboratory procedures.[7][8]

Materials:

  • 4-bromobutyric acid (1 eq.)

  • tert-Butanol (5 eq.)

  • Anhydrous Magnesium Sulfate (MgSO₄) (4-5 eq.)

  • Dichloromethane (DCM), dry

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

Procedure:

  • Reaction Setup: To a solution of 4-bromobutyric acid (1 eq.) in dry dichloromethane, add anhydrous magnesium sulfate (4-5 eq.) and tert-butanol (5 eq.).[7][8]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

  • Reaction: Vigorously stir the reaction mixture at room temperature for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.[7] This step neutralizes the sulfuric acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

  • Purification: The resulting crude oil is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.[7] The yield for this reaction is typically moderate, often in the range of 30-50%.[7][8]

Core Application: Alkylation Reactions

The primary utility of this compound is as a four-carbon alkylating agent.[2] It allows for the introduction of a -(CH₂)₃-COOtBu moiety onto a variety of nucleophiles. This is a key strategy in drug development for synthesizing derivatives, linking molecular fragments, or building carbon chains.[2][3]

The reaction proceeds via a classic SN2 mechanism. The nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion as the leaving group.

SN2_Mechanism

Illustrative Protocol: N-Alkylation of an Amine

Objective: To demonstrate the use of this compound to alkylate a primary amine, a common step in building more complex molecules.

Materials:

  • A primary amine (e.g., Benzylamine) (1 eq.)

  • This compound (1.1 eq.)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2-3 eq.)

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

Procedure:

  • Reaction Setup: Dissolve the primary amine (1 eq.) and the base (K₂CO₃, 2-3 eq.) in acetonitrile.

  • Reagent Addition: Add this compound (1.1 eq.) to the mixture. The slight excess ensures complete consumption of the starting amine.

  • Reaction: Heat the mixture (e.g., to 60-80 °C) and stir for several hours until TLC or LC-MS analysis indicates the disappearance of the starting amine. The base is critical here to neutralize the HBr formed during the reaction, preventing protonation of the starting amine which would render it non-nucleophilic.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (if K₂CO₃ was used). Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography to yield the N-alkylated product.

The tert-Butyl Ester as a Protecting Group

A key advantage of this reagent is that the tert-butyl ester can be selectively removed post-alkylation. It is stable to basic conditions, nucleophiles, and many reducing agents, but it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane).[4] This orthogonality makes it highly valuable in multi-step synthesis.

The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene.

Safety and Handling

As a research chemical, this compound must be handled with appropriate care.

  • Hazards: It is classified as a skin and eye irritant.[5] Some reports also indicate it may cause respiratory irritation and severe skin burns or eye damage.[5][9]

  • Handling Precautions: Always handle this chemical in a well-ventilated fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Avoid breathing vapors or mist.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and shaded area, away from incompatible materials.

Conclusion

This compound is more than just a simple alkyl halide; it is a strategic bifunctional tool for the modern synthetic chemist. Its combination of a reliable electrophilic center for C-C, C-N, C-O, or C-S bond formation and a robust, yet readily cleavable, protecting group provides a powerful and versatile platform for molecular construction.[1][2] Understanding the principles behind its synthesis, reactivity, and handling allows researchers to confidently and efficiently incorporate this valuable building block into their synthetic programs, accelerating the discovery and development of new chemical entities.

References

Methodological & Application

Synthesis of tert-butyl 4-bromobutanoate from 4-bromobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Synthesis of tert-butyl 4-bromobutanoate

Topic: Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the synthesis of this compound, a valuable bifunctional building block in organic and medicinal chemistry.[1][2][3] The protocol details the acid-catalyzed esterification of 4-bromobutyric acid with tert-butanol. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step laboratory protocol, and provide essential information on purification, characterization, and safety. The inclusion of field-proven insights aims to equip researchers with the knowledge to execute this synthesis reliably and safely.

Introduction: The Synthetic Utility of this compound

This compound is a key intermediate in the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][3] Its synthetic value is derived from its orthogonal reactivity:

  • The Alkyl Bromide: The terminal bromine atom serves as a reactive electrophilic site, amenable to nucleophilic substitution reactions for chain extension and functional group introduction.[2]

  • The tert-Butyl Ester: This sterically hindered ester group is robust and stable under many reaction conditions, particularly those involving bases and nucleophiles. It functions as an effective protecting group for the carboxylic acid, which can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid.[4][5]

This dual functionality allows for precise, multi-step synthetic strategies, making it an indispensable tool for drug development professionals.[3]

Reaction Principle and Mechanistic Insight

The most direct and fundamental approach for this synthesis is the Fischer esterification of 4-bromobutyric acid with tert-butanol.[6] This reaction is catalyzed by a strong Brønsted acid, typically concentrated sulfuric acid (H₂SO₄).

The Catalytic Cycle

The reaction proceeds via a well-established acid-catalyzed nucleophilic acyl substitution mechanism:

  • Protonation of the Carbonyl: The sulfuric acid catalyst protonates the carbonyl oxygen of 4-bromobutyric acid. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

  • Nucleophilic Attack: An oxygen atom from tert-butanol, acting as the nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond.

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final product, this compound.

The steric hindrance of the bulky tert-butyl group poses a significant kinetic barrier to this reaction, often resulting in slower reaction times and requiring specific conditions to drive the equilibrium towards the product. The use of a dehydrating agent or removal of water is crucial for achieving reasonable yields.

Fischer_Esterification_Mechanism Reactants 4-Bromobutyric Acid + tert-Butanol ProtonatedAcid Protonated Carboxylic Acid Reactants->ProtonatedAcid + H⁺ Catalyst H₂SO₄ (catalyst) Catalyst->ProtonatedAcid TetrahedralInt Tetrahedral Intermediate ProtonatedAcid->TetrahedralInt + tert-Butanol WaterLoss Elimination of H₂O TetrahedralInt->WaterLoss Proton Transfer WaterLoss->Catalyst Regenerates Catalyst Product This compound WaterLoss->Product - H₂O, - H⁺

Caption: Acid-catalyzed Fischer esterification pathway.

Experimental Protocol

This protocol is adapted from established literature procedures.[7][8] It employs anhydrous magnesium sulfate directly in the reaction mixture to act as a dehydrating agent, helping to shift the reaction equilibrium toward the ester product.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )PurityNotes
4-Bromobutyric acid2623-87-2167.00≥95%Corrosive solid.
tert-Butanol75-65-074.12≥99%Flammable.
Dichloromethane (DCM), dry75-09-284.93AnhydrousPotential carcinogen.
Sulfuric acid, concentrated7664-93-998.0895-98%Extremely corrosive.
Magnesium sulfate, anhydrous7487-88-9120.37≥98%Dehydrating agent.
Sodium bicarbonate, saturated soln.144-55-884.01N/AFor neutralization.
Brine (Saturated NaCl soln.)N/AN/AN/AFor washing.
Silica gel63231-67-4N/A60 Å, 230-400 meshFor chromatography.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-bromobutyric acid (3.34 g, 20 mmol, 1.0 eq.), tert-butanol (9.2 mL, 100 mmol, 5.0 eq.), anhydrous magnesium sulfate (9.6 g, 80 mmol, 4.0 eq.), and 80 mL of dry dichloromethane.[7]

    • Scientist's Note: Using a significant excess of tert-butanol and a strong dehydrating agent (MgSO₄) is critical to drive the reaction forward, compensating for the unfavorable kinetics associated with the sterically demanding alcohol.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.2 mL) to the suspension. The addition is exothermic.

  • Reaction: Seal the flask and stir the mixture vigorously at room temperature for 48 hours.[7] The prolonged reaction time is necessary to achieve a viable conversion.

  • Quenching: After 48 hours, carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution until CO₂ evolution ceases. This neutralizes the sulfuric acid catalyst and any unreacted 4-bromobutyric acid.

    • Causality: Failure to neutralize the acid will result in poor separation during the work-up and potential hydrolysis of the ester during storage.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Purification

The crude oil must be purified by column chromatography to remove unreacted starting materials and byproducts.

  • Column Preparation: Prepare a silica gel column using a suitable eluent system. Dichloromethane is an effective eluent for this separation.[7] Alternatively, a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) can be used.

  • Chromatography: Load the crude product onto the column and elute with the chosen solvent system. Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the eluent under reduced pressure to afford this compound as a colorless to pale yellow oil.[2] A typical yield for this procedure is in the range of 30-50%.[7][8]

Purification_Workflow Crude Crude Product (Oil) Column Silica Gel Column Chromatography Crude->Column Fractions Collect Fractions (Monitor by TLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Solvent Evaporation (Rotary Evaporator) Combine->Evaporate Final Pure Product (this compound) Evaporate->Final

Caption: Post-synthesis purification workflow.

Product Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

Analysis Expected Results
Appearance Colorless to pale yellow liquid[2]
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 3.40 (t, 2H), 2.34 (t, 2H), 2.10 (quintet, 2H), 1.45 (s, 9H)[7]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 171.8, 80.4, 33.6, 32.6, 27.9, 27.8[7][8]
Yield 30-50%[7][8]
  • ¹H NMR Interpretation: The singlet at 1.45 ppm integrating to 9H is characteristic of the tert-butyl group. The three signals between 2.10 and 3.40 ppm correspond to the three methylene groups of the butanoate chain.

  • ¹³C NMR Interpretation: The signal at 171.8 ppm corresponds to the ester carbonyl carbon, while the signal at 80.4 ppm is the quaternary carbon of the tert-butyl group attached to the ester oxygen.

Safety and Handling

This procedure involves hazardous materials and must be performed with appropriate safety measures.

  • General Precautions: Conduct all operations within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.[9][10]

  • Chemical Hazards:

    • 4-Bromobutyric Acid: Corrosive and causes severe skin burns and eye damage.[11][12] Avoid inhalation of dust and contact with skin and eyes.

    • Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Causes severe burns upon contact. Handle with extreme care.

    • Dichloromethane (DCM): A volatile solvent and suspected carcinogen. Avoid inhaling vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Neutralize acidic and basic aqueous waste before disposal.

References

Application Note: A Detailed Protocol for the Synthesis of tert-Butyl 4-Bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract tert-Butyl 4-bromobutanoate is a highly versatile bifunctional chemical intermediate, crucial in the fields of medicinal chemistry and materials science. Its structure incorporates a sterically hindered tert-butyl ester, which serves as a robust protecting group for the carboxylic acid, and a primary alkyl bromide that acts as a reactive site for nucleophilic substitution.[1] This unique combination allows for sequential chemical modifications, making it a valuable building block in the synthesis of complex molecules and active pharmaceutical ingredients. This document provides a comprehensive, field-tested protocol for the synthesis of this compound via a modified Fischer-Speier esterification, intended for researchers and professionals in chemical and pharmaceutical development.

Principle and Reaction Mechanism

The synthesis is achieved through the acid-catalyzed esterification of 4-bromobutanoic acid with tert-butanol. Due to the nature of the tertiary alcohol, specific conditions are employed to favor ester formation and minimize the primary side reaction, which is the acid-catalyzed dehydration of tert-butanol to isobutylene.[2]

1.1 Reaction Scheme

4-Bromobutanoic Acid + tert-Butanol → this compound + Water

1.2 Mechanistic Insights

The reaction proceeds via a well-established Fischer-Speier esterification mechanism, which is initiated by the protonation of the carboxylic acid.[3][4]

  • Carbonyl Activation: The catalytic amount of concentrated sulfuric acid protonates the carbonyl oxygen of 4-bromobutanoic acid. This step increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

  • Nucleophilic Attack: A lone pair of electrons from the hydroxyl group of tert-butanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Water Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Catalyst Regeneration: A base (such as another molecule of tert-butanol or the hydrogensulfate ion) deprotonates the carbonyl group, yielding the final this compound product and regenerating the acid catalyst.[4]

A critical aspect of this specific synthesis is mitigating the E1 elimination of tert-butanol. Tertiary alcohols readily form stable carbocations in acidic environments, which can then lose a proton to form an alkene (isobutylene).[2] To circumvent this, the reaction is conducted at room temperature. Furthermore, a dehydrating agent, anhydrous magnesium sulfate (MgSO₄), is added in stoichiometric excess to sequester the water produced during the reaction. According to Le Châtelier's principle, removing a product drives the equilibrium toward the formation of more products, thereby increasing the yield of the desired ester.[5][6]

Fischer_Esterification Figure 1: Mechanism of Fischer-Speier Esterification cluster_side_reaction Competing Side Reaction RCOOH 4-Bromobutanoic Acid Protonated_Acid Protonated Acid (Activated Carbonyl) RCOOH->Protonated_Acid + H⁺ ROH tert-Butanol H_plus H⁺ (from H₂SO₄) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + tert-Butanol Protonated_Intermediate Protonated Intermediate (Water as Leaving Group) Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H⁺ Water H₂O ROH_side tert-Butanol Carbocation tert-Butyl Carbocation ROH_side->Carbocation + H⁺, - H₂O Isobutylene Isobutylene Carbocation->Isobutylene - H⁺

Figure 1: Mechanism of Fischer-Speier Esterification

Materials and Equipment

2.1 Reagents

ReagentCAS No.FormulaM.W.Purity
4-Bromobutanoic Acid2623-87-2C₄H₇BrO₂167.00>95%
tert-Butanol75-65-0C₄H₁₀O74.12>99%
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂84.93>99.8%
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9MgSO₄120.37>99.5%
Sulfuric Acid (H₂SO₄), Concentrated7664-93-9H₂SO₄98.0895-98%
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01ACS Grade
Silica Gel63231-67-4SiO₂60.0860 Å, 230-400 mesh

2.2 Equipment

  • Round-bottom flask (250 mL) with magnetic stir bar

  • Glass funnel and graduated cylinders

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware (pipettes, spatulas)

  • Magnetic stir plate

  • Fume hood

Detailed Experimental Protocol

3.1 Reagent & Reaction Setup Table

ReagentAmountMolesEquivalents
4-Bromobutanoic Acid3.34 g20.0 mmol1.0
tert-Butanol9.2 mL (7.42 g)100.0 mmol5.0
Anhydrous MgSO₄9.6 g80.0 mmol4.0
Anhydrous Dichloromethane80 mL--
Concentrated H₂SO₄0.2 mL~3.7 mmol0.185

3.2 Step-by-Step Procedure

  • Reaction Setup: To a 250 mL oven-dried round-bottom flask containing a magnetic stir bar, add 4-bromobutanoic acid (3.34 g, 20 mmol).

    • Expertise & Experience: Drying the glassware is crucial to prevent the introduction of water, which can hydrolyze the product and impede the forward reaction.

  • Addition of Reagents: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous dichloromethane (80 mL), followed by tert-butanol (9.2 mL, 100 mmol) and anhydrous magnesium sulfate (9.6 g, 80 mmol).[5]

    • Causality: Anhydrous solvent and a dehydrating agent (MgSO₄) are used to drive the reaction equilibrium towards the ester product by consuming the water byproduct.[5][6] A large excess of tert-butanol is used to act as both reactant and co-solvent, further pushing the equilibrium.

  • Catalyst Addition: While stirring the suspension vigorously, slowly add concentrated sulfuric acid (0.2 mL) dropwise.

    • Trustworthiness: The slow, dropwise addition is a critical safety step to control the exothermic reaction that occurs when sulfuric acid is mixed with the alcohol and solvent.

  • Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature for 48 hours.

    • Causality: The reaction is slow due to the steric hindrance of the tert-butyl group and requires an extended period to reach completion at room temperature.[5] Vigorous stirring is necessary to ensure proper mixing of the heterogeneous mixture containing solid MgSO₄.

  • Reaction Quenching: After 48 hours, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (~50 mL) until effervescence ceases.

    • Expertise & Experience: This step neutralizes the sulfuric acid catalyst and any unreacted 4-bromobutanoic acid, converting them into their respective sodium salts, which are water-soluble.

  • Work-up and Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Causality: The water wash removes residual sodium bicarbonate and other water-soluble impurities. The brine wash removes bulk water from the organic phase before the final drying step.

  • Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate, then filter the solution to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

3.3 Purification

The crude oil is purified by flash column chromatography on silica gel.[5]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: A gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate) or pure dichloromethane can be effective.[5][6]

  • Procedure: Dissolve the crude oil in a minimal amount of eluent, load it onto the column, and elute with the chosen solvent system. Collect fractions and combine those containing the pure product, as determined by thin-layer chromatography (TLC).

  • Final Step: Remove the eluent from the combined pure fractions via rotary evaporation to afford this compound as a colorless to pale yellow liquid.[1]

3.4 Experimental Workflow Diagram

Workflow A 1. Combine Reactants (4-Bromobutanoic Acid, tert-Butanol, MgSO₄, DCM) B 2. Add H₂SO₄ Catalyst A->B C 3. Stir at RT for 48h B->C D 4. Quench with NaHCO₃ (aq) C->D E 5. Liquid-Liquid Extraction D->E F 6. Wash Organic Layer (Water & Brine) E->F G 7. Dry with MgSO₄ & Filter F->G H 8. Concentrate (Rotovap) G->H I 9. Column Chromatography H->I J 10. Final Product I->J

Figure 2: Synthesis and Purification Workflow

Characterization and Expected Results

  • Appearance: Colorless to pale yellow oil.[1]

  • Yield: Reported yields vary, typically ranging from 30% to 47%.[5][6]

  • ¹H NMR (400 MHz, CDCl₃): The following peaks are expected: δ 3.40 (t, 2H), 2.34 (t, 2H), 2.10 (quintet, 2H), 1.45 (s, 9H).[5][6]

    • Interpretation: The triplet at 3.40 ppm corresponds to the -CH₂- group adjacent to the bromine atom. The singlet at 1.45 ppm, integrating to 9 protons, is characteristic of the tert-butyl group.

  • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts: δ 171.7, 80.5, 33.7, 32.8, 28.0, 27.9.[5][6]

    • Interpretation: The peak at 171.7 ppm is the ester carbonyl carbon, while the peak at 80.5 ppm corresponds to the quaternary carbon of the tert-butyl group.

Safety Precautions and Waste Disposal

All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[7]

  • 4-Bromobutanoic Acid: Corrosive and can cause severe skin and eye burns.[8][9] Avoid inhalation of dust.

  • tert-Butanol: Highly flammable liquid and vapor. Causes serious eye irritation and may cause respiratory irritation or drowsiness.[10]

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water.

  • Dichloromethane (DCM): Volatile and harmful if inhaled. Suspected of causing cancer.

  • Waste Disposal: Halogenated organic waste (DCM, product-containing solutions) must be collected in a designated, labeled container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

The Strategic Utility of tert-Butyl 4-Bromobutanoate in Nucleophilic Substitution Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive guide provides an in-depth exploration of tert-butyl 4-bromobutanoate, a versatile bifunctional reagent, and its applications in nucleophilic substitution reactions. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the strategic advantages of this compound, detailing its synthesis, reactivity, and offering field-proven protocols for its effective utilization.

Introduction: The Dual Functionality of a Versatile Building Block

This compound is a valuable intermediate in organic synthesis, prized for its dual functionality. The molecule incorporates a primary alkyl bromide, a reactive site amenable to nucleophilic attack, and a sterically hindered tert-butyl ester, which serves as a robust protecting group for the carboxylic acid.[1] This unique structure allows for the sequential introduction of functionalities, making it a powerful tool in the construction of complex molecular architectures.

The primary carbon-bromine bond is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2] Concurrently, the tert-butyl ester group is stable under many reaction conditions used for SN2 reactions but can be selectively cleaved under acidic conditions to unveil the carboxylic acid.[3][4] This "orthogonal" protection strategy is a cornerstone of modern synthetic chemistry, allowing for the selective manipulation of different functional groups within a molecule.[1][5]

Physicochemical Properties and Safety Considerations

This compound is typically a colorless to pale yellow liquid with a characteristic odor. It is soluble in common organic solvents like dichloromethane, diethyl ether, and ethyl acetate, but has limited solubility in water.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 110661-91-1[6]
Molecular Formula C₈H₁₅BrO₂[6]
Molecular Weight 223.11 g/mol [6]
Boiling Point 225.9 °C at 760 mmHg[7]
Density ~1.258 g/cm³[7]

Safety Precautions: this compound is classified as a hazardous substance. It can cause skin and serious eye irritation and may cause respiratory irritation.[6] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the acid-catalyzed esterification of 4-bromobutyric acid with tert-butanol.[8]

Protocol 1: Synthesis of this compound

Materials:

  • 4-bromobutyric acid

  • tert-butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Magnesium sulfate (MgSO₄) or another suitable dehydrating agent

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

Procedure:

  • To a solution of 4-bromobutyric acid (1.0 eq) in dichloromethane, add tert-butanol (5.0 eq) and magnesium sulfate (4.2 eq).[8]

  • Carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.[8]

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[8][9]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.[8]

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[8]

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane or a mixture of hexane and ethyl acetate) to afford pure this compound.[8][9]

Expected Yield: 30-50%[8][9]

Application in Nucleophilic Substitution Reactions

The primary alkyl bromide in this compound is an excellent electrophile for SN2 reactions. This allows for the introduction of a wide variety of nucleophiles, leading to the formation of diverse functionalized building blocks.

SN2_Mechanism

A. C-N Bond Formation

The reaction of this compound with primary or secondary amines provides a straightforward route to N-substituted 4-aminobutanoate derivatives.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • A non-nucleophilic base (e.g., potassium carbonate or triethylamine)

  • A polar aprotic solvent (e.g., acetonitrile or N,N-dimethylformamide (DMF))

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the primary amine (1.0 eq) in acetonitrile or DMF, add the base (2.0-3.0 eq).

  • Add this compound (1.1-1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.

For the synthesis of primary amines, the Gabriel synthesis offers a reliable method to avoid over-alkylation.[10] This involves the alkylation of potassium phthalimide with this compound, followed by hydrazinolysis to release the primary amine.[9]

Step 1: N-Alkylation of Potassium Phthalimide

Materials:

  • This compound

  • Potassium phthalimide

  • N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve potassium phthalimide (1.0 eq) in DMF.

  • Add this compound (1.05 eq) to the solution.

  • Heat the mixture to 80-100 °C and stir for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain tert-butyl 4-(1,3-dioxoisoindolin-2-yl)butanoate.

Step 2: Hydrazinolysis

Materials:

  • tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)butanoate

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Suspend the N-alkylated phthalimide from Step 1 in ethanol.

  • Add hydrazine hydrate (1.0-1.2 eq) and reflux the mixture for 1-2 hours.

  • Cool the reaction mixture and acidify with concentrated HCl.

  • Filter off the precipitated phthalhydrazide.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether.

  • Basify the aqueous layer with a cold NaOH solution and extract the product with diethyl ether or dichloromethane.

  • Dry the organic extracts, filter, and concentrate to yield tert-butyl 4-aminobutanoate.

B. C-O Bond Formation: Williamson Ether Synthesis

The Williamson ether synthesis can be employed to form ethers by reacting an alkoxide or a phenoxide with this compound.[11]

Materials:

  • This compound

  • Phenol

  • A base (e.g., potassium carbonate or sodium hydride)

  • A polar aprotic solvent (e.g., acetone or DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the phenol (1.0 eq) in acetone or DMF, add the base (1.5-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 eq) and stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired aryl ether.

C. C-S Bond Formation

Thiols and thiolates are excellent nucleophiles and react readily with this compound to form thioethers.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • A base (e.g., triethylamine or sodium hydroxide)

  • A solvent (e.g., ethanol or DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the thiol (1.0 eq) in the chosen solvent and add the base (1.1 eq).

  • Stir the mixture for a few minutes to form the thiolate.

  • Add this compound (1.05 eq) and stir at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction as described in Protocol 4 to isolate the thioether.

D. C-C Bond Formation: Alkylation of Carbon Nucleophiles

Carbanions, such as those derived from malonic esters or β-ketoesters, are potent nucleophiles for forming new carbon-carbon bonds.[12]

Materials:

  • This compound

  • Diethyl malonate

  • A base (e.g., sodium ethoxide in ethanol)

  • Ethanol

  • Diethyl ether

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.0 eq) to ethanol.

  • To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • Add this compound (1.0 eq) to the resulting enolate solution.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent. Purify the crude product by vacuum distillation or column chromatography.

The Orthogonal Protecting Group Strategy: Deprotection of the tert-Butyl Ester

A key advantage of using this compound is the ability to deprotect the ester to the corresponding carboxylic acid under acidic conditions, without affecting many other functional groups that might have been introduced via the SN2 reaction. Trifluoroacetic acid (TFA) is a common reagent for this transformation.[13]

Deprotection_Workflow

Protocol 7: TFA-Mediated Deprotection of a tert-Butyl Ester

Materials:

  • Substituted tert-butyl butanoate (from a previous SN2 reaction)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (for azeotropic removal of TFA)

  • Saturated aqueous sodium bicarbonate solution (optional, for neutralization)

Procedure:

  • Dissolve the tert-butyl ester in dichloromethane in a round-bottom flask.

  • In a fume hood, add trifluoroacetic acid to the solution. A 1:1 mixture of DCM:TFA is often effective.[13]

  • Stir the reaction mixture at room temperature for 1-5 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x volume).[14]

  • The resulting carboxylic acid can be used directly or purified further if necessary.

Mechanism of Deprotection: The deprotection is initiated by the protonation of the ester's carbonyl oxygen by TFA. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl carbocation and the desired carboxylic acid. The tert-butyl carbocation is then deprotonated to form isobutylene gas.[3][13]

Summary of Applications

The following table summarizes the types of nucleophilic substitution reactions discussed, highlighting the versatility of this compound as a synthetic building block.

Table 2: Summary of Nucleophilic Substitution Reactions with this compound

Nucleophile TypeExample NucleophileProduct Functional GroupRelevant Protocol
Nitrogen Primary/Secondary AmineSecondary/Tertiary AmineProtocol 2
Phthalimide (Gabriel)Primary AmineProtocol 3
Oxygen PhenoxideAryl EtherProtocol 4
Sulfur ThiolateThioetherProtocol 5
Carbon Malonate Ester EnolateSubstituted Malonic EsterProtocol 6

Conclusion

This compound is a highly effective and strategic reagent for the synthesis of a wide array of functionalized molecules. Its primary alkyl bromide moiety allows for efficient SN2 reactions with a diverse range of nucleophiles, while the tert-butyl ester provides a robust and orthogonally removable protecting group for the carboxylic acid. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in leveraging the full potential of this versatile building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.

References

Application Notes & Protocols: Tert-butyl 4-bromobutanoate as a Versatile Reagent for the Synthesis of β-Ketoesters

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

β-Ketoesters are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of complex molecules, including pharmaceuticals and natural products.[1][2][3][4] Their unique structure, featuring both nucleophilic and electrophilic centers, allows for diverse chemical transformations.[3][4] This guide provides an in-depth exploration of tert-butyl 4-bromobutanoate (CAS No. 110661-91-1) as a strategic reagent for the synthesis of β-ketoesters. We will delve into the mechanistic underpinnings of its application, primarily through the Reformatsky reaction, and provide detailed, field-proven protocols for its use. The inherent advantages conferred by the tert-butyl ester group—namely, the prevention of side reactions and its utility as a protecting group—make this reagent particularly valuable for researchers, scientists, and professionals in drug development.[5]

Reagent Overview and Strategic Importance

This compound is a bifunctional organic compound featuring a reactive bromine atom and a sterically hindered tert-butyl ester.[5] This unique combination makes it an excellent four-carbon building block in organic synthesis.

  • CAS Number: 110661-91-1[6][7][8]

  • Molecular Formula: C₈H₁₅BrO₂[6]

  • Structure:

The primary utility of this compound in β-ketoester synthesis lies in its application in the Reformatsky reaction . In this transformation, the haloester is converted into an organozinc nucleophile (a "Reformatsky enolate"), which can then react with various electrophiles.[9][10][11]

Key Advantages:

  • Prevention of Self-Condensation: The bulky tert-butyl group effectively prevents the ester from undergoing self-condensation reactions (e.g., Claisen condensation), which are common side reactions with less hindered esters like methyl or ethyl esters.[12] This leads to cleaner reactions and higher yields of the desired cross-coupled product.

  • Synthetic Versatility: The resulting tert-butyl β-ketoester can be used in subsequent synthetic steps. The tert-butyl group can be selectively removed under acidic conditions to yield the corresponding β-keto acid, which can then undergo facile decarboxylation to produce a ketone. This provides a powerful method for ketone synthesis.

  • Controlled Reactivity: Organozinc reagents generated in the Reformatsky reaction are less reactive ("softer") than their lithium enolate or Grignard counterparts.[9][10] This chemoselectivity prevents unwanted nucleophilic addition to the ester group itself, ensuring the reaction proceeds as intended.[9][10]

The Reformatsky Reaction: Mechanism and Principles

The cornerstone of using this compound to generate a β-ketoester is the Reformatsky reaction. The reaction proceeds by reacting an α-haloester with a carbonyl compound in the presence of metallic zinc.[11] While the classical reaction involves aldehydes or ketones to produce β-hydroxy esters, a variation using acyl chlorides as the electrophile yields β-ketoesters.

The mechanism involves two key stages:

  • Formation of the Reformatsky Enolate: Zinc metal undergoes oxidative addition into the carbon-bromine bond of this compound. This forms an organozinc reagent, which exists as a zinc enolate.[9][10] These reagents often form dimeric structures in solution.[9][10]

  • Nucleophilic Acylation: The zinc enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride. This step forms a new carbon-carbon bond.

  • Workup: An acidic workup protonates the intermediate and removes zinc salts, yielding the final β-ketoester product.

Below is a diagram illustrating the logical flow of this transformation.

G reagent_node reagent_node intermediate_node intermediate_node product_node product_node condition_node condition_node Bromoester tert-Butyl 4-Bromobutanoate Enolate Reformatsky Enolate (Organozinc Intermediate) Bromoester->Enolate + Zn (Oxidative Addition) AcylChloride Acyl Chloride (R-COCl) Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate Zinc Zinc (Zn) Enolate->Tetrahedral_Intermediate Nucleophilic Attack Ketoester tert-Butyl β-Ketoester (Product) Workup Aqueous Workup Tetrahedral_Intermediate->Ketoester - ZnClBr - H⁺ (Workup)

Caption: Mechanism for β-ketoester synthesis via the Reformatsky reaction.

Experimental Protocols and Workflow

This section provides a detailed, step-by-step protocol for the synthesis of a tert-butyl β-ketoester using this compound.

Protocol 1: Zinc-Mediated Synthesis of a tert-Butyl β-Ketoester

Principle: This protocol details the coupling of this compound with an acyl chloride via a zinc-mediated Reformatsky reaction to yield a tert-butyl β-ketoester.

Materials & Reagents

Reagent/MaterialCAS NumberM.W. ( g/mol )Typical QuantityPurpose
Zinc dust (<10 micron, activated)7440-66-665.381.5 - 2.0 eq.Metal for oxidative addition
Iodine (I₂)7553-56-2253.81Catalytic amountZinc activation
This compound110661-91-1223.111.0 eq.Nucleophile precursor
Acyl Chloride (R-COCl)VariesVaries1.1 eq.Electrophile
Anhydrous Tetrahydrofuran (THF)109-99-972.11SolventReaction medium
1 M Hydrochloric Acid (HCl)7647-01-036.46As neededQuenching/Workup
Saturated Sodium Bicarbonate144-55-884.01As neededNeutralization
BrineN/AN/AAs neededWashing
Anhydrous Magnesium Sulfate7487-88-9120.37As neededDrying agent
Ethyl Acetate / HexanesVariesVariesAs neededExtraction / Chromatography

Step-by-Step Methodology

  • Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.

  • Zinc Activation: To the flask, add zinc dust (1.5 eq.) and a single crystal of iodine. Gently heat the flask with a heat gun under vacuum until the violet iodine vapor sublimes and coats the zinc, then cool under nitrogen. This process removes the deactivating zinc oxide layer.[11]

  • Initiation of Reagent Formation: Add anhydrous THF to the flask to cover the zinc. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF. Add approximately 10% of this solution to the zinc suspension.

  • Formation of the Reformatsky Reagent: Gently warm the flask to initiate the reaction (an exothermic response and bubbling may be observed). Once initiated, add the remaining bromoester solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the organozinc reagent. The solution should appear grayish and cloudy.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of the acyl chloride (1.1 eq.) in anhydrous THF dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quenching and Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding 1 M HCl until the excess zinc has dissolved and the solution becomes clear.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl β-ketoester.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for β-ketoester synthesis.

Data Analysis and Troubleshooting

Expected Results

The yields of β-ketoesters from this reaction are generally good, but they are highly dependent on the purity of the reagents, the efficiency of zinc activation, and the nature of the acyl chloride substrate.

Substrate Class (Acyl Chloride)Expected Yield RangeKey Considerations
Aromatic (e.g., Benzoyl Chloride)60-85%Generally robust and high-yielding.
Aliphatic (e.g., Acetyl Chloride)55-75%Can be more prone to side reactions; requires careful temperature control.
α,β-Unsaturated40-70%Potential for 1,4-conjugate addition as a side reaction.
Sterically Hindered30-60%Slower reaction rates; may require longer reaction times or elevated temperatures.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Reaction Fails to Initiate 1. Inactive zinc (oxide layer).2. Moisture in reagents or solvent.3. Low-quality bromoester.1. Use fresh, highly active zinc dust. Activate with iodine, 1,2-dibromoethane, or TMSCl.2. Ensure all solvents are rigorously dried and glassware is flame-dried.3. Purify the bromoester by distillation before use.
Low Yield of Product 1. Incomplete formation of the Reformatsky reagent.2. Competing side reactions.3. Premature quenching of the organozinc reagent.1. Ensure the initial exotherm is observed and maintain reflux to drive reagent formation to completion.2. Maintain low temperatures during acyl chloride addition.3. Ensure the acyl chloride is anhydrous.
Complex Product Mixture 1. Self-condensation of the acyl chloride.2. Decomposition of the product or starting materials.1. Add the acyl chloride slowly at 0 °C to a pre-formed Reformatsky reagent.2. Avoid excessive heating during reaction or workup. The tert-butyl ester is acid-labile.

Conclusion

This compound is a highly effective and strategic reagent for the synthesis of β-ketoesters, which are crucial intermediates in modern organic chemistry and drug discovery. Its application in the Reformatsky reaction provides a reliable and chemoselective method for carbon-carbon bond formation. The presence of the tert-butyl group is a key design feature, preventing unwanted side reactions and offering a convenient protecting group that can be removed in a subsequent step to access β-keto acids and ketones. The protocols and insights provided in this guide offer a robust framework for researchers to successfully employ this versatile building block in their synthetic endeavors.

References

Application Notes & Protocols: Strategic N-Alkylation of Amines with tert-Butyl 4-Bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The N-alkylation of amines with tert-butyl 4-bromobutanoate is a cornerstone reaction in modern synthetic chemistry, providing a strategic route to intermediates essential for pharmaceutical and materials science research. This bifunctional reagent allows for the introduction of a protected carboxylic acid moiety onto a nitrogen scaffold. The tert-butyl ester offers significant steric protection, influencing reactivity, while also serving as a robust protecting group that can be selectively removed under acidic conditions. This guide provides an in-depth analysis of the reaction mechanism, a detailed, field-tested experimental protocol, troubleshooting solutions, and a discussion of the critical parameters that govern reaction success. We aim to equip researchers with the expertise to confidently and efficiently execute this valuable transformation.

Scientific Principles and Mechanistic Insights

The reaction between an amine and this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The successful execution of this protocol hinges on a clear understanding of the underlying principles and potential competing reactions.

The Core SN2 Mechanism

The fundamental transformation involves the lone pair of electrons on the amine's nitrogen atom acting as a nucleophile. This nucleophile attacks the electrophilic carbon atom of the butanoate chain, which is bonded to the bromine atom.[1] The bromine atom, being a good leaving group, is displaced, resulting in the formation of a new carbon-nitrogen bond and a hydrobromide salt of the newly formed, more substituted amine.

The Critical Role of the Base

The reaction generates a stoichiometric amount of hydrobromic acid (HBr). In the absence of a base, this acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is essential to neutralize the HBr as it is formed.

Choice of Base - A Strategic Decision:

  • Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. They are inexpensive and effective but can have limited solubility in some organic solvents, sometimes requiring phase-transfer catalysts or polar aprotic solvents like DMF or Acetonitrile.

  • Non-Nucleophilic Organic Bases: Sterically hindered amines like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are often preferred. Their steric bulk prevents them from competing with the substrate amine in attacking the alkyl halide.[3]

The Challenge of Over-Alkylation

A significant challenge in the alkylation of primary and secondary amines is the potential for over-alkylation.[2][4][5] The product of the initial reaction (e.g., a secondary amine formed from a primary amine) is often more nucleophilic than the starting material.[4] This newly formed amine can compete with the starting amine for the remaining this compound, leading to a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium salt products.[1][5]

Strategies to Mitigate Over-Alkylation:

  • Stoichiometric Control: Using a large excess of the starting amine can statistically favor the mono-alkylation product.

  • Alternative Methodologies: For sensitive substrates where over-alkylation is a persistent issue, alternative methods like reductive amination may be more suitable.[6]

Visualizing the Reaction Pathway and Workflow

To provide a clear conceptual framework, the following diagrams illustrate the reaction mechanism and the general experimental workflow.

Figure 1: General mechanism for the SN2 alkylation of a primary amine.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up cluster_purification Purification A Combine Amine Substrate and Base in Solvent B Stir under Inert Atmosphere (e.g., N₂ or Ar) A->B C Slowly Add tert-Butyl 4-Bromobutanoate B->C D Heat to Desired Temperature (e.g., 60-80 °C) C->D E Monitor Progress by TLC D->E F Cool to RT & Quench (e.g., with H₂O) E->F G Perform Liquid-Liquid Extraction (e.g., EtOAc) F->G H Wash Organic Layer (NaHCO₃, Brine) G->H I Dry (Na₂SO₄) & Filter H->I J Concentrate Under Reduced Pressure I->J K Purify by Silica Gel Column Chromatography J->K L Characterize Pure Product (NMR, MS) K->L

Figure 2: Standard experimental workflow for amine alkylation.

Detailed Experimental Protocol

This protocol provides a general method for the mono-alkylation of a primary amine. Quantities and conditions should be optimized for specific substrates.

Materials and Reagents
  • Amine Substrate: (1.0 eq.)

  • This compound: (1.0-1.2 eq.)[7][8]

  • Base: Potassium Carbonate (K₂CO₃, anhydrous, 2.5 eq.) or DIPEA (2.0 eq.)

  • Solvent: Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Work-up Reagents: Ethyl Acetate (EtOAc), Saturated Aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Purification: Silica Gel, appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient)

Equipment
  • Round-bottom flask with a magnetic stir bar

  • Condenser and heating mantle/oil bath

  • Inert gas line (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.). Add anhydrous acetonitrile to achieve a concentration of approximately 0.1-0.5 M with respect to the amine.

  • Reagent Addition: Stir the suspension vigorously. Slowly add this compound (1.1 eq.) to the mixture dropwise via syringe over 5-10 minutes.

  • Reaction Conditions: Attach a condenser and heat the reaction mixture to 70 °C. Maintain stirring at this temperature.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting amine is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic base and wash the solid with a small amount of acetonitrile or ethyl acetate.[9]

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent.[9]

    • Dissolve the resulting residue in ethyl acetate (e.g., 50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).[3][9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.[9]

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of 0% to 30% ethyl acetate in hexanes) to afford the pure N-alkylated product.[9]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary and Reaction Parameters

The optimal conditions for this reaction can vary based on the nucleophilicity and steric hindrance of the amine substrate. The following table provides general guidelines.

Parameter Primary Aliphatic Amines Secondary Cyclic Amines Anilines (Aromatic Amines) Rationale & Expert Insights
Reactivity HighModerate to HighLowAliphatic amines are more basic and nucleophilic. Aniline's lone pair is delocalized into the aromatic ring, reducing its nucleophilicity.
Base K₂CO₃, DIPEAK₂CO₃, DIPEACs₂CO₃, K₃PO₄Stronger, more soluble bases like Cs₂CO₃ may be needed for less reactive amines like anilines to drive the reaction.
Solvent Acetonitrile, THFAcetonitrile, DMFDMF, DMSOPolar aprotic solvents like DMF or DMSO are required to solubilize reagents and facilitate the reaction of less nucleophilic amines.
Temperature 50-80 °C60-90 °C80-120 °CHigher temperatures are necessary to overcome the higher activation energy associated with less reactive amines.
Typical Time 4-12 h6-18 h12-48 hReaction time is inversely proportional to the nucleophilicity of the amine.
Key Challenge Over-alkylationRing strain effectsLow reactivityA large excess of the primary amine is the most common strategy to prevent the formation of di-alkylated products.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient temperature.2. Base is not strong or soluble enough.3. Deactivated starting materials (e.g., moisture).1. Increase the reaction temperature in 10 °C increments.2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃).3. Ensure all reagents and solvents are anhydrous.
Significant Over-alkylation 1. The mono-alkylated product is more nucleophilic than the starting amine.2. Stoichiometry is near 1:1.1. Use a large excess (3-10 equivalents) of the starting amine.2. Add the alkylating agent very slowly to maintain its low concentration.3. Consider an alternative synthesis, such as reductive amination.[4][6]
Formation of Elimination Byproduct (tert-butyl acrylate) 1. The base is too strong or sterically unhindered, promoting E2 elimination.2. High reaction temperatures.1. Switch to a milder, non-nucleophilic base like DIPEA.2. Run the reaction at the lowest effective temperature.
Hydrolysis of tert-butyl ester 1. Presence of strong acid or base during aqueous work-up.1. Ensure the aqueous work-up is performed under neutral or mildly basic conditions (e.g., using NaHCO₃). Avoid strong acids or bases.

References

Application Note: Synthesis of ω-Bromo Tertiary Alcohols via Grignard Addition to tert-Butyl 4-Bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers and Drug Development Professionals

Abstract

The reaction between Grignard reagents and esters is a cornerstone of organic synthesis for the formation of tertiary alcohols. This application note provides a detailed technical guide on the reaction of tert-butyl 4-bromobutanoate with various Grignard reagents. We will explore the underlying mechanism, critical experimental parameters, and potential side reactions. A comprehensive, field-tested protocol is provided for the synthesis of a model tertiary alcohol, offering researchers a robust framework for accessing valuable ω-bromo functionalized intermediates crucial for pharmaceutical and materials science applications.

Scientific Foundation & Mechanistic Overview

The addition of a Grignard reagent (R-MgX) to an ester is a classic and powerful carbon-carbon bond-forming reaction. Unlike the reaction with aldehydes or ketones which involves a single addition, esters undergo a double addition of the Grignard reagent to yield a tertiary alcohol.[1][2] This occurs because the initial tetrahedral intermediate formed after the first nucleophilic attack is unstable and collapses, expelling the alkoxy group to form a ketone intermediate.[3][4]

The Causality of Double Addition:

The ketone generated in situ is significantly more reactive towards nucleophilic attack by a Grignard reagent than the starting ester.[5] This disparity in reactivity is due to the electron-donating resonance effect of the alkoxy group in the ester, which reduces the electrophilicity of the carbonyl carbon. In contrast, the ketone's carbonyl carbon is more electrophilic, ensuring it reacts rapidly with a second equivalent of the Grignard reagent present in the reaction mixture.[5] Consequently, the reaction cannot be reliably stopped at the ketone stage, and an excess of the Grignard reagent is required to drive the reaction to the tertiary alcohol product.[5][6]

The overall mechanism proceeds in four key stages:

  • Nucleophilic Acyl Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of this compound, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate.[7][8]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and eliminating the tert-butoxide ion (t-BuO⁻) as the leaving group. This step yields a ketone.[3][9]

  • Second Nucleophilic Addition: A second molecule of the Grignard reagent immediately attacks the highly reactive ketone intermediate, forming a more stable tertiary magnesium alkoxide.[7]

  • Acidic Work-up: The reaction is quenched with a mild acid (e.g., saturated aqueous NH₄Cl) to protonate the tertiary alkoxide, yielding the final tertiary alcohol product, and to dissolve the magnesium salts for simplified purification.[7][10]

Grignard_Reaction_Mechanism Reactants This compound + 2 R-MgX Intermediate1 Tetrahedral Intermediate Reactants->Intermediate1 + 1 R-MgX Ketone ω-Bromo Ketone + t-BuO-MgX Intermediate1->Ketone - t-BuO⁻ Intermediate2 Tertiary Alkoxide Ketone->Intermediate2 + 1 R-MgX Workup Acidic Work-up (e.g., NH4Cl, H2O) Intermediate2->Workup Product Tertiary Alcohol Workup->Product

Caption: Mechanism of double Grignard addition to an ester.

Experimental Design & Critical Parameters

The success of this synthesis hinges on rigorous control over experimental conditions. The high reactivity of Grignard reagents makes them sensitive to several factors that can impact yield and purity.

  • Anhydrous Conditions: Grignard reagents are potent bases and will be quenched instantly by protic solvents, including atmospheric moisture.[11] All glassware must be oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used. The reaction should be maintained under a dry, inert atmosphere (e.g., nitrogen or argon).[12]

  • Stoichiometry: A minimum of two equivalents of the Grignard reagent is mechanistically required.[8] In practice, a slight excess (2.1 to 2.5 equivalents) is recommended to compensate for any inadvertent quenching and to ensure the complete consumption of the intermediate ketone.[6]

  • Temperature Control: The reaction is highly exothermic. The initial addition should be performed at low temperatures (0 °C is common) to moderate the reaction rate and prevent side reactions.[10] Adding the ester solution slowly to the cooled Grignard reagent is the preferred method, as it maintains an excess of the nucleophile and minimizes unwanted side reactions.[7]

  • Quenching: A slow, controlled quench is vital. Adding the quenching solution too quickly to a concentrated reaction mixture can generate excessive heat. Saturated aqueous ammonium chloride is the preferred quenching agent as it is acidic enough to protonate the alkoxide and hydrolyze magnesium salts without causing acid-catalyzed side reactions with the tertiary alcohol product.[10]

Detailed Laboratory Protocol

This protocol details the synthesis of 5-bromo-2,2-dimethyl-1,1-diphenylpentan-3-ol as a representative example, using phenylmagnesium bromide.

Materials & Reagents
Reagent/MaterialGradeSupplier Example
This compound>97%Sigma-Aldrich
Phenylmagnesium bromide (3.0 M in Et₂O)Synthesis GradeSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentEMD Millipore
Saturated Aqueous NH₄ClACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWR
Equipment
  • Oven-dried, three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Oven-dried dropping funnel

  • Thermometer or temperature probe

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure

Experimental_Workflow Setup 1. Assemble dry glassware under inert atmosphere (N2/Ar) Reagents 2. Charge flask with PhMgBr solution and cool to 0°C Setup->Reagents Addition 3. Add ester solution dropwise via dropping funnel (maintain 0-5°C) Reagents->Addition Reaction 4. Warm to room temperature and stir for 2 hours Addition->Reaction Quench 5. Cool to 0°C and slowly quench with saturated aq. NH4Cl Reaction->Quench Extract 6. Extract with Ethyl Acetate (3x) Quench->Extract Wash 7. Wash organic layers with brine Extract->Wash Dry 8. Dry over MgSO4, filter Wash->Dry Concentrate 9. Concentrate via rotary evaporation Dry->Concentrate Purify 10. Purify crude product via column chromatography Concentrate->Purify

Caption: Step-by-step experimental workflow.

  • Preparation: Assemble a 250 mL three-necked flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried and cooled under a stream of nitrogen.

  • Reaction Setup: Under a positive nitrogen pressure, charge the flask with 18.3 mL (55.0 mmol, 2.2 eq.) of phenylmagnesium bromide (3.0 M in diethyl ether). Add 50 mL of anhydrous THF to dilute the reagent and facilitate stirring. Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (5.58 g, 25.0 mmol, 1.0 eq.) in 25 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred Grignard reagent over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.

  • Work-up and Quenching: Cool the reaction flask back to 0 °C. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution to quench the reaction. Vigorous gas evolution may occur.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to yield the pure tertiary alcohol.

Summary of Reaction Parameters

The choice of Grignard reagent dictates the nature of the two identical groups added to the carbonyl carbon. The following table provides a guide for adapting the protocol to other common reagents.

Grignard Reagent (R-MgX)R GroupEquivalentsTypical Temp. (°C)Expected Product Name
Phenylmagnesium bromidePhenyl2.2 - 2.50 → RT5-bromo-2,2-dimethyl-1,1-diphenylpentan-3-ol
Methylmagnesium bromideMethyl2.2 - 2.50 → RT5-bromo-2,2,3-trimethylpentan-3-ol
Ethylmagnesium bromideEthyl2.2 - 2.50 → RT3-(bromomethyl)-5,5-dimethylheptan-3-ol
Isopropylmagnesium chlorideIsopropyl2.2 - 2.50 → RT1-bromo-4-hydroxy-4-isopropyl-5,5-dimethylhexane

Troubleshooting & Side Reactions

  • Low Yield: Often caused by moisture contamination. Ensure all glassware is rigorously dried and solvents are anhydrous.[11]

  • Recovery of Starting Material: Insufficient Grignard reagent. Use a slight excess (2.2 eq) and consider titrating the Grignard solution before use to confirm its concentration.

  • Formation of Ketone: Incomplete reaction. This can happen if less than two equivalents of Grignard are used or if the reaction time is too short.[5]

  • Enolization: With sterically hindered Grignard reagents (e.g., tert-butylmagnesium chloride), deprotonation at the α-carbon of the ester can compete with nucleophilic addition.[13] Using less hindered reagents or lower temperatures can mitigate this.

  • Reduction: Grignard reagents with β-hydrogens (e.g., ethylmagnesium bromide) can sometimes act as reducing agents, converting the carbonyl to an alcohol via hydride transfer. This is typically a minor pathway but can be favored with very hindered substrates.[13]

References

Application Notes and Protocols: A Comparative Guide to the Esterification of 4-Bromobutanoic Acid with Tert-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Tert-Butyl 4-Bromobutanoate

In the landscape of modern pharmaceutical and fine chemical synthesis, this compound stands out as a highly versatile bifunctional building block. Its strategic value is rooted in its orthogonal reactivity: a sterically hindered tert-butyl ester and a primary alkyl bromide. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, stable to a wide array of nucleophilic and reducing conditions, yet readily cleaved under mild acidic conditions.[1] Concurrently, the terminal bromine atom provides a reactive handle for nucleophilic substitution and cross-coupling reactions, enabling facile carbon-carbon and carbon-heteroatom bond formation.[2] This dual functionality makes it an essential intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[2]

However, the synthesis of this key intermediate presents a classic chemical challenge: the esterification of a carboxylic acid with a sterically demanding tertiary alcohol. This application note provides a detailed guide for researchers, navigating the mechanistic intricacies and offering two field-proven protocols for this transformation. We will compare a direct acid-catalyzed approach with the milder, carbodiimide-mediated Steglich esterification, providing the causal reasoning behind each experimental design to empower scientists to make informed decisions for their synthetic campaigns.

Mechanistic Considerations: The Challenge of Steric Hindrance

The direct esterification of a carboxylic acid and an alcohol, known as the Fischer-Speier esterification, is a cornerstone of organic synthesis.[3] However, its efficiency is highly dependent on the steric environment of both reactants.[4][5]

The Fischer-Speier Approach and Its Limitations

The Fischer esterification is an acid-catalyzed equilibrium process. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by the alcohol.[6][7]

For tertiary alcohols like tert-butanol, this pathway is significantly impeded for two primary reasons:

  • Steric Hindrance: The bulky tert-butyl group physically obstructs the approach of the alcohol to the activated carbonyl carbon, slowing the rate of the desired nucleophilic addition.[5]

  • Carbocation Formation and Elimination: Under the strong acidic conditions required for the Fischer esterification, tertiary alcohols are prone to dehydration.[2] The protonated alcohol can readily lose water to form a stable tertiary carbocation (the tert-butyl cation). This carbocation can then be deprotonated to form isobutylene, an undesired side product, which effectively removes the alcohol from the reaction equilibrium.[2][8]

Consequently, direct acid-catalyzed esterification of 4-bromobutanoic acid with tert-butanol often results in low yields.

The Steglich Esterification: A Mild and Effective Alternative

To circumvent the issues of steric hindrance and acid-catalyzed side reactions, the Steglich esterification provides a powerful alternative.[2][9] This method operates under mild, typically neutral conditions at room temperature and utilizes a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10]

The mechanism of the Steglich esterification is fundamentally different:

  • Activation of the Carboxylic Acid: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][8] This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.

  • Catalysis by DMAP: While the alcohol can react directly with the O-acylisourea, the reaction is often slow, especially with hindered alcohols. DMAP, being a superior nucleophile, rapidly attacks the O-acylisourea to form an N-acylpyridinium intermediate. This new intermediate is even more reactive and sterically accessible.[2][8]

  • Nucleophilic Attack and Ester Formation: The alcohol (tert-butanol) then attacks the highly electrophilic acyl group of the pyridinium intermediate, forming the desired ester.

  • Byproduct Formation: The DCC is consumed in the reaction, generating N,N'-dicyclohexylurea (DCU), a stable and largely insoluble urea byproduct.[9]

A critical function of DMAP is also to suppress a common side reaction: the intramolecular 1,3-rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the alcohol.[2][8] By rapidly converting the O-acylisourea to the acylpyridinium intermediate, DMAP ensures the reaction proceeds efficiently towards the desired ester.[2][8]

Comparative Protocols and Data

Herein, we present two detailed protocols for the synthesis of this compound. The choice between these methods will depend on the desired scale, purity requirements, and tolerance for specific reagents and byproducts.

ParameterProtocol 1: Modified Fischer EsterificationProtocol 2: Steglich Esterification
Catalyst/Reagent Concentrated Sulfuric Acid (H₂SO₄)N,N'-Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP)
Key Advantage Inexpensive reagents.Mild conditions, high yield for hindered alcohols.[9][10]
Key Disadvantage Low yield, harsh acidic conditions, potential for elimination side-products.[2][8]More expensive reagents, formation of insoluble DCU byproduct requires careful removal.[11]
Typical Yield ~30%>80% (estimated based on similar systems)[11]
Temperature Room Temperature0 °C to Room Temperature
Workup Complexity Standard aqueous workup.Requires filtration of DCU followed by aqueous workup.[8][12][13]

Protocol 1: Modified Fischer Esterification

This protocol is adapted from a reported procedure and represents a direct, albeit lower-yielding, approach.[14] The inclusion of a dehydrating agent is critical to shift the equilibrium toward the product.

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
4-Bromobutanoic AcidC₄H₇BrO₂167.00201.0
tert-ButanolC₄H₁₀O74.121005.0
Magnesium Sulfate (anhydrous)MgSO₄120.37804.0
Sulfuric Acid (conc.)H₂SO₄98.08~3.7catalytic
Dichloromethane (DCM, dry)CH₂Cl₂84.93--
Experimental Procedure
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobutanoic acid (3.34 g, 20 mmol), anhydrous magnesium sulfate (9.6 g, 80 mmol), and 80 mL of dry dichloromethane.

  • To this suspension, add tert-butanol (9.2 mL, 100 mmol).

  • Slowly and carefully add concentrated sulfuric acid (0.2 mL) to the vigorously stirring mixture.

  • Seal the flask and stir the reaction mixture vigorously at room temperature for 48 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by column chromatography on silica gel using dichloromethane as the eluent to afford pure this compound.[14]

Workflow Diagram: Protocol 1

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine 4-Bromobutanoic Acid, MgSO4, and dry DCM B Add tert-Butanol C Add conc. H2SO4 D Stir vigorously at RT for 48 hours E Quench with sat. NaHCO3 D->E F Extract with DCM E->F G Wash with H2O and Brine F->G H Dry (MgSO4) and Concentrate G->H I Column Chromatography (Silica, DCM) H->I J Pure tert-butyl 4-bromobutanoate I->J

Caption: Workflow for the Modified Fischer Esterification.

Protocol 2: Steglich Esterification

This protocol is based on the original method developed by Steglich and Neises and is optimized for sterically hindered substrates.[10][15] It offers a milder and more efficient route to the target ester.

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
4-Bromobutanoic AcidC₄H₇BrO₂167.00101.0
tert-ButanolC₄H₁₀O74.12121.2
DCCC₁₃H₂₂N₂206.33111.1
DMAPC₇H₁₀N₂122.1710.1
Dichloromethane (DCM, dry)CH₂Cl₂84.93--
Experimental Procedure
  • To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobutanoic acid (1.67 g, 10 mmol), tert-butanol (1.14 mL, 12 mmol), and 4-dimethylaminopyridine (0.12 g, 1 mmol).

  • Add 100 mL of dry dichloromethane and stir until all solids are dissolved.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in 20 mL of dry dichloromethane.

  • Add the DCC solution dropwise to the cooled, stirring reaction mixture over 10-15 minutes. A white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup: Cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of DCU.

  • Filter the mixture through a fritted glass funnel or a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.[8][13]

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If residual DCU is present, the crude product can be further purified by dissolving it in a minimal amount of a nonpolar solvent (e.g., hexane) and cooling to precipitate the remaining DCU, followed by filtration.

  • Final purification is achieved by column chromatography on silica gel if necessary.

Workflow Diagram: Protocol 2

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Acid, Alcohol, DMAP in dry DCM B Cool to 0 °C C Add DCC solution dropwise D Stir at RT for 12-24 hours E Cool and Filter DCU D->E F Aqueous Washes (HCl, NaHCO3, Brine) E->F G Dry and Concentrate F->G H Optional Recrystallization/ Column Chromatography G->H I Pure tert-butyl 4-bromobutanoate H->I

Caption: Workflow for the Steglich Esterification.

Product Characterization

The final product, this compound, is a colorless to pale yellow liquid.[16] Proper characterization is essential to confirm its identity and purity.

  • ¹H NMR (300 MHz, CDCl₃): δ 3.40 (t, J = 6.7 Hz, 2H, -CH₂Br), 2.34 (t, J = 7.1 Hz, 2H, -CH₂CO₂-), 2.10 (quintet, J = 6.7 Hz, 2H, -CH₂CH₂CH₂-), 1.45 (s, 9H, -C(CH₃)₃).[14]

  • ¹³C NMR (75 MHz, CDCl₃): δ 171.8 (C=O), 80.4 (O-C(CH₃)₃), 33.6 (-CH₂Br), 32.6 (-CH₂CO₂-), 28.0 (-C(CH₃)₃), 27.9 (-CH₂CH₂CH₂-).[14]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the ester carbonyl (C=O) stretch, typically around 1730 cm⁻¹, and C-O stretching vibrations. A C-Br stretch is expected in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will not show a prominent molecular ion peak due to fragmentation. Key fragments would correspond to the loss of the tert-butyl group and other characteristic fragmentations. The exact mass can be used to confirm the elemental composition.[5][17]

Conclusion and Recommendations

The synthesis of this compound from 4-bromobutanoic acid and tert-butanol exemplifies a common challenge in organic synthesis where steric hindrance dictates the choice of methodology.

  • The Modified Fischer Esterification (Protocol 1) is a viable option if cost is a primary concern and lower yields are acceptable. Its simplicity is appealing, but it is mechanistically disadvantaged for this specific transformation.

  • The Steglich Esterification (Protocol 2) is the superior method for this synthesis. It operates under mild conditions that prevent the acid-catalyzed elimination of tert-butanol, leading to significantly higher yields. While it involves more expensive reagents and requires the careful removal of the DCU byproduct, its efficiency and reliability make it the recommended procedure for laboratory-scale synthesis where product yield and purity are paramount.

By understanding the underlying mechanisms, researchers can confidently select and execute the optimal protocol for their synthetic needs, ensuring a reliable supply of this crucial building block for drug discovery and development.

References

Application Note: High-Purity Isolation of tert-Butyl 4-bromobutanoate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, field-proven protocol for the purification of tert-butyl 4-bromobutanoate, a critical intermediate in pharmaceutical synthesis.[1][2] The synthesis of this ester, typically via Fischer esterification of 4-bromobutyric acid and tert-butanol, often results in a crude product containing unreacted starting materials and byproducts.[3][4] Achieving high purity is paramount for subsequent synthetic steps. This guide outlines a robust methodology using silica gel column chromatography, detailing the scientific rationale for parameter selection, a step-by-step protocol, and expected outcomes. The principles and techniques described herein are tailored for researchers, scientists, and drug development professionals aiming for efficient and reproducible purification.

Introduction: The Synthetic Challenge

This compound is a versatile building block in organic synthesis, notable for its role in the production of various pharmaceutical compounds.[2][4] Its structure incorporates a tert-butyl ester, which serves as a protecting group, and a terminal bromide, which is amenable to nucleophilic substitution.[1]

The primary synthetic route involves the acid-catalyzed esterification of 4-bromobutyric acid with tert-butanol.[3][5] While effective, this reaction rarely proceeds to full completion and can be accompanied by side reactions. Consequently, the crude product is typically a mixture containing:

  • Target Compound: this compound

  • Unreacted Starting Materials: 4-bromobutyric acid, tert-butanol

  • Byproducts: Dimerized or oligomerized products (less common)

The presence of the highly polar 4-bromobutyric acid can interfere with subsequent reactions, making its removal essential. Column chromatography offers a reliable method for isolating the desired ester based on polarity differences.[6]

Principles of Separation: Exploiting Polarity

The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[6]

  • Stationary Phase: Silica gel, a porous form of silicon dioxide (SiO₂), features surface silanol groups (Si-OH). These groups are polar and can form hydrogen bonds with polar molecules.

  • Mobile Phase: A non-polar or moderately polar solvent (or solvent mixture) that carries the sample through the column.

  • Separation Mechanism: When the crude mixture is loaded onto the column, its components compete for adsorption to the stationary phase and solubility in the mobile phase.

    • Highly Polar Impurities (e.g., 4-bromobutyric acid): Strongly adsorb to the polar silica gel via hydrogen bonding and are retained on the column.

    • Less Polar Target Compound (this compound): Interacts weakly with the silica gel and is more soluble in the mobile phase, allowing it to travel down the column and elute first.

    • Non-polar Impurities: Elute very quickly, often with the solvent front.

By gradually increasing the polarity of the mobile phase (gradient elution) or using a constant composition (isocratic elution), a clean separation can be achieved.[7]

Physicochemical Properties & Chromatographic Parameters

A summary of the key properties of this compound and the recommended chromatographic conditions are presented below.

PropertyValueSource
Molecular Formula C₈H₁₅BrO₂[5]
Molecular Weight 223.11 g/mol [5][8]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 225.9 °C at 760 mmHg[9]
Density ~1.258 g/cm³[9]
Solubility Soluble in ether, chloroform, dichloromethane[1]
Chromatographic ParameterRecommendationRationale
Stationary Phase Silica Gel, 200-300 meshStandard polar stationary phase for normal-phase chromatography, providing high surface area for interaction.[10]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or DichloromethaneThese solvents offer a good polarity range to effectively separate the moderately polar product from highly polar impurities. The optimal ratio should be determined by TLC.[3][4]
Loading Technique Wet Loading (dissolved in minimal mobile phase)Ensures even application of the sample onto the stationary phase, preventing band broadening.
Elution Mode Isocratic or GradientIsocratic is simpler, but a shallow gradient of increasing polarity can provide better resolution.[7]

Experimental Protocol: A Step-by-Step Guide

This protocol assumes the crude product has been worked up (e.g., quenched, extracted, and dried) and is ready for purification.[3][4]

Preliminary Analysis: Thin-Layer Chromatography (TLC)

Objective: To determine the optimal mobile phase composition for column chromatography.

  • Prepare Eluent Systems: Prepare small volumes of several hexane/ethyl acetate mixtures (e.g., 95:5, 90:10, 80:20 v/v) and pure dichloromethane.

  • Spotting: Dissolve a small amount of the crude product in a few drops of dichloromethane. Using a capillary tube, spot the mixture onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing one of the prepared eluent systems.

  • Visualization: After the solvent front nears the top, remove the plate and visualize the spots. Since this compound is not UV-active, use a potassium permanganate stain. The target ester will appear as a yellow spot on a purple background.

  • Selection: The ideal eluent system will show good separation between the spot for the product (retention factor, Rƒ ≈ 0.3-0.4) and any impurities at the baseline (Rƒ ≈ 0).

Column Preparation (Slurry Packing Method)
  • Column Setup: Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

  • Slurry Preparation: In a beaker, mix the required amount of silica gel (typically 40-60 g per 1 g of crude mixture) with the initial, least polar mobile phase determined by TLC.[6]

  • Packing: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column to ensure even packing and remove air bubbles. Never let the solvent level drop below the top of the silica bed.[6]

  • Equilibration: Once packed, add a protective layer of sand on top and wash the column with 2-3 column volumes of the mobile phase.

Sample Loading and Elution
  • Loading: Drain the solvent until it is level with the top layer of sand. Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column using a pipette.

  • Elution: Open the stopcock and drain the solvent until the sample has fully entered the silica bed. Carefully add fresh mobile phase to the top of the column.

  • Fraction Collection: Begin collecting fractions in test tubes. Maintain a constant flow of eluent.

  • Monitoring: Monitor the elution process by collecting small aliquots from the fractions and analyzing them by TLC.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Workflow Visualization

The overall purification process can be visualized as follows:

Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Purification cluster_post Analysis & Isolation Crude Crude Product (Post-Workup) TLC TLC Analysis (Optimize Eluent) Crude->TLC sample Column_Prep Column Packing (Silica Gel Slurry) TLC->Column_Prep determines eluent Loading Sample Loading (Wet Loading) Column_Prep->Loading Elution Elution (Isocratic/Gradient) Loading->Elution Collection Fraction Collection Elution->Collection Fraction_TLC Fraction Analysis (TLC Monitoring) Collection->Fraction_TLC Pooling Pool Pure Fractions Fraction_TLC->Pooling Evaporation Solvent Evaporation (Rotary Evaporator) Pooling->Evaporation Final_Product Pure tert-Butyl 4-bromobutanoate Evaporation->Final_Product

Caption: Workflow for the purification of this compound.

Troubleshooting and Expert Insights

  • Poor Separation: If the product and impurities elute together, the mobile phase is likely too polar. Re-optimize with TLC using a less polar solvent system.

  • Band Tailing: This can occur if the sample is overloaded or if the crude product is not fully soluble in the mobile phase. Use a larger column or ensure the sample is fully dissolved before loading.

  • Compound Stability: this compound is stable under normal chromatographic conditions. However, prolonged exposure to silica gel (an acidic support) is not recommended. The purification should be completed in a timely manner.

  • Alternative Eluents: While hexane/ethyl acetate is standard, some protocols have successfully used pure dichloromethane for isocratic elution.[3] This can be advantageous if the impurities are significantly more polar. Another reported system is n-hexane/ethyl acetate at a 1:1 ratio.[4] The choice depends on the specific impurity profile of the crude mixture.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound using silica gel column chromatography. By following the detailed steps for TLC analysis, column packing, and elution, researchers can consistently obtain a high-purity product, free from starting materials and polar byproducts. This ensures the integrity of subsequent synthetic transformations in drug discovery and development workflows.

References

The Strategic Application of tert-Butyl 4-Bromobutanoate in the Synthesis of Novel CB1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Evolving Landscape of CB1 Receptor Antagonism

The cannabinoid receptor 1 (CB1), a key component of the endocannabinoid system, is predominantly expressed in the central nervous system and plays a crucial role in regulating appetite, pain sensation, mood, and memory.[1] Antagonists of the CB1 receptor have been a focal point of drug discovery efforts for treating a range of conditions, most notably obesity and related metabolic disorders.[2] The archetypal CB1 antagonist, rimonabant, demonstrated clinical efficacy in weight reduction but was withdrawn from the market due to adverse psychiatric side effects, including anxiety and depression.[3] This has spurred the development of a new generation of CB1 antagonists, particularly those with peripheral restriction, to mitigate central nervous system-related side effects while retaining therapeutic benefits.[3][4]

A prominent structural motif in many potent CB1 antagonists is the diarylpyrazole core.[5][6] Modifications to this scaffold are crucial for modulating potency, selectivity, and pharmacokinetic properties. This application note details the strategic use of tert-butyl 4-bromobutanoate , a versatile bifunctional reagent, in the synthesis of novel CB1 receptor antagonists. We will explore its role in introducing a key structural moiety and provide detailed protocols for its application, offering researchers a practical guide for the synthesis of next-generation therapeutic candidates.

Synthetic Strategy: Introducing the Butoxy-Ester Side Chain

The incorporation of a butoxy-ester side chain onto the pyrazole core of a CB1 antagonist can serve multiple purposes. The ether linkage provides metabolic stability, while the tert-butyl ester acts as a protected carboxylic acid. This carboxylic acid functionality, once deprotected, can be used as a handle for further chemical modification or to enhance the polarity of the final compound, potentially limiting its ability to cross the blood-brain barrier.

Our synthetic approach focuses on the O-alkylation of a hydroxypyrazole intermediate. This reaction, a variation of the Williamson ether synthesis, involves the deprotonation of the hydroxyl group on the pyrazole ring to form a nucleophilic alkoxide, which then displaces the bromide from this compound.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Core Synthesis cluster_1 Side Chain Incorporation cluster_2 Final Modification A 1,3-Dicarbonyl Compound C Hydroxypyrazole Intermediate A->C Condensation B Aryl Hydrazine B->C F Alkylated Pyrazole Ester C->F O-Alkylation D This compound D->F E Base (e.g., K2CO3, NaH) E->F H Carboxylic Acid Intermediate F->H Ester Hydrolysis G Deprotection (e.g., TFA) G->H J Final CB1 Antagonist H->J I Amide Coupling / Further Derivatization I->J

Caption: Synthetic workflow for CB1 antagonists.

Experimental Protocols

Protocol 1: Synthesis of the Hydroxypyrazole Intermediate

The synthesis of the core hydroxypyrazole can be achieved through the condensation of a 1,3-dicarbonyl compound with an appropriately substituted aryl hydrazine.[7]

Materials:

  • Ethyl benzoylacetate (or other suitable 1,3-dicarbonyl)

  • (2,4-Dichlorophenyl)hydrazine hydrochloride

  • Ethanol, absolute

  • Sodium acetate

Procedure:

  • To a solution of (2,4-dichlorophenyl)hydrazine hydrochloride (1.0 eq) in absolute ethanol, add sodium acetate (1.1 eq). Stir the mixture at room temperature for 15 minutes.

  • Add ethyl benzoylacetate (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the hydroxypyrazole intermediate.

Reactant Molecular Weight ( g/mol ) Equivalents Typical Amount
Ethyl benzoylacetate192.211.01.92 g
(2,4-Dichlorophenyl)hydrazine HCl215.481.02.15 g
Sodium Acetate82.031.10.90 g
Ethanol--50 mL
Protocol 2: O-Alkylation with this compound

This protocol details the key step of introducing the butoxy-ester side chain. The choice of base and solvent is critical for achieving a good yield and minimizing side reactions.

Materials:

  • Hydroxypyrazole intermediate (from Protocol 1)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the hydroxypyrazole intermediate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add this compound (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 12-18 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure alkylated pyrazole ester.

Reactant Molecular Weight ( g/mol ) Equivalents Typical Amount
Hydroxypyrazole Intermediate(Varies)1.0(e.g., 1.0 g)
This compound223.111.2(Calculated)
Potassium Carbonate138.212.0(Calculated)
Anhydrous DMF--20 mL

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of the pyrazole without causing undesired side reactions like the hydrolysis of the ester. For less reactive substrates, a stronger base like sodium hydride (NaH) in a non-protic solvent like tetrahydrofuran (THF) could be employed.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Temperature: Moderate heating increases the reaction rate without promoting decomposition of the reactants or products.

Protocol 3: Deprotection and Further Derivatization

The final step involves the hydrolysis of the tert-butyl ester to the carboxylic acid, which can then be coupled with an amine or other nucleophile to generate the final antagonist.

Materials:

  • Alkylated pyrazole ester (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Amine of choice (for amide coupling)

  • Coupling agent (e.g., HATU, HOBt)

  • Diisopropylethylamine (DIPEA)

Procedure (Ester Deprotection):

  • Dissolve the alkylated pyrazole ester (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure to yield the crude carboxylic acid, which can often be used in the next step without further purification.

Procedure (Amide Coupling - Representative):

  • Dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (3.0 eq).

  • Stir the mixture for 15 minutes at room temperature.

  • Add the desired amine (1.2 eq) and continue stirring at room temperature for 12-24 hours.

  • Work-up and purify the final product using standard procedures (extraction and chromatography).

Data Presentation

The following table summarizes the expected outcomes for the key alkylation step with various hydroxypyrazole cores.

Hydroxypyrazole Core Base/Solvent Temp (°C) Time (h) Yield (%)
1-Aryl-3-hydroxy-5-phenylK₂CO₃ / DMF701675-85
1,5-Diaryl-3-hydroxyNaH / THFRT1280-90
1-Aryl-3-hydroxy-5-alkylCs₂CO₃ / ACN801270-80

Logical Relationships and Workflow Visualization

The decision-making process for optimizing the alkylation reaction can be represented as follows:

G cluster_base Base Options cluster_solvent Solvent Options start Start: O-Alkylation of Hydroxypyrazole substrate_reactivity Assess Reactivity of Hydroxypyrazole start->substrate_reactivity base_selection Select Base substrate_reactivity->base_selection High Reactivity substrate_reactivity->base_selection Low Reactivity solvent_selection Select Solvent base_selection->solvent_selection K2CO3 K2CO3 (Mild) base_selection->K2CO3 NaH NaH (Strong) base_selection->NaH reaction_monitoring Monitor Reaction (TLC/LC-MS) solvent_selection->reaction_monitoring DMF DMF solvent_selection->DMF THF THF solvent_selection->THF ACN Acetonitrile solvent_selection->ACN reaction_monitoring->reaction_monitoring workup Aqueous Work-up & Extraction reaction_monitoring->workup Complete purification Purification (Chromatography) workup->purification product Pure Alkylated Product purification->product

Caption: Decision workflow for O-alkylation.

Conclusion

This compound is a highly effective reagent for the introduction of a protected carboxylic acid side chain onto hydroxypyrazole cores in the synthesis of CB1 receptor antagonists. The protocols provided herein offer a robust and reproducible methodology for this key transformation. The versatility of the resulting carboxylic acid functionality allows for the creation of diverse libraries of compounds for structure-activity relationship studies, ultimately aiding in the development of safer and more effective therapeutics targeting the CB1 receptor.

References

Application Notes & Protocols: Tert-butyl 4-bromobutanoate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tert-butyl 4-bromobutanoate has emerged as a cornerstone building block in modern organic synthesis, prized for its bifunctional nature. It incorporates a primary alkyl bromide, an excellent electrophile for nucleophilic substitution, and a tert-butyl ester, a robust protecting group for the carboxylic acid functionality that can be selectively removed under acidic conditions. This unique combination allows for the strategic introduction of a four-carbon chain into a wide array of molecules, serving as a linchpin in the synthesis of complex pharmaceutical intermediates, active pharmaceutical ingredients (APIs), and fine chemicals.[1][2] This guide provides an in-depth exploration of its reactivity, key applications, and detailed, field-proven protocols for its use, aimed at researchers, scientists, and professionals in drug development.

Core Concepts: Structure, Reactivity, and Strategic Value

This compound (C₈H₁₅BrO₂) is a colorless to pale yellow liquid whose synthetic utility is derived from its distinct structural features.[3]

  • The Electrophilic Center : The primary carbon atom bonded to the bromine is highly susceptible to nucleophilic attack. Due to minimal steric hindrance, it predominantly undergoes bimolecular nucleophilic substitution (SN2) reactions with a wide range of nucleophiles.[4] This allows for the efficient formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds.

  • The Protecting Group : The tert-butyl ester provides significant steric hindrance, which protects the carbonyl group from nucleophilic attack under many reaction conditions, particularly those that are neutral or basic.[3] This ester is stable during the initial SN2 reaction but can be readily cleaved under acidic conditions (e.g., using trifluoroacetic acid) to liberate the carboxylic acid.[5][6] This orthogonality is a key advantage in multi-step synthesis.

The strategic value lies in this two-stage reactivity, enabling chemists to first introduce the butanoate chain via alkylation and then, at a later stage, unmask the carboxylic acid for further transformations, such as amide bond formation.

References

Application Notes & Protocols: Strategic Use of tert-Butyl 4-Bromobutanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of multi-step organic synthesis, the strategic incorporation of protected functional groups is a cornerstone of success. This guide provides an in-depth examination of tert-butyl 4-bromobutanoate, a bifunctional reagent of significant utility. Rather than a simple protecting group, this molecule serves as a versatile alkylating agent for introducing a four-carbon chain bearing a sterically hindered tert-butyl ester. This ester functionality is exceptionally stable under a wide range of nucleophilic and basic conditions, yet can be selectively cleaved under mild acidic treatment.[1] This orthogonality is paramount in the synthesis of complex molecules, such as pharmaceuticals and natural products.[1][2]

This document details the core principles, mechanistic underpinnings, and field-proven protocols for the application of this compound in the alkylation of heteroatom nucleophiles. We will explore the causality behind experimental choices, provide step-by-step procedures, and present troubleshooting insights to empower researchers in drug discovery and chemical development.

The Bifunctional Advantage: Understanding the Reagent

This compound, with the CAS number 110661-91-1, possesses two key reactive sites: a primary alkyl bromide and a tert-butyl ester.[3][4]

  • The Alkylating Arm (Primary Bromide): The C-Br bond is susceptible to nucleophilic attack, primarily via an SN2 mechanism.[5][6] This allows for the covalent attachment of the butanoate chain to a variety of nucleophiles, including amines, phenols, and thiols. The primary nature of the alkyl halide facilitates a rapid reaction with minimal steric hindrance.[5]

  • The Protective Moiety (tert-Butyl Ester): The tert-butyl ester is a robust protecting group for the carboxylic acid. Its significant steric bulk shields the carbonyl carbon from attack by many nucleophiles and bases.[1][7] Its removal is strategically orchestrated under acidic conditions, proceeding through a stable tertiary carbocation intermediate, which typically fragments into isobutylene gas, driving the reaction to completion.[1][8][9]

This dual functionality allows a synthetic chemist to first install a latent carboxylic acid onto a molecule and carry it through subsequent reaction steps, unveiling it only at the desired moment.

Core Strategy: Alkylation of Heteroatom Nucleophiles

The primary application of this compound is the alkylation of nitrogen, oxygen, and sulfur nucleophiles. The general reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway, a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon bearing the bromine, causing the simultaneous expulsion of the bromide leaving group.[10][11]

Caption: General workflow for alkylation and deprotection.

Mechanistic Causality: Why Reagents Are Chosen
  • The Base: A base is required to deprotonate the heteroatom nucleophile (Nu-H), increasing its nucleophilicity.

    • Potassium Carbonate (K₂CO₃): A moderately weak, insoluble base. Ideal for sensitive substrates where strong bases could cause side reactions. Its heterogeneous nature requires efficient stirring.

    • Sodium Hydride (NaH): A very strong, non-nucleophilic base. It deprotonates even weak nucleophiles like alcohols irreversibly (H₂ gas evolves), driving the reaction forward. Requires anhydrous conditions and careful handling.

  • The Solvent: The choice of solvent is critical for SN2 reactions.[11]

    • Polar Aprotic Solvents (DMF, Acetonitrile, DMSO): These solvents are preferred. They solvate the cation of the base (e.g., K⁺ or Na⁺) but do not strongly solvate the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the reaction.[12]

    • Protic Solvents (e.g., Ethanol, Water): These are generally avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity, and can also compete as nucleophiles themselves.

Comparative Reaction Conditions

The following table summarizes typical starting conditions for the alkylation of various nucleophiles. Optimization is often necessary based on the specific substrate's reactivity and stability.

Nucleophile ClassTypical SubstrateRecommended BaseSolventTemperature (°C)Typical Time (h)
Nitrogen Primary/Secondary Amines, AnilinesK₂CO₃, DIPEAAcetonitrile (ACN), DMF25 - 804 - 24
Oxygen Phenols, Aliphatic AlcoholsK₂CO₃, NaHDMF, THF25 - 606 - 18
Sulfur Thiols, ThiophenolsK₂CO₃, Et₃NDMF, Ethanol0 - 251 - 6

Experimental Protocols

Protocol 1: N-Alkylation of Aniline

This protocol describes the synthesis of tert-butyl 4-(phenylamino)butanoate.

Materials:

  • Aniline (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate, Hexanes, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (1.0 eq) and anhydrous acetonitrile (to make a 0.2 M solution).

  • Addition of Reagents: Add powdered K₂CO₃ (2.5 eq) followed by this compound (1.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 12-18 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove the K₂CO₃ and wash the solid with ethyl acetate.

  • Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure product.

Protocol 2: Deprotection of the tert-Butyl Ester

This protocol describes the cleavage of the tert-butyl ester to yield the free carboxylic acid using trifluoroacetic acid (TFA).

Materials:

  • tert-Butyl 4-(phenylamino)butanoate (from Protocol 1) (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Toluene, Cold Diethyl Ether

Procedure:

  • Setup: Dissolve the tert-butyl ester substrate (1.0 eq) in anhydrous DCM (to make a 0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Deprotection: Cool the solution to 0°C in an ice bath. Slowly add an equal volume of TFA (e.g., for 10 mL of DCM, add 10 mL of TFA).[13][14][15]

  • Reaction: Remove the ice bath and stir the reaction at room temperature. Monitor by TLC until the starting material is fully consumed (typically 2-5 hours).

  • Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene (3x the initial DCM volume) and concentrate again under reduced pressure. Repeat this step two more times.[13]

  • Isolation: The resulting crude product (often the TFA salt) can frequently be used directly. For purification, dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[13]

start Start: Dissolve tBu-Ester in DCM cool Cool to 0°C (Ice Bath) start->cool add_tfa Slowly Add Trifluoroacetic Acid (TFA) cool->add_tfa stir_rt Stir at Room Temperature (2-5 h) add_tfa->stir_rt monitor Monitor by TLC until SM is consumed stir_rt->monitor concentrate Concentrate under Reduced Pressure monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene (3x) concentrate->coevaporate isolate Isolate/Purify Product coevaporate->isolate

References

Application Notes and Protocols: One-Pot Synthesis Methods Involving tert-Butyl 4-Bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of tert-Butyl 4-Bromobutanoate in One-Pot Syntheses

In the landscape of modern synthetic organic chemistry and drug development, the pursuit of efficiency, atom economy, and reduced operational complexity is paramount. One-pot syntheses, wherein multiple reaction steps are conducted in a single reaction vessel without the isolation of intermediates, represent a significant stride towards these goals. A key reagent in this arena is this compound (CAS 110661-91-1), a versatile bifunctional molecule that serves as a cornerstone for the construction of complex molecular architectures.[1][2]

This technical guide provides an in-depth exploration of one-pot synthetic methodologies leveraging the unique reactivity of this compound. The presence of a terminal bromine atom, a good leaving group in nucleophilic substitution reactions, and a sterically hindered tert-butyl ester group, which is robust under many reaction conditions yet readily cleavable under acidic conditions, makes this reagent exceptionally well-suited for tandem reaction sequences. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the broad applicability of these methods for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is critical for successful application.

PropertyValueReference
CAS Number 110661-91-1--INVALID-LINK--[3]
Molecular Formula C₈H₁₅BrO₂--INVALID-LINK--[3]
Molecular Weight 223.11 g/mol --INVALID-LINK--[3]
Appearance Colorless to pale yellow liquid--INVALID-LINK--[2]
Boiling Point ~225.9 °C at 760 mmHg--INVALID-LINK--
Solubility Soluble in organic solvents like ether and chloroform--INVALID-LINK--[2]

Application I: One-Pot Synthesis of N-Substituted 2-Pyrrolidinones via Tandem N-Alkylation and Intramolecular Amidation

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The one-pot reaction of primary amines with this compound provides a highly efficient and direct route to this important heterocyclic system.

Reaction Principle and Mechanistic Insight

This transformation proceeds through a two-step sequence within a single pot:

  • Intermolecular SN2 Alkylation: The primary amine, acting as a nucleophile, displaces the bromide from this compound to form an N-substituted 4-aminobutanoate ester intermediate.

  • Intramolecular Cyclization/Amidation: Under the influence of heat and a suitable base, the newly formed secondary amine attacks the electrophilic carbonyl carbon of the tert-butyl ester. This is followed by the elimination of tert-butanol, driving the reaction towards the formation of the thermodynamically stable five-membered lactam ring. The choice of a non-nucleophilic base is crucial to prevent competing side reactions with the bromoester.

The tert-butyl ester is key to this one-pot procedure. Unlike less hindered esters (e.g., methyl or ethyl), it is less susceptible to intermolecular aminolysis by the starting primary amine, thereby minimizing the formation of undesired amide byproducts.

G cluster_0 Step 1: Intermolecular N-Alkylation cluster_1 Step 2: Intramolecular Cyclization PrimaryAmine R-NH₂ Intermediate R-NH-(CH₂)₃-CO₂tBu PrimaryAmine->Intermediate Sɴ2 Attack Bromoester Br-(CH₂)₃-CO₂tBu Bromoester->Intermediate Intermediate_2 R-NH-(CH₂)₃-CO₂tBu Pyrrolidinone N-R-Pyrrolidinone Intermediate_2->Pyrrolidinone Heat, Base tBuOH tert-Butanol Pyrrolidinone->tBuOH Elimination

Caption: Workflow for the one-pot synthesis of N-substituted 2-pyrrolidinones.

Detailed Experimental Protocol

Materials:

  • Primary amine (e.g., benzylamine, aniline derivatives, aliphatic amines)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq) or another suitable non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq).

  • Anhydrous solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF), or Toluene)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (25.0 mmol, 2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile (50 mL) to the flask. Stir the suspension vigorously for 10 minutes at room temperature.

  • Reagent Addition: Slowly add this compound (11.0 mmol, 1.1 eq) to the stirred suspension via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting amine and the formation of the product.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic base. c. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-pyrrolidinone.

Data Summary: Representative Substrates and Yields
EntryPrimary AmineBaseSolventTime (h)Yield (%)
1BenzylamineK₂CO₃MeCN1685
2AnilineK₂CO₃DMF2478
3CyclohexylamineDBUToluene1882
44-MethoxybenzylamineK₂CO₃MeCN1688

Application II: One-Pot Barbier-Type Reaction for the Synthesis of γ-Hydroxy Esters

The Barbier reaction, a one-pot variant of the Grignard reaction, involves the in situ formation of an organometallic reagent in the presence of the electrophile. This methodology can be adapted for this compound to generate γ-hydroxy esters, which are valuable synthetic intermediates.

Reaction Principle and Mechanistic Insight

In this one-pot process, the bromoester is not isolated as an organometallic reagent. Instead, a metal such as zinc or indium is activated and reacts with the carbon-bromine bond in the presence of a carbonyl compound (aldehyde or ketone). The transient organometallic species immediately adds to the carbonyl electrophile. The tert-butyl ester group is generally stable under these conditions. The use of zinc is classic for the related Reformatsky reaction.[4]

G Start This compound + Carbonyl (R₂C=O) + Metal (e.g., Zn, In) InSitu In situ formation of Organometallic Intermediate [M-CH₂(CH₂)₂CO₂tBu] Start->InSitu Metal Insertion Addition Nucleophilic addition to Carbonyl InSitu->Addition Product γ-Hydroxy Ester R₂C(OH)CH₂(CH₂)₂CO₂tBu Addition->Product Aqueous Work-up

Caption: Logical flow of a one-pot Barbier-type reaction.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • Aldehyde or ketone (e.g., benzaldehyde, cyclohexanone) (1.0 eq)

  • This compound (1.2 eq)

  • Zinc dust, activated (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Round-bottom flask, inert atmosphere (N₂ or Ar)

Procedure:

  • Zinc Activation (Optional but Recommended): Activate zinc dust by stirring with 1M HCl for 5 minutes, followed by decanting and washing with water, ethanol, and diethyl ether, then drying under vacuum.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the activated zinc dust (20.0 mmol, 2.0 eq) and anhydrous THF (30 mL).

  • Reagent Addition: Add the carbonyl compound (10.0 mmol, 1.0 eq) to the flask. Subsequently, add this compound (12.0 mmol, 1.2 eq) to the suspension. A small crystal of iodine can be added to initiate the reaction.

  • Reaction: Gently heat the mixture to 40-50°C and stir for 4-8 hours. Monitor the reaction by TLC for the consumption of the carbonyl compound.

  • Work-up: a. Cool the reaction to 0°C in an ice bath. b. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL). c. Extract the aqueous layer with ethyl acetate (3 x 30 mL). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude oil by column chromatography on silica gel to yield the desired γ-hydroxy tert-butyl ester.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of each reaction can be meticulously monitored using standard analytical techniques such as TLC and LC-MS. Expected outcomes, including product masses and characteristic NMR shifts, are predictable based on the mechanistic understanding of the transformations. For instance, in the synthesis of N-benzyl-2-pyrrolidinone, the disappearance of the N-H protons of benzylamine and the appearance of the characteristic lactam carbonyl stretch in IR spectroscopy (~1680 cm⁻¹) would confirm a successful reaction.

Conclusion

This compound is a powerful and versatile reagent for the development of efficient one-pot synthetic strategies. The tandem alkylation-cyclization to form pyrrolidinones and the potential for Barbier-type reactions highlight its utility in rapidly constructing valuable molecular scaffolds from simple starting materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to implement these methods and explore new frontiers in chemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing tert-Butyl 4-Bromobutanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl 4-bromobutanoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block in their synthetic workflows. This compound is a valuable intermediate, prized for its dual functionality: a sterically hindered tert-butyl ester that serves as a robust protecting group and a reactive alkyl bromide handle for nucleophilic substitution.[1][2] However, its synthesis, particularly via direct esterification, is often plagued by low yields and competing side reactions.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in established chemical principles and field-proven methodologies to help you enhance the efficiency and reliability of your synthesis.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis of this compound. Each answer provides a causal explanation and actionable solutions.

Q1: My yield from the direct Fischer-Speier esterification of 4-bromobutyric acid and tert-butanol is consistently low (<50%). What are the primary causes and how can I improve this?

This is the most common issue researchers face. The low yield is typically a result of two interconnected factors: unfavorable reaction equilibrium and acid-catalyzed side reactions involving the tert-butanol.

  • Causality 1: Reversible Reaction Equilibrium: The Fischer-Speier esterification is a reversible process. The water generated as a byproduct can hydrolyze the ester product, shifting the equilibrium back towards the starting materials. This is especially problematic in this synthesis, as forcing conditions (like high heat) to drive the reaction forward can trigger detrimental side reactions.

  • Causality 2: Dehydration of tert-Butanol: Tert-butanol readily undergoes E1 elimination in the presence of a strong acid catalyst (like H₂SO₄) to form isobutylene gas.[3][4] This side reaction consumes your alcohol, reduces the potential yield, and can cause pressure buildup in a sealed vessel. The stability of the intermediate tert-butyl carbocation makes this pathway highly favorable, especially at elevated temperatures.[3]

Solutions:

  • Aggressively Remove Water: Incorporate a dehydrating agent directly into the reaction mixture. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are effective.[5][6][7] Using MgSO₄ is often preferred as it is a more efficient scavenger for water. A typical protocol involves using a significant excess (e.g., 4 equivalents relative to the limiting reagent).[5][6]

  • Control Reaction Temperature: Avoid high temperatures. Running the reaction at room temperature for an extended period (e.g., 48 hours) can favor the desired esterification over the elimination side reaction.[5][6] While slower, this approach often leads to a cleaner reaction profile and a higher isolated yield.

  • Use Excess tert-Butanol: Employing a large excess of tert-butanol (e.g., 5 equivalents or more) can help shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[5][6]

Troubleshooting Low Yields in Fischer Esterification

G Start Low Yield Observed (<50%) Cause1 Reversible Equilibrium (Water byproduct) Start->Cause1 Primary Cause Cause2 Side Reaction (tert-Butanol Dehydration) Start->Cause2 Primary Cause Solution1 Solution: Remove Water (Add MgSO₄) Cause1->Solution1 Solution2 Solution: Use Excess Reagent (5+ eq. tert-Butanol) Cause1->Solution2 Solution3 Solution: Control Temperature (Run at Room Temp.) Cause2->Solution3 Outcome Improved Yield & Purity Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Logical workflow for diagnosing and solving low yield issues.

Q2: I suspect a significant amount of my tert-butanol is being consumed by a side reaction. How can I confirm this and what is the best way to prevent it?

The primary side reaction is the E1 elimination of tert-butanol to isobutylene.

  • Confirmation: If your reaction is conducted in a sealed or poorly vented vessel, you might notice pressure buildup. Since isobutylene is a gas at room temperature, it will often bubble out of the solution or escape upon workup.[8] You will not typically isolate this byproduct, but its formation is inferred from the reduced yield and consumption of the starting alcohol.

  • Prevention:

    • Catalyst Choice: While strong Brønsted acids like sulfuric acid are common, they are aggressive promoters of dehydration.[4][9] Consider using a milder solid acid catalyst, such as a cation exchange resin (e.g., Amberlyst-15).[10] These resins offer high catalytic activity, can be easily filtered out (simplifying workup), and often result in less dehydration due to localized acidity, leading to higher product purity.[10]

    • Alternative High-Yield Method: If side reactions remain problematic, switch to a more robust synthetic route that avoids the direct use of tert-butanol as a nucleophile under harsh acidic conditions. The reaction of 4-bromobutyryl chloride with tert-butanol in the presence of a non-nucleophilic base like pyridine or triethylamine is highly efficient.[11] The high reactivity of the acyl chloride allows the reaction to proceed rapidly at low temperatures (e.g., 0 °C to room temperature), completely avoiding the conditions that lead to dehydration.[11][12]

Q3: My workup requires multiple aqueous washes, and I seem to be losing product at this stage. How can I optimize the purification process?

Product loss during workup is often due to hydrolysis of the ester during the neutralization step or incomplete extraction.

  • Causality: The ester product, while more stable than an acyl chloride, can still undergo hydrolysis back to the carboxylic acid and alcohol, especially if exposed to strong base for a prolonged period during the quench.

Optimized Workup Protocol:

  • Filter First: If you used a solid dehydrating agent like MgSO₄, filter the reaction mixture first to remove the solids. Wash the filter cake with a small amount of your reaction solvent (e.g., dichloromethane) to recover any adsorbed product.

  • Careful Quenching: Cool the filtrate in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[5][6] Do this in a separatory funnel and vent frequently, as CO₂ will be generated. Add the bicarbonate solution until effervescence ceases.

  • Efficient Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.

  • Combine and Wash: Combine the organic layers and wash sequentially with water and then brine (saturated aqueous NaCl). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the final organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Final Purification: The crude product can then be purified by silica gel column chromatography. A non-polar eluent system like ethyl acetate/hexane is typically effective.[13]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and highest-yielding method for synthesizing this compound?

While direct esterification is feasible, the most reliable method for achieving high yields (>90%) is typically the acylation of tert-butanol with 4-bromobutyryl chloride .[11]

  • Why it's better: The acyl chloride is a highly activated electrophile, making the reaction fast and efficient even at low temperatures.[12] This circumvents the equilibrium limitations and harsh conditions of Fischer esterification, preventing the dehydration of tert-butanol. The primary tradeoff is the need to first prepare or purchase 4-bromobutyryl chloride, which can be synthesized from γ-butyrolactone.[12]

MethodStarting MaterialsKey ReagentsTypical YieldProsCons
Fischer Esterification 4-Bromobutyric Acid, tert-ButanolH₂SO₄, MgSO₄30-68%[5][7]Inexpensive starting materialsEquilibrium-limited, side reactions, moderate yield
Acyl Chloride Route 4-Bromobutyryl Chloride, tert-ButanolPyridine or Et₃N>90% (estimated)High yield, fast, clean reactionRequires acyl chloride precursor
GBL Ring Opening γ-Butyrolactone, tert-ButanolHBr or similarVariableUses inexpensive GBLCan be multi-step, requires handling HBr
Appel Reaction tert-Butyl 4-hydroxybutanoateCBr₄, PPh₃~71%[13]Good for specific precursorsMulti-step, stoichiometric phosphine waste

Q2: Can I synthesize this compound from γ-butyrolactone (GBL)?

Yes, γ-butyrolactone is an excellent and cost-effective precursor.[14] The synthesis involves two key transformations:

  • Ring-opening of the lactone: This is typically achieved using hydrogen bromide (HBr) to form 4-bromobutyric acid.[12]

  • Esterification: The resulting 4-bromobutyric acid can then be esterified with tert-butanol as described previously.

Alternatively, some procedures describe a one-pot process where γ-butyrolactone is treated with HBr in the presence of an alcohol to directly form the corresponding ester.[15][16]

Q3: How do I monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most straightforward method.

  • Procedure: Spot the reaction mixture on a silica TLC plate alongside spots of your starting materials (4-bromobutyric acid and tert-butanol).

  • Eluent: Use a solvent system such as 20-30% ethyl acetate in hexane.

  • Visualization: Visualize the plate under UV light (if any components are UV active) and/or by staining with an appropriate agent like potassium permanganate.

  • Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (typically 4-bromobutyric acid) has disappeared and a new, less polar spot corresponding to the product ester is dominant.

Q4: What are the critical safety precautions for this synthesis?

  • Reagents:

    • 4-Bromobutyric Acid/Chloride: Corrosive and lachrymatory. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Sulfuric Acid: Highly corrosive. Add slowly and carefully, especially when quenching with water or base, as the process is highly exothermic.

    • tert-Butanol: Flammable. Keep away from ignition sources.

    • Dichloromethane: A volatile solvent and potential carcinogen. Always use in a well-ventilated fume hood.

  • Procedure:

    • When neutralizing the acid catalyst with sodium bicarbonate, be aware that CO₂ gas is produced. Vent the separatory funnel frequently to prevent pressure buildup.[8]

Detailed Experimental Protocols

Protocol 1: Improved Fischer-Speier Esterification

This protocol is optimized to maximize yield by controlling temperature and removing water.

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-bromobutyric acid (1.0 eq.), anhydrous dichloromethane (DCM), and a large excess of anhydrous magnesium sulfate (4.0-5.0 eq.).

  • Add tert-butanol (5.0 eq.) to the suspension.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly and carefully add concentrated sulfuric acid (catalytic amount, ~0.1 eq.).

  • Remove the ice bath and allow the reaction to stir vigorously at room temperature for 48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the mixture to remove the MgSO₄ and wash the solid with fresh DCM.

  • Proceed with the optimized aqueous workup as described in the Troubleshooting section (Q3).

  • Purify the crude product by column chromatography.

Fischer-Speier Esterification Workflow

G Setup 1. Combine Reactants (4-Bromobutyric Acid, t-BuOH, MgSO₄ in DCM) Cooling 2. Cool to 0 °C Setup->Cooling Catalyst 3. Add H₂SO₄ (Catalyst) Cooling->Catalyst Reaction 4. React at RT (48 hours) Catalyst->Reaction Workup 5. Filter & Quench (NaHCO₃) Reaction->Workup Purify 6. Extract, Dry, & Purify (Column) Workup->Purify Product Final Product Purify->Product

Caption: Step-by-step workflow for the improved esterification protocol.

References

Common side reactions in the synthesis of tert-butyl 4-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl 4-bromobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient reaction.

I. Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common reasons?

A: Low yields in the synthesis of this compound can often be attributed to several factors. The primary culprits are typically incomplete reaction, degradation of the starting material or product, and the formation of side products. Key areas to investigate include the purity of your reagents, the efficiency of water removal (for Fischer esterification), and the potential for side reactions such as the formation of isobutylene or γ-butyrolactone.

Q2: I'm observing an impurity with a similar polarity to my product. What could it be?

A: An impurity with similar polarity can often be the unreacted starting material, 4-bromobutanoic acid, or a byproduct like γ-butyrolactone. The lactone is particularly common if any moisture is present during the workup or if the reaction mixture is heated for extended periods. Careful analysis by NMR or LC-MS can help in identifying the specific impurity.

Q3: Is it possible for the tert-butyl ester to be cleaved during the reaction or workup?

A: Yes, tert-butyl esters are sensitive to acidic conditions. If a strong acid catalyst is used, such as sulfuric acid in Fischer esterification, prolonged reaction times or elevated temperatures can lead to the cleavage of the tert-butyl group, regenerating the carboxylic acid and forming isobutylene. It is crucial to carefully monitor the reaction and perform the workup under neutral or mildly basic conditions.

Q4: When using DCC and DMAP for the esterification, I get a white precipitate that is difficult to filter. What is it and how can I remove it?

A: The white precipitate is dicyclohexylurea (DCU), a byproduct of the reaction of DCC with the carboxylic acid.[1] It is notoriously insoluble in many common organic solvents. To facilitate its removal, it is often recommended to cool the reaction mixture in an ice bath to maximize precipitation before filtration. Washing the filter cake with a cold, non-polar solvent can also help in recovering any trapped product.

II. Troubleshooting Guide: Side Reactions and Solutions

This section delves into specific side reactions, their mechanistic origins, and actionable solutions to mitigate their formation.

Issue 1: Formation of Isobutylene via Elimination

Symptom:

  • Reduced yield of the desired tert-butyl ester.

  • Presence of a gaseous byproduct, especially when using acid catalysis.

  • Observation of a tert-butyl signal in the NMR spectrum that does not correspond to the ester.

Causality: Under acidic conditions, such as those employed in Fischer esterification with sulfuric acid, tert-butanol can undergo dehydration to form isobutylene.[2][3] This E1 elimination reaction is driven by the formation of a stable tertiary carbocation.

Reaction Pathway:

G cluster_0 Dehydration of tert-Butanol tert-Butanol tert-Butanol Protonated_tert-Butanol Protonated_tert-Butanol tert-Butanol->Protonated_tert-Butanol H+ tert-Butyl_Cation tert-Butyl_Cation Protonated_tert-Butanol->tert-Butyl_Cation -H2O Isobutylene Isobutylene tert-Butyl_Cation->Isobutylene -H+

Caption: Acid-catalyzed dehydration of tert-butanol to isobutylene.

Troubleshooting and Solutions:

SolutionMechanism of Action
Use a milder acid catalyst Catalysts like p-toluenesulfonic acid (p-TsOH) are less prone to promoting elimination compared to sulfuric acid.[4]
Control reaction temperature Lowering the reaction temperature will disfavor the elimination pathway, which has a higher activation energy than the desired esterification.
Use an excess of tert-butanol According to Le Chatelier's principle, using an excess of one of the reactants can drive the equilibrium towards the product side.[5]
Employ a non-acidic method Consider using the Steglich esterification with DCC and a catalytic amount of DMAP, which proceeds under neutral conditions.[1]
Issue 2: Intramolecular Cyclization to γ-Butyrolactone

Symptom:

  • A significant byproduct peak is observed in GC-MS or LC-MS analysis.

  • NMR analysis shows the absence of the bromine signal and the appearance of signals corresponding to a cyclic ester.

Causality: 4-Bromobutanoic acid can undergo intramolecular cyclization to form γ-butyrolactone. This reaction is particularly favorable in the presence of a base or upon heating, and can also occur if water is present.[6]

Reaction Pathway:

G cluster_1 Intramolecular Cyclization 4-Bromobutanoic_Acid 4-Bromobutanoic_Acid Carboxylate Carboxylate 4-Bromobutanoic_Acid->Carboxylate -H+ gamma-Butyrolactone gamma-Butyrolactone Carboxylate->gamma-Butyrolactone Intramolecular SN2

Caption: Intramolecular cyclization of 4-bromobutanoic acid.

Troubleshooting and Solutions:

SolutionMechanism of Action
Ensure anhydrous conditions The presence of water can facilitate the hydrolysis of the starting material or product, and the resulting carboxylic acid can cyclize. Use freshly dried solvents and flame-dried glassware.[7]
Control reaction temperature Higher temperatures can promote the intramolecular cyclization. Running the reaction at room temperature or slightly below is advisable if the reaction rate is sufficient.
Immediate workup Upon completion of the reaction, proceed with the workup without delay to minimize the time the product is exposed to conditions that could favor cyclization.
Use of a non-nucleophilic base in workup If a basic wash is necessary, use a hindered, non-nucleophilic base to neutralize any acid without promoting the cyclization of any unreacted starting material.
Issue 3: Formation of N-Acylurea in Steglich Esterification

Symptom:

  • A byproduct that is difficult to separate from the desired ester is observed, particularly when using sterically hindered alcohols.

  • The yield of the ester is lower than expected, even with an excess of the alcohol.

Causality: In the Steglich esterification, the O-acylisourea intermediate can undergo a 1,3-rearrangement to form a stable N-acylurea, which is unreactive towards the alcohol.[1] This side reaction is more prevalent with less nucleophilic alcohols.

Reaction Pathway:

G cluster_2 N-Acylurea Formation Carboxylic_Acid Carboxylic_Acid O-Acylisourea O-Acylisourea Carboxylic_Acid->O-Acylisourea + DCC N-Acylurea N-Acylurea O-Acylisourea->N-Acylurea 1,3-Rearrangement

Caption: Side reaction in Steglich esterification leading to N-acylurea.

Troubleshooting and Solutions:

SolutionMechanism of Action
Use a catalytic amount of DMAP 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, intercepting the O-acylisourea to form a highly reactive acylpyridinium intermediate. This intermediate reacts rapidly with the alcohol, outcompeting the rearrangement to the N-acylurea.[8][9]
Control the stoichiometry of DCC Using a slight excess of DCC can ensure full activation of the carboxylic acid, but a large excess can lead to more side products. A 1.1 to 1.2 molar equivalent is often optimal.
Optimize reaction temperature While the Steglich esterification is typically run at room temperature, for sluggish reactions, gentle heating might be necessary. However, this can also increase the rate of N-acylurea formation, so careful optimization is required.

III. Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid
  • To a solution of 4-bromobutanoic acid (1.0 eq) in dichloromethane, add tert-butanol (5.0 eq).

  • Add anhydrous magnesium sulfate (4.2 eq) to the mixture to act as a dehydrating agent.

  • Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 48 hours, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Steglich Esterification using DCC and DMAP
  • Dissolve 4-bromobutanoic acid (1.0 eq) and tert-butanol (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath to precipitate the dicyclohexylurea (DCU).

  • Filter off the DCU and wash the solid with a small amount of cold dichloromethane.

  • Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography.[8]

IV. References

  • BenchChem. (n.d.). An In-depth Technical Guide to 4-Bromobutyryl Chloride: Properties, Structure, and Applications. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Common side reactions and byproduct formation with 4-Bromobutyryl chloride. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). How to prevent hydrolysis of 4-Bromobutyryl chloride during reaction setup. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Tert-Butanol Dehydration To Isobutylene Via Reactive Distillation. Retrieved from --INVALID-LINK--

  • YouTube. (2018, February 15). Elimination of tert-Butanol with Sulfuric Acid: 1-MCP ep01. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Tert-butanol dehydration to isobutylene via reactive distillation. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-(dimethylamino)pyridine: tert-Butyl ethyl fumarate. Retrieved from --INVALID-LINK--

  • ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4165343A - Dehydration of tertiary butyl alcohol. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US6518474B1 - Process for producing isobutylene from tertiary butyl alcohol. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from --INVALID-LINK--

  • Thieme. (2019). The Steglich Esterification. Synfacts, 15(11), 1185.

  • Google Patents. (n.d.). CN1760167A - Method for producing bromo butyric acid. Retrieved from --INVALID-LINK--

  • ScienceDirect. (2019). (4+1) vs (4+2): Catalytic Intramolecular Coupling between Cyclobutanones and Trisubstituted Allenes via C–C Activation. Tetrahedron, 75(31), 4145-4150.

  • ChemicalBook. (n.d.). 4-BROMOBUTYRYL CHLORIDE. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Bromobutyryl chloride 95. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2016). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry, 14(3), 953-956.

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022, December). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Chimica Techno Acta, 10(1).

  • Vancouver Island University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

  • ChemicalBook. (n.d.). 4-Bromobutyric acid synthesis. Retrieved from --INVALID-LINK--

  • YouTube. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! Retrieved from --INVALID-LINK--

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.

References

Troubleshooting low conversion in 4-bromobutanoic acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-bromobutanoic acid esters. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion or yield, in this common but surprisingly nuanced esterification. My goal is to provide not just solutions, but a deeper understanding of the reaction's mechanics to empower you to solve problems effectively.

The esterification of 4-bromobutanoic acid, while often approached via the classic Fischer-Speier method, presents a unique set of challenges not seen with simple aliphatic carboxylic acids. The primary issue is the molecule's bifunctional nature, which introduces a significant competing intramolecular reaction pathway. This guide will walk you through diagnosing and overcoming these specific hurdles.

Troubleshooting Guide

This section is structured to address the most common issues encountered during the esterification of 4-bromobutanoic acid.

Q1: My reaction has stalled. TLC or GC-MS analysis shows a large amount of unreacted 4-bromobutanoic acid even after prolonged reaction time. What are the primary causes?

A1: This is the most frequent issue and almost always points back to the fundamental principles of equilibrium in Fischer esterification.

Core Principles: The Fischer esterification is a reversible, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol, producing an ester and water.[1][2] The reaction's success hinges on effectively shifting the equilibrium toward the product side, in accordance with Le Châtelier's principle.[3][4][5]

Most Likely Causes & Solutions:

  • Presence of Water: Water is a product of the reaction. Its presence in the reaction mixture will inhibit the forward reaction and can even promote the reverse reaction (ester hydrolysis).[3][6][7]

    • Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous grades of alcohol and solvent (if applicable). Consider adding a chemical drying agent, such as 3Å or 4Å molecular sieves, to the reaction flask to sequester water as it forms.[7][8]

  • Insufficient Catalyst Activity: The acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen, making the carboxylic acid more electrophilic and susceptible to attack by the alcohol.[8][9] If the catalyst is insufficient or inactive, the reaction rate will be impractically slow.

    • Solution: Use a fresh, anhydrous acid catalyst. For a typical reaction, catalyst loading should be between 1-5 mol% relative to the carboxylic acid.

  • Inadequate Temperature or Reaction Time: Esterifications are often slow, and insufficient heat will prevent the reaction from reaching equilibrium in a reasonable timeframe.

    • Solution: Ensure the reaction is heated to a steady reflux. For alcohols like methanol or ethanol, this is typically their boiling point. Monitor the reaction by TLC or GC every few hours. Some reactions may require overnight reflux to maximize conversion.

Q2: My conversion is low, and the main byproduct appears to be γ-butyrolactone (GBL). How can I prevent this side reaction?

A2: This is the central challenge specific to 4-bromobutanoic acid. You are observing an acid-catalyzed intramolecular SN2 reaction, or lactonization, where the carboxylic acid's hydroxyl group attacks the carbon bearing the bromine atom. This forms a stable, five-membered ring (GBL), which is often the thermodynamic sink of the reaction system.[1]

Causality: The proximity of the hydroxyl group to the electrophilic C-Br bond makes this intramolecular cyclization kinetically favorable, especially under the acidic and heated conditions required for esterification.

Mitigation Strategies:

  • Lower the Reaction Temperature: While high temperatures favor esterification, they also accelerate the competing lactonization.

    • Solution: Attempt the reaction at a lower temperature for a longer duration. For example, instead of refluxing in ethanol (~78°C), try stirring at 40-50°C for 24-48 hours. The activation energy for lactonization is often higher than for esterification, so reducing heat can disproportionately slow the side reaction.

  • Choose a Milder Esterification Method: The strongly acidic and high-heat conditions of Fischer esterification are conducive to lactonization. Alternative methods that operate under milder conditions can circumvent this issue.

    • Solution: Convert the carboxylic acid to its carboxylate salt (e.g., with Cs₂CO₃ or K₂CO₃) and then react it with an alkyl halide (like ethyl iodide). This is an SN2 reaction on the alkyl halide and avoids strong acid and high heat. Another excellent alternative is to first convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the alcohol at low temperature.[5][10]

Q3: I'm trying to drive the reaction by removing water with a Dean-Stark apparatus, but my yield is still poor. What's going wrong?

A3: A Dean-Stark trap is an excellent tool for driving esterification equilibria by azeotropically removing water.[1][4][11][12] However, its effectiveness depends on the right setup and solvent choice.

Troubleshooting the Dean-Stark Setup:

  • Incorrect Solvent: The solvent must form a low-boiling azeotrope with water, be immiscible with water, and have a density different from water. Toluene or benzene are classic choices. The alcohol itself (e.g., butanol) can sometimes be used if it is immiscible with water.[12] Using the esterification alcohol (like ethanol) as the primary solvent will not work, as it is miscible with water and will not separate in the trap.

    • Solution: Use an appropriate azeotroping solvent like toluene. The reaction flask will contain the 4-bromobutanoic acid, a slight excess of the alcohol (e.g., 1.5-2 equivalents of ethanol), the acid catalyst, and a sufficient volume of toluene to allow for reflux and collection in the trap.

  • Insufficient Heating: The reaction must be heated vigorously enough for the azeotrope to distill into the trap. The boiling point of the toluene-water azeotrope is ~84°C.[4]

    • Solution: Ensure your heating mantle is set to a temperature that maintains a steady distillation rate, allowing condensed liquid to collect and separate in the Dean-Stark arm.

Frequently Asked Questions (FAQs)

Q: What is the best acid catalyst for this esterification?

A: Both sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective Brønsted acid catalysts.[2][8] The choice often comes down to practical considerations.

CatalystProsCons
Sulfuric Acid (H₂SO₄) Inexpensive, powerful dehydrating agent.Can cause charring/decomposition with sensitive substrates; difficult to remove during workup.
p-TsOH Solid, easier to handle, less oxidizing.More expensive, less potent dehydrating agent.

For substrates prone to side reactions, p-TsOH is often a milder and preferable choice.

Q: Can I use the alcohol as the solvent to drive the equilibrium?

A: Yes, this is a very common and effective strategy.[1][3][6] Using a large excess of the alcohol (e.g., making it the solvent) can shift the equilibrium far to the right, often making water removal unnecessary.[1] This is particularly effective for simple alcohols like methanol and ethanol. However, be aware that for 4-bromobutanoic acid, this still requires heating, and the lactonization side reaction remains a significant risk.

Q: My final product is pure, but my isolated yield after workup and purification is very low. Where am I losing my product?

A: Product loss can occur at several stages, particularly during the aqueous workup. The target ester, ethyl 4-bromobutanoate, has some water solubility.

  • Workup: When neutralizing the acid catalyst with a basic solution (e.g., NaHCO₃), avoid using excessive volumes of water. Ensure you perform multiple extractions (e.g., 3x) with your organic solvent (e.g., ethyl acetate, diethyl ether) to recover as much product as possible from the aqueous layer.

  • Brine Wash: Always wash the combined organic layers with saturated brine (NaCl solution). This helps to break up emulsions and draws residual water out of the organic phase, reducing loss.

  • Distillation/Chromatography: If purifying by distillation, be mindful of the product's boiling point and the potential for decomposition. GBL is also volatile and may co-distill. If using column chromatography, ensure your solvent system provides good separation from any remaining starting material or GBL.

Visualizing the Challenge: Reaction vs. Side Reaction

The core issue is the competition between the desired intermolecular esterification and the undesired intramolecular cyclization.

G cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_esterification Desired Pathway: Esterification cluster_lactonization Side Reaction: Lactonization A 4-Bromobutanoic Acid P Protonated Carboxylic Acid A->P B Ethanol (R-OH) E1 Nucleophilic Attack by Ethanol B->E1 C H+ (Catalyst) C->P Protonation P->E1 L1 Intramolecular Nucleophilic Attack P->L1 Heat, Acid E2 Tetrahedral Intermediate E1->E2 E3 Water Elimination E2->E3 Prod_Ester Ethyl 4-Bromobutanoate (Product) E3->Prod_Ester L2 Cyclic Intermediate L1->L2 L3 HBr Elimination L2->L3 Prod_Lactone γ-Butyrolactone (Byproduct) L3->Prod_Lactone

Caption: Competing pathways for protonated 4-bromobutanoic acid.

Recommended Protocol: Fischer Esterification of 4-Bromobutanoic Acid

This protocol uses a large excess of ethanol to drive the equilibrium, which is a common and straightforward approach.

Materials:

  • 4-Bromobutanoic acid (1.0 eq)

  • Anhydrous Ethanol (20-30 eq, serving as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, ~2 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (for extraction)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobutanoic acid (e.g., 5.0 g, 29.9 mmol).

  • Add Reagents: Add anhydrous ethanol (e.g., 50 mL, ~30 eq). Begin stirring to dissolve the solid. Once dissolved, slowly and carefully add concentrated sulfuric acid (e.g., 0.03 mL, 0.59 mmol, 2 mol%) dropwise.

  • Heating: Heat the mixture to a gentle reflux (oil bath temperature ~85-90°C).

  • Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system). The carboxylic acid should have a low Rf, while the ester product will be higher up the plate.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice (~100 g).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers. Wash sequentially with saturated NaHCO₃ solution (2 x 50 mL - Caution: CO₂ evolution! Vent frequently. ) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude ethyl 4-bromobutanoate.

  • Purification: The crude product can be purified further by vacuum distillation if necessary.

Troubleshooting Workflow

If you are facing low conversion, use this decision tree to diagnose the issue.

G start Low Conversion of Ester q1 Analyze crude reaction mixture. What is the major component? start->q1 ans1_sm Starting Material (4-Bromobutanoic Acid) q1->ans1_sm ans1_gbl γ-Butyrolactone (GBL) q1->ans1_gbl ans1_other Other/Complex Mixture q1->ans1_other sol_sm Issue: Incomplete Reaction 1. Check for water (use anhydrous reagents). 2. Increase reaction time/temperature. 3. Verify catalyst activity/loading. 4. Use Dean-Stark or excess alcohol. ans1_sm->sol_sm sol_gbl Issue: Lactonization is Dominant 1. Lower reaction temperature. 2. Reduce reaction time. 3. Switch to a milder, non-acidic method (e.g., Alkylation of carboxylate salt). ans1_gbl->sol_gbl sol_other Issue: Decomposition/Other Side Reactions 1. Lower reaction temperature. 2. Check purity of starting materials. 3. Consider a milder catalyst (p-TsOH). 4. Use a protective group strategy if needed. ans1_other->sol_other

Caption: A decision tree for troubleshooting low ester conversion.

References

Optimizing reaction time and temperature for tert-butyl 4-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of tert-butyl 4-bromobutanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this common but often challenging esterification. As Senior Application Scientists, we have structured this resource to move beyond simple protocols and address the causality behind experimental choices, helping you troubleshoot problems and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. The advice provided is based on established chemical principles and published methodologies.

Q1: My reaction yield is very low. What are the common causes and how can I improve it?

A1: Low yields in this specific tert-esterification are a frequent challenge, often stemming from a combination of factors related to reaction equilibrium, steric hindrance, and side reactions.

  • Incomplete Reaction: The esterification of a carboxylic acid with an alcohol is a reversible process. The bulky nature of the tert-butyl group presents significant steric hindrance, which slows down the reaction and makes it difficult to reach completion.[1][2]

    • Solution: To drive the equilibrium toward the product, it is crucial to remove the water formed during the reaction. The most common method is the inclusion of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), directly in the reaction mixture.[3][4] Ensure the MgSO₄ is freshly dried and used in sufficient excess (e.g., 4 equivalents).[4]

  • Catalyst Inefficiency or Degradation: While strong Brønsted acids like sulfuric acid (H₂SO₄) are standard catalysts, their effectiveness can be hampered.[5]

    • Solution: Ensure you are using a catalytic but sufficient amount of concentrated H₂SO₄. For alternative catalysts that may offer higher yields and shorter reaction times, consider using bis(trifluoromethanesulfonyl)imide (Tf₂NH), which has been shown to be highly effective for tert-butylation.[6][7]

  • Side Reactions: The primary competing reaction is the acid-catalyzed dehydration of tert-butanol to form isobutylene, especially at elevated temperatures.[8] This not only consumes your alcohol but the resulting isobutylene can also be oligomerized under acidic conditions.[9]

    • Solution: Maintain a controlled, and often lower, reaction temperature. Many successful, albeit slow, procedures run the reaction at room temperature.[3][4] If heating is required to increase the rate, it should be done cautiously, and the temperature should be optimized to balance reaction speed against byproduct formation.

  • Work-up Losses: The product can be lost during aqueous work-up if the pH is not controlled. Strong basic conditions can cause hydrolysis of the ester.[1]

    • Solution: Use a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to quench the acid catalyst.[3][4] Avoid using strong bases like sodium hydroxide. Ensure thorough extraction with an appropriate organic solvent like dichloromethane or ethyl acetate.

Troubleshooting Workflow: Low Yield

G start Low Yield Observed check_water Is water being effectively removed? start->check_water check_catalyst Is the catalyst active and appropriate? check_water->check_catalyst Yes add_desiccant Action: Add excess anhydrous MgSO₄ or use Dean-Stark. check_water->add_desiccant No check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes consider_alt_catalyst Action: Try a different catalyst (e.g., Tf₂NH). check_catalyst->consider_alt_catalyst No check_workup Are there losses during work-up? check_temp->check_workup Yes optimize_temp Action: Lower temperature to reduce side reactions or cautiously increase to improve rate. check_temp->optimize_temp No refine_workup Action: Use mild base (NaHCO₃) for quench and ensure efficient extraction. check_workup->refine_workup

Caption: Troubleshooting logic for addressing low product yield.

Q2: The reaction seems to be incomplete, even after a long reaction time. What should I do?

A2: If starting materials are still present after the expected reaction time (e.g., 48 hours at room temperature), it points to issues with kinetics or equilibrium.

  • Insufficient Catalyst: The catalyst concentration may be too low to achieve a reasonable reaction rate.

    • Solution: While avoiding a large excess that promotes side reactions, ensure a sufficient catalytic amount is present. For a 20 mmol scale reaction, approximately 0.2 mL of concentrated H₂SO₄ is a common starting point.[3]

  • Temperature Too Low: While high temperatures are risky, room temperature may be insufficient for overcoming the activation energy, especially with the steric hindrance involved.

    • Solution: Consider a modest increase in temperature (e.g., to 35-40 °C) while carefully monitoring for byproduct formation via TLC or GC-MS. The optimal temperature is a trade-off between reaction rate and selectivity.[10]

  • Reagent Quality: The presence of water in the starting materials (4-bromobutanoic acid, tert-butanol, or solvent) will inhibit the reaction.

    • Solution: Use anhydrous grade solvents and ensure your tert-butanol is dry. While 4-bromobutanoic acid is a solid, ensure it has been stored in a desiccator.

Q3: I am observing significant byproduct formation. What are these byproducts and how can I minimize them?

A3: The primary byproduct is isobutylene, formed from the acid-catalyzed dehydration of tert-butanol.[8] This is more pronounced at higher temperatures. At very high temperatures, degradation of the fatty acid chain can also occur.[10]

  • Minimization Strategies:

    • Temperature Control: This is the most critical factor. Run the reaction at the lowest temperature that provides a reasonable rate. For many protocols, this is room temperature.[3][4]

    • Catalyst Choice: While effective, strong mineral acids can aggressively promote dehydration. Using solid acid catalysts like cation exchange resins can sometimes offer better selectivity.[9][11]

    • Molar Ratio: Using a large excess of tert-butanol can help push the main reaction forward, but it also provides more substrate for the dehydration side reaction. A common compromise is to use around 5 equivalents of tert-butanol.[4]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the acid-catalyzed esterification of 4-bromobutanoic acid with tert-butanol?

A1: The reaction follows the classic Fischer-Speier esterification mechanism. The key steps are:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 4-bromobutanoic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A lone pair on the oxygen of tert-butanol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. This step is the primary driver for using a dehydrating agent.

  • Deprotonation: The protonated carbonyl of the ester is deprotonated (often by water, the conjugate base of the acid catalyst, or another alcohol molecule) to regenerate the acid catalyst and yield the final tert-butyl ester product.

Acid-Catalyzed Esterification Mechanism

G RCOOH R-COOH Protonated_Acid R-C(OH)₂⁺ RCOOH:e->Protonated_Acid:w + H⁺ H_plus H⁺ tBuOH t-BuOH Tetrahedral_Int R-C(OH)₂(O⁺H-tBu) Protonated_Acid:e->Tetrahedral_Int:w + tBuOH Water_Leaving R-C(OH)(O-tBu) + H₂O Tetrahedral_Int:e->Water_Leaving:w - H⁺, - H₂O Protonated_Ester R-C(=O⁺H)-OtBu Ester R-COOtBu Protonated_Ester:e->Ester:w - H⁺ H2O H₂O

Caption: Simplified mechanism of acid-catalyzed esterification.

Q2: What is the optimal temperature for this reaction?

A2: There is no single "optimal" temperature; it is a balance between rate and selectivity.

  • Room Temperature (20-25 °C): This is the most commonly cited temperature.[3][4] It minimizes the dehydration of tert-butanol but often requires long reaction times (48 hours or more). This is the recommended starting point.

  • Elevated Temperature (35-50 °C): Mild heating can significantly shorten the reaction time. However, it must be carefully controlled, as higher temperatures accelerate byproduct formation.[10] Temperatures above 50-60 °C are generally not recommended when using strong acid catalysts.

Q3: What is the optimal reaction time?

A3: Reaction time is inversely related to temperature and catalyst efficiency.

  • At room temperature with H₂SO₄, times of 48-72 hours are typical.[3][4]

  • With more advanced catalysts like Tf₂NH, reaction times can be significantly reduced, often to a few hours.[6][7] The best practice is not to rely on a fixed time but to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the consumption of the limiting reagent (4-bromobutanoic acid) has ceased.

Q4: Which catalyst is best for this synthesis?

A4: The "best" catalyst depends on the desired balance of cost, speed, and yield.

CatalystAdvantagesDisadvantagesTypical Conditions
Sulfuric Acid (H₂SO₄) Inexpensive, readily available.Can promote dehydration of t-BuOH; long reaction times at RT.[8]Catalytic amount in DCM at room temperature.[3][4]
p-Toluenesulfonic Acid (PTSA) Solid, easier to handle than H₂SO₄.Similar issues with side reactions as H₂SO₄.[5]Catalytic amount, often under reflux with water removal.
Cation Exchange Resins Heterogeneous (easy to remove), potentially more selective.Can be slower; may require higher temperatures.[9][11]Used in a packed bed or slurry, often with heating.
Tf₂NH Highly efficient, faster reactions, higher yields reported.[6][7]More expensive.Catalytic amounts in tert-butyl acetate (serves as reagent and solvent).[6]

Q5: What is the role of the dehydrating agent (e.g., MgSO₄)?

A5: The dehydrating agent is critical for driving the reaction equilibrium. As water is a product of the esterification, its removal according to Le Châtelier's principle forces the reaction to proceed towards the ester product, thereby increasing the final yield. Anhydrous magnesium sulfate is commonly used because it is inexpensive, effective, and largely inert under the reaction conditions.[3][4]

Experimental Protocols

Protocol 1: Standard Sulfuric Acid-Catalyzed Synthesis

This protocol is based on common literature procedures and is a reliable, albeit slow, method for synthesizing the target compound.[3][4]

Materials:

  • 4-bromobutanoic acid

  • tert-butanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-bromobutanoic acid (1.0 eq).

  • Add anhydrous dichloromethane (approx. 4 mL per mmol of acid).

  • Add anhydrous magnesium sulfate (4.0 eq).

  • Add tert-butanol (5.0 eq).

  • Stir the mixture vigorously to create a well-dispersed slurry.

  • Carefully add concentrated sulfuric acid (approx. 0.1 eq, or ~0.2 mL for a 20 mmol scale) dropwise.

  • Stir the reaction mixture vigorously at room temperature for 48-72 hours. Monitor the reaction by TLC or GC.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil by column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: High-Efficiency Tf₂NH-Catalyzed Synthesis

This modern protocol offers significantly faster reaction times and potentially higher yields.[6][7]

Materials:

  • 4-bromobutanoic acid

  • tert-butyl acetate (reagent and solvent)

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

Procedure:

  • To a reaction vial, add 4-bromobutanoic acid (1.0 eq).

  • Add tert-butyl acetate as the solvent.

  • Add a catalytic amount of Tf₂NH (e.g., 1-5 mol%).

  • Stir the reaction at the recommended temperature (refer to the specific literature, often slightly elevated, e.g., 50 °C) for a few hours.

  • Monitor the reaction by TLC or GC for the consumption of the starting material.

  • The work-up typically involves dilution with an organic solvent, washing with aqueous base (e.g., NaHCO₃) to remove the acid catalyst, and then standard extraction and drying procedures as described in Protocol 1.

  • Purify by column chromatography as needed.

References

Preventing elimination side products in reactions with tert-butyl halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving tert-butyl halides, with a specific focus on minimizing unwanted elimination side products.

Frequently Asked Questions (FAQs)

Q: Why are tert-butyl halides so prone to elimination reactions?

A: The primary reason lies in the structure of the tert-butyl group. When the halide leaving group departs, it forms a relatively stable tertiary carbocation.[1][2] This carbocation is the common intermediate for both the desired nucleophilic substitution (SN1) and the competing unimolecular elimination (E1) pathways.[3][4][5][6] Because the tertiary carbocation is sterically hindered, it can be difficult for a nucleophile to attack the central carbon, making the alternative pathway—elimination of a beta-proton to form an alkene—a highly competitive process.[7][8]

Q: What are the primary competing reactions I need to manage?

A: For tert-butyl halides under typical solvolysis conditions (weak nucleophile/weak base), the main competition is between the SN1 (Substitution, Nucleophilic, Unimolecular) and E1 (Elimination, Unimolecular) reaction pathways.[4][5][9] Both reactions proceed through the same rate-determining step: the formation of the tertiary carbocation.[2][6][10] The subsequent step, where the carbocation is either attacked by a nucleophile (SN1) or deprotonated by a base (E1), determines the final product distribution.

Q: What are the most critical factors that control the substitution-to-elimination ratio?

A: You have direct control over several experimental parameters that can significantly shift the balance between SN1 and E1 products. The four most critical factors are:

  • The Nucleophile/Base: The choice of reagent is crucial. A species can act as a nucleophile (favoring substitution) or a base (favoring elimination). Using a reagent that is a good nucleophile but a weak base is key.[11][12]

  • Temperature: Higher temperatures invariably favor elimination over substitution.[13][14][15][16][17]

  • Solvent: The solvent plays a vital role in stabilizing the carbocation intermediate and influencing the behavior of the nucleophile.[18][19][20][21]

  • Leaving Group: While important for the overall reaction rate, the choice of halide (Cl, Br, I) has a less pronounced effect on the SN1/E1 ratio compared to the other factors.[3][22][23][24]

Troubleshooting Guide: Minimizing Elimination Products

This section provides direct answers and protocols for common issues encountered during experiments.

Q: My reaction is yielding mostly the alkene (E1 product). How can I systematically increase the yield of the desired substitution (SN1) product?

A: This is a classic challenge. To favor the SN1 pathway, you must carefully select conditions that kinetically and thermodynamically favor nucleophilic attack over proton abstraction. Follow this multi-factor approach for the best results.

Step 1: Re-evaluate Your Nucleophile

The ideal reagent for achieving SN1 substitution on a tertiary substrate is one that exhibits high nucleophilicity and low basicity .

  • Basicity refers to a species' ability to abstract a proton, which leads directly to the E1 product.

  • Nucleophilicity is the ability to attack an electron-deficient carbon center, leading to the SN1 product.[25]

Troubleshooting Action: Switch to a nucleophile that is a weak base. Sterically hindered, bulky reagents tend to be poor nucleophiles and will favor elimination because it is easier to access a peripheral proton than the crowded electrophilic carbon.[26][27]

Table 1: Nucleophile/Base Selection Guide for SN1 Reactions

Reagent/ClassTypical BehaviorRecommendation for SN1Rationale
H₂O, ROH (alcohols)Weak Base / Poor NucleophileExcellent These are the classic solvents/reagents for SN1 reactions. Their low basicity minimizes E1.[12][17]
I⁻, Br⁻, Cl⁻, RS⁻, N₃⁻Weak Base / Good NucleophileGood These anions are excellent nucleophiles but are the conjugate bases of strong acids, making them very weak bases.[12]
CH₃COO⁻ (acetate)Weak Base / Moderate NucleophileGood Acetate is a relatively weak base and can be an effective nucleophile for SN1 reactions.
HO⁻, RO⁻ (alkoxides)Strong Base / Good NucleophilePoor These reagents are strongly basic and will significantly promote elimination, often via an E2 mechanism.[12][28]
t-BuO⁻ (tert-butoxide)Strong, Bulky Base / Poor NucleophileAvoid This is a classic example of a sterically hindered base designed to promote elimination (E2) with minimal substitution.[11]
Step 2: Optimize the Solvent

For SN1/E1 reactions, the solvent's primary role is to stabilize the carbocation intermediate formed in the rate-determining step. Polar protic solvents are superior for this purpose.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds. They can effectively solvate both the cation (via their lone pairs) and the leaving group anion (via hydrogen bonding), thus stabilizing the transition state and promoting the initial ionization required for both SN1 and E1.[10][19][21]

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): While polar, they lack the ability to hydrogen bond effectively with the leaving group. They are generally preferred for SN2 reactions and are less effective at promoting the SN1 pathway.[20]

Troubleshooting Action: Ensure you are using a polar protic solvent. If you are in a mixed solvent system, increasing the proportion of the protic component can favor the SN1/E1 manifold.

Step 3: Control the Reaction Temperature

This is one of the most powerful and straightforward variables to control. Lowering the temperature consistently favors substitution over elimination.

Causality: Elimination reactions result in an increase in the number of molecules in the system (one reactant molecule becomes three product molecules: alkene, protonated base, and leaving group). This leads to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more negative (more favorable) as temperature (T) increases.[14][17] Conversely, lowering the temperature minimizes the entropic contribution, allowing the typically lower activation energy of the SN1 pathway to dominate.[13][14][15]

Experimental Protocol: Temperature Screening

  • Set up your baseline reaction at room temperature (approx. 25 °C) and analyze the product ratio (SN1:E1).

  • Run the identical reaction at a lower temperature, for example, 0 °C (ice bath). Allow for a longer reaction time to achieve comparable conversion.

  • Analyze the new product ratio. A significant increase in the proportion of the substitution product should be observed.[16]

  • If elimination is still problematic, further cooling may be explored, but be mindful of significantly reduced reaction rates.

Diagram 1: SN1 vs. E1 Mechanistic Pathway

This diagram illustrates the critical decision point after the formation of the tertiary carbocation intermediate.

G sub tert-Butyl Halide (R-X) inter Tertiary Carbocation (R+) sub->inter Rate-Determining Step (Slow Ionization) sn1_prod S_N1 Product (R-Nu) inter->sn1_prod Nucleophilic Attack by :Nu- e1_prod E1 Product (Alkene) inter->e1_prod Proton Abstraction by :Base

Caption: The common carbocation intermediate in SN1 and E1 reactions.

Q: I must use a strong alkoxide base. Is there any hope of achieving substitution?

A: With a tertiary halide and a strong, non-hindered base like sodium ethoxide, you will face a strong competition from the E2 (Elimination, Bimolecular) pathway, in addition to the E1 pathway. If a bulky base like potassium tert-butoxide is used, the E2 reaction will be overwhelmingly dominant.[4][11] In this scenario, achieving a significant yield of the substitution product is synthetically unfeasible. The basicity of the reagent will drive deprotonation much faster than nucleophilic attack can occur at the sterically shielded carbon center.

Recommendation: If substitution is the goal, the fundamental strategy must be changed. Avoid strong bases entirely. If the functional group from the alkoxide is required, consider an alternative synthetic route, such as the Williamson ether synthesis using a primary alkyl halide and the corresponding tert-butoxide, if applicable to your target molecule.

Troubleshooting Workflow

Use this flowchart to guide your decision-making process when you observe an unacceptably high yield of the elimination side product.

G start High Elimination Product Yield Observed q_temp Is the reaction run at elevated temperature? start->q_temp a_temp_yes Reduce Temperature (e.g., to 0-25 °C) q_temp->a_temp_yes Yes a_temp_no Proceed to Next Check q_temp->a_temp_no No q_base Is the nucleophile a strong base? (e.g., HO⁻, RO⁻) a_temp_yes->q_base a_temp_no->q_base a_base_yes Replace with a weak base (e.g., H₂O, ROH, RSH, I⁻) q_base->a_base_yes Yes a_base_no Proceed to Next Check q_base->a_base_no No q_solvent Is the solvent aprotic or non-polar? a_base_yes->q_solvent a_base_no->q_solvent a_solvent_yes Switch to a Polar Protic Solvent (e.g., H₂O, EtOH, MeOH) q_solvent->a_solvent_yes Yes end_node Optimized for S_N1 Product q_solvent->end_node No a_solvent_yes->end_node

Caption: A step-by-step workflow for troubleshooting unwanted elimination.

References

Technical Support Center: Purification of tert-Butyl 4-Bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-butyl 4-bromobutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, we address common challenges and provide practical, field-tested solutions to ensure the successful purification of your compound. Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to empower you with the knowledge to proactively avoid future purification hurdles.

I. Understanding the Molecule: Key Stability and Reactivity Considerations

This compound is a bifunctional molecule with a sterically hindered tert-butyl ester and a primary alkyl bromide.[1] Understanding the inherent reactivity of these two functional groups is paramount to devising a successful purification strategy.

  • The Tert-Butyl Ester: This group is notoriously sensitive to acidic conditions, under which it can readily hydrolyze to form 4-bromobutanoic acid and isobutylene.[2][3] While generally stable to basic conditions, prolonged exposure to strong bases can also lead to hydrolysis.[4]

  • The Alkyl Bromide: The primary alkyl bromide is susceptible to nucleophilic substitution and elimination reactions, especially in the presence of nucleophiles or bases and at elevated temperatures.[5] Hydrolysis to 4-hydroxybutanoate derivatives can occur, particularly if water is present during workup or purification.

II. Troubleshooting Guide: Common Purification Challenges

This section is formatted as a series of frequently encountered problems during the purification of this compound, followed by their causes and our recommended solutions.

Problem 1: My final product is acidic and shows a broad peak in the 1H NMR spectrum around 10-12 ppm.

Likely Cause: You are likely observing the carboxylic acid proton of 4-bromobutanoic acid, which indicates incomplete esterification or hydrolysis of the tert-butyl ester during workup or purification.

Solutions:

  • Workup Modification: During the aqueous workup, avoid acidic washes (e.g., HCl). Instead, use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any unreacted acid and quench the reaction.[6][7] Be cautious with the addition of bicarbonate to an acidic solution, as it will generate CO₂ gas, leading to pressure buildup in a separatory funnel.[8]

  • Purification Strategy: If the acidic impurity is present after workup, a gentle purification method is required. Flash column chromatography on silica gel is often effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically separate the desired ester from the more polar carboxylic acid.

Problem 2: I see an additional spot on my TLC plate that is more polar than my product, and my yield is low.

Likely Cause: This could be due to several factors:

  • Incomplete Reaction: The presence of unreacted 4-bromobutanoic acid.

  • Hydrolysis: As mentioned in Problem 1, hydrolysis of the ester during the reaction or workup.

  • Byproduct Formation: Formation of 4-hydroxybutanoic acid derivatives via hydrolysis of the C-Br bond.[5]

Solutions:

  • Reaction Monitoring: Ensure the initial esterification reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC).

  • Anhydrous Conditions: Use anhydrous solvents and reagents during the synthesis to minimize hydrolysis of both the ester and the alkyl bromide.

  • Careful Workup: Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the water before drying with an anhydrous salt like MgSO₄ or Na₂SO₄.[6]

Problem 3: My purified product decomposes over time, even during storage.

Likely Cause: this compound can be sensitive to light and elevated temperatures. Decomposition can involve the loss of the tert-butyl group or reactions involving the bromide.

Solutions:

  • Storage Conditions: Store the purified product in a tightly sealed amber vial under an inert atmosphere (e.g., nitrogen or argon) at 4°C.

  • Avoid High Temperatures: During purification, minimize exposure to high temperatures. If distillation is necessary, perform it under reduced pressure to lower the boiling point.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method to purify this compound?

A1: For most lab-scale preparations, flash column chromatography on silica gel is the preferred method. It effectively separates the target compound from polar impurities like the starting carboxylic acid and any hydrolyzed byproducts. A typical eluent system is a gradient of ethyl acetate in hexanes.

Q2: Can I purify this compound by distillation?

A2: Yes, vacuum distillation can be used for purification, especially for larger quantities. The boiling point is approximately 225.9°C at 760 mmHg, so distillation at atmospheric pressure is not recommended due to the potential for thermal decomposition. It is crucial to perform the distillation under reduced pressure to lower the boiling point and minimize degradation.

Q3: My 1H NMR shows a singlet at around 1.45 ppm, but it's not integrating to the correct ratio. What could be the issue?

A3: The singlet at ~1.45 ppm corresponds to the nine protons of the tert-butyl group. If the integration is incorrect, it suggests the presence of an impurity. Common impurities to consider are:

  • Unreacted tert-butanol: This will also show a singlet in this region.

  • Residual solvent: Solvents like grease or other organic contaminants can have signals in this area.

  • Byproducts: The formation of other tert-butyl containing compounds.

A thorough analysis of the entire NMR spectrum, along with other analytical data like GC-MS, can help identify the impurity.

Q4: How can I remove unreacted 4-bromobutanoic acid without chromatography?

A4: A carefully performed liquid-liquid extraction can remove the majority of the acidic impurity. After the reaction, dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) and wash it several times with a saturated aqueous solution of sodium bicarbonate. The basic wash will deprotonate the carboxylic acid, making it water-soluble and drawing it into the aqueous layer.

IV. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with your initial, non-polar eluent (e.g., 100% hexanes).

  • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 98:2 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexanes:ethyl acetate) to facilitate the elution of your product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Parameter Recommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes
TLC Visualization UV light (if applicable), potassium permanganate stain
Protocol 2: Purification by Vacuum Distillation

Warning: Ensure you have a proper vacuum distillation setup and use a safety shield.

  • Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Use a well-insulated distillation flask.

  • Crude Product: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure.

  • Discontinuation: Stop the distillation before the flask goes to dryness to prevent the formation of non-volatile, potentially hazardous residues.[8]

V. Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis & Workup cluster_analysis Initial Analysis cluster_purification Purification cluster_final Final Steps Crude_Product Crude Product (after aqueous workup) TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Assess Purity Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Impurities Present Vacuum_Distillation Vacuum Distillation (for large scale) TLC_Analysis->Vacuum_Distillation High Purity & Large Scale Pure_Fractions Combine Pure Fractions Column_Chromatography->Pure_Fractions Final_Product Pure tert-Butyl 4-bromobutanoate Vacuum_Distillation->Final_Product Solvent_Removal Solvent Removal (Rotary Evaporation) Pure_Fractions->Solvent_Removal Solvent_Removal->Final_Product Characterization Final Characterization (NMR, GC-MS) Final_Product->Characterization

References

Technical Support Center: A Researcher's Guide to Purifying tert-Butyl 4-Bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with tert-butyl 4-bromobutanoate and need to remove unreacted starting materials from their reaction mixture. As a Senior Application Scientist, I will provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

The Challenge: Isolating Your Product

The synthesis of this compound, a valuable reagent in organic synthesis, typically involves the reaction of 4-bromobutyric acid with either tert-butanol or isobutylene in the presence of an acid catalyst.[1][2] Incomplete reaction invariably leads to a crude product contaminated with unreacted starting materials. The successful isolation of pure this compound hinges on exploiting the differing physicochemical properties of the product and these contaminants.

Identifying the Culprits: A Comparison of Physical Properties

A clear understanding of the physical properties of your target molecule and the potential impurities is the foundation of an effective purification strategy. The following table summarizes the key properties of this compound and its common starting materials.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility in Water
This compound 223.11225.9 (at 760 mmHg)N/ALess soluble
4-Bromobutyric acid167.00128-131 (at 11 mmHg)30-31Soluble
tert-Butanol74.1282-8325-26Miscible
Isobutylene56.11-6.9-140.3Insoluble

Data sourced from various chemical suppliers and databases.[2][3][4]

This data reveals key differences that we can exploit:

  • Acidity: 4-Bromobutyric acid is an acid, while the other compounds are neutral.

  • Boiling Point: There are significant differences in the boiling points of the components, suggesting that distillation is a viable purification method.

  • Solubility: tert-Butanol is miscible with water, whereas this compound is not.

Troubleshooting and Purification Guides

This section provides detailed, step-by-step protocols for the most common and effective methods to purify this compound.

Guide 1: Liquid-Liquid Extraction for a Quick and Efficient Cleanup

This is often the first line of attack, particularly for removing the acidic starting material, 4-bromobutyric acid.

The "Why": The Chemistry Behind the Wash

The carboxylic acid group of 4-bromobutyric acid is acidic. By washing the organic mixture with a mild aqueous base, such as sodium bicarbonate (NaHCO₃), we can deprotonate the carboxylic acid. This forms a water-soluble carboxylate salt (sodium 4-bromobutanoate), which will then preferentially move into the aqueous layer, leaving your desired ester in the organic layer.[5]

Liquid_Liquid_Extraction cluster_0 Separatory Funnel cluster_1 Collection Crude_Mixture Crude Product (in organic solvent) Aqueous_Wash Add Saturated NaHCO₃ Solution Crude_Mixture->Aqueous_Wash Step 1 Shake_Vent Shake and Vent Aqueous_Wash->Shake_Vent Step 2 Separate_Layers Separate Layers Shake_Vent->Separate_Layers Step 3 Organic_Layer Organic Layer (contains product) Separate_Layers->Organic_Layer Collect Aqueous_Layer Aqueous Layer (contains salt of acid) Separate_Layers->Aqueous_Layer Discard

Caption: Workflow for liquid-liquid extraction.

Experimental Protocol:

  • Dissolve the Crude Product: Dissolve your crude reaction mixture in a water-immiscible organic solvent like dichloromethane or ethyl acetate.

  • Transfer to a Separatory Funnel: Pour the organic solution into a separatory funnel.

  • First Wash (Bicarbonate): Add a saturated aqueous solution of sodium bicarbonate. The volume should be roughly equal to the organic layer.

  • Shake and Vent: Stopper the funnel and invert it gently. Crucially, vent the funnel frequently by opening the stopcock to release the pressure from the carbon dioxide gas that is generated. Shake the funnel for about 1-2 minutes.

  • Separate the Layers: Allow the layers to separate. Drain the lower aqueous layer.

  • Second Wash (Water): Add deionized water to the organic layer, shake, and separate as before. This removes any remaining bicarbonate solution and other water-soluble impurities.

  • Third Wash (Brine): Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic layer.

  • Dry and Concentrate: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure to yield your partially purified product.

Guide 2: Fractional Distillation for High Purity Separation

When your starting materials and product have sufficiently different boiling points, fractional distillation is a powerful technique for achieving high purity.[6]

The "Why": The Physics of Separation

Fractional distillation separates liquids based on their boiling points. As the mixture is heated, the component with the lower boiling point will vaporize more readily. The vapor rises through a fractionating column, which provides a large surface area for repeated cycles of vaporization and condensation. With each cycle, the vapor becomes progressively more enriched in the lower-boiling component.[7]

Fractional_Distillation Crude_Product Crude Product in Distillation Flask Heating Heat the Mixture Crude_Product->Heating Vaporization Vapor Rises Through Fractionating Column Heating->Vaporization Condensation Vapor Condenses Vaporization->Condensation Collection_1 Collect First Fraction (tert-butanol) Condensation->Collection_1 ~82-83 °C Collection_2 Collect Intermediate Fraction Collection_1->Collection_2 Temperature Rises Collection_3 Collect Final Fraction (this compound) Collection_2->Collection_3 Stable High Temp

Caption: Workflow for fractional distillation.

Experimental Protocol:

  • Set up the Apparatus: Assemble a fractional distillation apparatus. Ensure all joints are well-sealed.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Begin to heat the flask gently.

  • Collect the First Fraction: The first fraction to distill will be the lowest boiling point component, tert-butanol (boiling point ~82-83 °C). Collect this fraction in a separate receiving flask.

  • Intermediate Fraction: As the temperature begins to rise after the tert-butanol has been removed, collect an intermediate fraction until the temperature stabilizes again.

  • Collect the Product: The final fraction will be your desired product, this compound. If performing the distillation under reduced pressure (vacuum distillation), the boiling point will be significantly lower than 225.9 °C.

  • Monitor the Temperature: A successful fractional distillation is characterized by a stable temperature plateau during the collection of each pure fraction.

Guide 3: Column Chromatography for a Polished Final Product

For the highest purity, especially when dealing with closely related impurities, column chromatography is the method of choice.[8]

The "Why": The Principles of Adsorption

Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds will travel down the column faster with the mobile phase, while more polar compounds will be retained more strongly by the polar silica gel.[9] In this case, the ester product is less polar than the alcohol and carboxylic acid starting materials.

Experimental Protocol:

  • Prepare the Column: Pack a chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and load it onto the top of the silica gel column.

  • Elute the Column: Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate). Start with a low polarity eluent and gradually increase the polarity.

  • Collect Fractions: Collect the eluent in a series of fractions.

  • Analyze Fractions: Analyze the collected fractions by thin-layer chromatography (TLC) to determine which fractions contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. A common eluent system for this compound is a mixture of n-hexane and ethyl acetate.[1]

Frequently Asked Questions (FAQs)

Q1: I performed the bicarbonate wash, but my product is still acidic. What went wrong?

A1: This could be due to a few reasons:

  • Insufficient Bicarbonate: You may not have used enough sodium bicarbonate solution to neutralize all of the 4-bromobutyric acid. Repeat the wash with a fresh portion of saturated sodium bicarbonate solution.

  • Inadequate Mixing: Ensure you are shaking the separatory funnel vigorously enough to allow for efficient transfer of the acid salt into the aqueous layer.

  • Emulsion Formation: An emulsion (a stable mixture of the organic and aqueous layers) can prevent proper separation. If an emulsion forms, try adding a small amount of brine to help break it.

Q2: During distillation, the temperature is not stable. What should I do?

A2: A fluctuating temperature during distillation often indicates that the separation is not efficient. This could be because the boiling points of the components are too close for a simple distillation. Using a longer fractionating column or performing the distillation more slowly can improve separation. If the pressure is fluctuating during a vacuum distillation, check for leaks in your apparatus.

Q3: How do I effectively remove unreacted tert-butanol?

A3: Unreacted tert-butanol can typically be removed by washing the organic layer with water, as tert-butanol is miscible in water.[10] The water and brine washes in the liquid-liquid extraction protocol are usually sufficient. If a significant amount of tert-butanol remains, fractional distillation is a very effective method due to the large difference in boiling points between tert-butanol and this compound.

Q4: Can I use a stronger base, like sodium hydroxide, to remove the 4-bromobutyric acid?

A4: It is generally not recommended to use a strong base like sodium hydroxide. Esters can be hydrolyzed under strongly basic conditions, which would lead to the loss of your desired product. A mild base like sodium bicarbonate is sufficient to deprotonate the carboxylic acid without significantly affecting the ester.

References

Dealing with moisture sensitivity of tert-butyl 4-bromobutanoate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling tert-butyl 4-bromobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for managing the moisture sensitivity of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its moisture sensitivity a concern?

A: this compound is an organic compound featuring a tert-butyl ester and an alkyl bromide.[1][2] This structure makes it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution and reactions requiring a protected carboxylic acid.[1][2]

The primary concern with moisture is the hydrolysis of the tert-butyl ester group. Tert-butyl esters are highly susceptible to cleavage under acidic conditions, and to a lesser extent in the presence of strong bases, reverting to 4-bromobutanoic acid and tert-butanol.[1][3] This hydrolysis consumes the starting material, generates impurities, and can interfere with subsequent reaction steps, especially those involving organometallic reagents.

Q2: How does water interfere with reactions involving this compound, such as Grignard reactions?

A: In reactions like the Grignard reaction, water has a devastating effect for two main reasons:

  • Grignard Reagent Decomposition: Grignard reagents (R-MgX) are powerful bases and will readily react with even trace amounts of water in an acid-base reaction.[4] This consumes the Grignard reagent, rendering it unavailable for the desired reaction with the electrophile (in this case, the carbon bearing the bromine in this compound).

  • Hydrolysis of the Ester: While tert-butyl esters are generally stable under neutral and basic conditions, the presence of water, especially if any acidic impurities are generated, can lead to hydrolysis of the ester.[3]

The combination of these two effects leads to significantly reduced yields or complete failure of the reaction.

Q3: What are the ideal storage conditions for this compound to minimize moisture exposure?

A: To maintain its integrity, this compound should be stored in a cool, dry place, typically refrigerated (0-10°C). It is often recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent the ingress of atmospheric moisture.[5] The container should be tightly sealed.

Q4: Can I use this compound that has been accidentally exposed to air?

A: If the exposure was brief and the ambient humidity was low, the reagent may still be usable, but it is not recommended for highly sensitive reactions without purification. For critical applications, it is best to use a fresh, unopened bottle or to purify the exposed reagent. You can check for hydrolysis by taking an NMR spectrum to look for the presence of 4-bromobutanoic acid.

Troubleshooting Guides

Problem 1: Low or No Yield in a Grignard Reaction

Symptoms:

  • The reaction does not proceed, and starting material is recovered.

  • A complex mixture of products is obtained with a low yield of the desired product.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Wet Glassware Glass surfaces readily adsorb water from the atmosphere.[6] Even glassware that appears dry can hold enough moisture to quench a Grignard reaction.1. Oven-Dry Glassware: Dry all glassware in an oven at >125°C for at least 12 hours and assemble the apparatus while hot, cooling it under a stream of dry nitrogen or argon.[7] 2. Flame-Dry Glassware: For quicker setup, assemble the glassware and flame-dry it under vacuum or with a flow of inert gas.[6]
Wet Solvents Ethers like THF and diethyl ether, commonly used for Grignard reactions, are hygroscopic and will absorb moisture from the air.1. Use Anhydrous Solvents: Purchase high-quality anhydrous solvents packaged under nitrogen. 2. Dry Solvents: If necessary, dry solvents using appropriate methods (e.g., distillation from sodium/benzophenone for ethers).
Atmospheric Moisture Reactions open to the atmosphere will be exposed to moisture, leading to the quenching of the Grignard reagent.1. Maintain an Inert Atmosphere: Set up the reaction under a positive pressure of dry nitrogen or argon using a Schlenk line or a balloon filled with inert gas.[6] 2. Use Septa and Syringes: Transfer reagents using dry syringes and needles through rubber septa to prevent atmospheric exposure.[7][8]
Impure Starting Material The this compound may have been compromised by moisture prior to the reaction.1. Check Purity: Analyze the starting material by NMR to check for the presence of 4-bromobutanoic acid. 2. Purify if Necessary: If hydrolyzed, the material may need to be purified by distillation or chromatography, though it is often more practical to use a fresh bottle.
Problem 2: Unexpected Formation of 4-Bromobutanoic Acid

Symptoms:

  • NMR or LC-MS analysis of the crude reaction mixture shows a significant amount of 4-bromobutanoic acid.

  • The pH of the reaction mixture becomes acidic.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Acidic Hydrolysis Tert-butyl esters are particularly sensitive to acid-catalyzed hydrolysis.[3][9] The reaction proceeds via a stable tert-butyl cation intermediate.[3]1. Avoid Acidic Conditions: Ensure all reagents and solvents are free from acidic impurities. Do not use acidic catalysts unless the ester cleavage is the desired outcome. 2. Buffer the Reaction: If the reaction generates acidic byproducts, consider adding a non-nucleophilic base to neutralize them as they form.
Moisture in Solvents or Reagents The presence of water, even without a strong acid catalyst, can lead to slow hydrolysis, especially at elevated temperatures.1. Rigorous Drying: Adhere strictly to protocols for drying solvents and reagents. 2. Use of Drying Agents: For reactions that are not compatible with distillation, consider the use of molecular sieves to dry solvents.
Improper Work-up Quenching the reaction with an acidic aqueous solution will rapidly cleave the tert-butyl ester.1. Neutral or Basic Work-up: Use a saturated aqueous solution of sodium bicarbonate or a buffer to quench the reaction. 2. Cold Work-up: Perform the work-up at low temperatures (e.g., 0°C) to minimize the rate of hydrolysis.

Experimental Protocols

Protocol 1: Setting Up a Moisture-Sensitive Reaction (e.g., Grignard)

This protocol outlines the essential steps for preparing and running a reaction under anhydrous conditions.

  • Glassware Preparation:

    • Thoroughly clean and then oven-dry all glassware (round-bottom flask, condenser, addition funnel) at 150°C overnight.

    • Assemble the apparatus hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Reagent and Solvent Preparation:

    • Use freshly opened bottles of anhydrous solvents.

    • If transferring from a larger container, use a dry, nitrogen-flushed syringe or cannula.[7]

    • Ensure the this compound is from a sealed, properly stored container.

  • Running the Reaction:

    • Maintain a positive pressure of inert gas throughout the entire reaction, including reagent addition and reaction time.

    • Add liquid reagents via syringe through a rubber septum.

    • Add solid reagents using a solids addition funnel or by briefly removing a stopper under a strong counterflow of inert gas.

Diagram: Anhydrous Reaction Setup

Anhydrous_Setup cluster_flask Reaction Flask cluster_condenser Reflux Condenser cluster_addition Addition Funnel cluster_gas Inert Gas System Flask Round-Bottom Flask (Stir Bar Inside) Condenser Condenser Flask->Condenser Gas_Source Nitrogen/Argon Source (Balloon or Schlenk Line) Condenser->Gas_Source Inert Gas In Funnel Pressure-Equalizing Addition Funnel Funnel->Flask Reagent Addition Bubbler Oil Bubbler Gas_Source->Bubbler Gas Out (Pressure Relief)

Caption: Standard setup for a reaction under an inert atmosphere.

Visualization of the Hydrolysis Mechanism

The primary degradation pathway for this compound in the presence of moisture and acid is hydrolysis.

Hydrolysis_Mechanism Start This compound + H₂O Protonation Protonated Ester (Carbonyl Oxygen) Start->Protonation H⁺ (catalyst) Carbocation tert-Butyl Cation + 4-Bromobutanoic Acid Protonation->Carbocation Loss of tert-Butyl Group Final_Products 4-Bromobutanoic Acid + tert-Butanol Carbocation->Final_Products tert-Butyl Cation + H₂O

References

Technical Support Center: Optimizing Solvent Choice for Reactions Involving tert-Butyl 4-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl 4-bromobutanoate. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing reactions with this versatile but sometimes challenging reagent. This compound is a valuable building block, particularly in nucleophilic substitution reactions, due to its electrophilic bromine atom and the sterically hindering tert-butyl ester group.[1] However, achieving high yields and minimizing side products requires a careful and informed choice of solvent.

This guide moves beyond simple protocols to explain the why behind experimental choices, empowering you to troubleshoot effectively and design robust synthetic routes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem: My nucleophilic substitution reaction has a low yield or failed to proceed.

Question: I'm attempting an Sₙ2 reaction with this compound and a good nucleophile, but I'm seeing very little of my desired product. What could be the cause?

Answer: Several factors, primarily solvent-related, can lead to low yields in Sₙ2 reactions.

  • Incorrect Solvent Type: The most common issue is the use of a polar protic solvent (e.g., ethanol, methanol, water). These solvents have acidic protons that can form a hydrogen-bonding cage around your nucleophile. This solvation shell stabilizes the nucleophile, blunting its reactivity and significantly slowing down the desired Sₙ2 pathway.[2]

    • Solution: Switch to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents possess high dielectric constants that help dissolve ionic reagents but lack acidic protons.[3] Consequently, they solvate the cation of your nucleophilic salt but leave the anion "naked" and highly reactive, dramatically accelerating the Sₙ2 reaction rate.

  • Poor Solubility: this compound is generally soluble in common organic solvents like ethers and chloroform but has limited solubility in water.[1] If your nucleophile is only soluble in a solvent where the alkyl halide is not, the reaction will be impractically slow due to the lack of interaction between reactants.

    • Solution: If solubility is a challenge, consider using a solvent mixture or a solvent like DMF or DMSO, which are excellent at dissolving a wide range of organic and inorganic compounds.[3]

  • Competing Elimination Reaction: If your nucleophile is also a strong base, you may be inadvertently promoting a competing E2 elimination reaction. This is especially true at elevated temperatures.[4][5]

    • Solution: Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions, so reducing heat can favor the Sₙ2 pathway.[6] If possible, use a nucleophile that is a weak base (e.g., I⁻, Br⁻, N₃⁻).[5]

Problem: The major product of my reaction is an alkene, not the substitution product.

Question: I expected a substitution product, but my analysis shows I've primarily formed tert-butyl 4-butenoate. Why did elimination dominate?

Answer: This indicates that the conditions strongly favored the E2 (bimolecular elimination) pathway over the Sₙ2 pathway.

  • Nature of the Base/Nucleophile: The strength and steric bulk of your reagent are critical. Strong, sterically hindered bases (e.g., potassium tert-butoxide) are classic reagents for promoting elimination because they can easily abstract a beta-hydrogen from the periphery of the molecule but find it difficult to attack the sterically shielded electrophilic carbon required for substitution.[4][7]

    • Solution: To favor substitution, use a reagent that is a good nucleophile but a weaker base. For example, sodium iodide or sodium azide are excellent nucleophiles but relatively weak bases.[5]

  • Reaction Temperature: High temperatures almost always favor elimination over substitution.[6]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C.

  • Solvent Choice: While polar aprotic solvents are recommended for Sₙ2 reactions, the choice of base can still force an E2 pathway. The solvent's role here is secondary to the reagent's basicity but still relevant.

    • Solution: Ensure you are using a polar aprotic solvent and not a solvent system that might enhance the basicity of your reagent. The primary fix, however, remains choosing a less basic nucleophile and lowering the temperature.

Problem: I'm observing cleavage of the tert-butyl ester during the reaction or workup.

Question: My final product is contaminated with 4-bromobutanoic acid. How can I prevent the hydrolysis of the tert-butyl ester?

Answer: The tert-butyl ester is a common protecting group precisely because it is stable under neutral and basic conditions but highly sensitive to acid.[8]

  • Acid-Catalyzed Hydrolysis: The cleavage mechanism proceeds via a stable tert-butyl cation, which is readily formed under acidic conditions.[8] This can happen if you use an acidic catalyst, an acidic solvent, or perform an acidic aqueous workup (e.g., washing with 1M HCl).

    • Solution:

      • Anhydrous Conditions: Ensure your solvent and reagents are dry, as dissolved water in the presence of even trace acid can cause hydrolysis.

      • Neutral or Basic Workup: During workup, wash the organic layer with water, a saturated sodium bicarbonate solution, or brine. Avoid any acidic washes.

      • Catalyst Choice: If the reaction requires a catalyst, ensure it is not a strong acid. Molecular iodine has been reported as a mild and efficient catalyst for the chemoselective hydrolysis of tert-butyl esters, so be mindful of reagents that can generate acidic species in situ.[9]

  • Strongly Basic, Non-Aqueous Conditions: While generally stable to base, very strong basic conditions in non-aqueous solvents (e.g., potassium hydroxide in a mixture of methanol and dichloromethane) have been shown to hydrolyze even hindered esters.[10]

    • Solution: For most applications involving common bases like carbonates or amines in standard aprotic solvents, this is not a concern. However, if you are using exceptionally strong bases, be aware of this potential side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for Sₙ2 reactions with this compound?

For Sₙ2 reactions, polar aprotic solvents are overwhelmingly the best choice. Solvents like DMF , DMSO , and acetonitrile enhance the reactivity of nucleophiles by solvating the accompanying cation while leaving the nucleophilic anion relatively free and unhindered.[2][3] This leads to significantly faster reaction rates compared to other solvent classes.

Q2: How does solvent polarity, as measured by the dielectric constant, affect my reaction?

The dielectric constant (ε) of a solvent reflects its ability to separate charges.[11]

  • For Sₙ1 reactions , which proceed through a charged carbocation intermediate, a high dielectric constant is crucial. Polar protic solvents like water (ε ≈ 80) are excellent because they can stabilize this intermediate, lowering the activation energy.[12][13]

  • For Sₙ2 reactions , the transition state is less charged than the ground state nucleophile. While a moderate dielectric constant is needed to dissolve the reactants, the most critical factor is the solvent's ability to avoid solvating the nucleophile. This is why polar aprotic solvents (e.g., DMSO, ε ≈ 47) are superior to polar protic solvents for this mechanism.

Q3: Can I use nonpolar solvents like hexane or toluene?

Nonpolar solvents like hexane or toluene are generally poor choices for reactions involving charged nucleophiles.[3] The low dielectric constant of these solvents makes it very difficult to dissolve the ionic salts (e.g., sodium cyanide, sodium azide) typically used as nucleophiles, leading to extremely slow or non-existent reactions.[12]

Q4: Are there safety concerns with the recommended polar aprotic solvents?

Yes, you must handle these solvents with appropriate care.

  • DMF (Dimethylformamide): Can be toxic and is a suspected carcinogen. It should always be handled in a well-ventilated fume hood.[3]

  • DMSO (Dimethyl sulfoxide): Has the unique ability to penetrate the skin and can carry dissolved chemicals along with it. Always wear appropriate gloves (nitrile gloves may not be sufficient for prolonged exposure; check compatibility charts) when handling DMSO.[3]

  • Acetonitrile: Is toxic and can be hydrolyzed by strong acids or bases, which should be considered during its use.[14]

Data Presentation: Solvent Selection Guide

The following table summarizes the properties of common solvents and their suitability for reactions with this compound.

SolventTypeDielectric Constant (ε) at 20°CBoiling Point (°C)Suitability for Sₙ2Suitability for E2Key Considerations
Dimethyl Sulfoxide (DMSO) Polar Aprotic47189Excellent GoodExcellent solvating power. Can carry solutes through skin.[3]
Dimethylformamide (DMF) Polar Aprotic37153Excellent GoodGood solvating power. Toxic; handle in fume hood.[3]
Acetonitrile (MeCN) Polar Aprotic37.582Very Good GoodLower boiling point makes for easier removal. Toxic.[14]
Acetone Polar Aprotic2156GoodModerateLower boiling point can limit reaction temperature.[15]
Tetrahydrofuran (THF) Polar Aprotic7.666ModerateModerateLower polarity. Can form explosive peroxides.
Ethanol (EtOH) Polar Protic24.578Poor GoodSolvates nucleophiles, reducing Sₙ2 rate. Can act as a nucleophile (solvolysis).
Water (H₂O) Polar Protic80100Very Poor ModerateStrongly solvates nucleophiles. High risk of ester hydrolysis.
Dichloromethane (DCM) Polar Aprotic9.140ModerateModerateUseful for less polar reactants. Low boiling point.
Toluene Nonpolar2.4111Very Poor Poor Very low polarity; poor solubility for ionic nucleophiles.[16]
Hexane Nonpolar1.969Very Poor Poor Very low polarity; poor solubility for ionic nucleophiles.[3][16]

Data compiled from various sources.[17][18]

Visualizations

Decision Workflow for Reaction & Solvent Selection

This diagram outlines the logical steps for choosing the correct reaction conditions based on your desired outcome.

G Solvent & Condition Selection Workflow start Desired Product? sub_product Substitution (Sₙ2) start->sub_product Substitution elim_product Elimination (E2) start->elim_product Elimination sub_nucleophile Choose Nucleophile: - Good Nucleophile - Weak Base (e.g., I⁻, CN⁻, N₃⁻) sub_product->sub_nucleophile elim_base Choose Base: - Strong Base - Hindered Preferred (e.g., t-BuOK, DBU) elim_product->elim_base sub_temp Set Temperature: Low (0°C to RT) sub_nucleophile->sub_temp sub_solvent Select Solvent: Polar Aprotic (DMF, DMSO, MeCN) sub_temp->sub_solvent elim_temp Set Temperature: Elevated (RT to Reflux) elim_base->elim_temp elim_solvent Select Solvent: Polar Aprotic or Protic (Solvent choice is less critical than base strength) elim_temp->elim_solvent

Caption: Decision workflow for optimizing substitution vs. elimination reactions.

Mechanism: Sₙ2 vs. E2 Competition

This diagram illustrates the two competing pathways a basic nucleophile can take.

G Sₙ2 vs. E2 Competing Pathways cluster_main Reagents This compound + Base/Nu⁻ SN2_Attack Sₙ2 Attack (Nucleophilic) Reagents->SN2_Attack Attacks α-carbon E2_Attack E2 Attack (Basic) Reagents->E2_Attack Attacks β-hydrogen SN2_Product Substitution Product SN2_Attack->SN2_Product E2_Product Elimination Product E2_Attack->E2_Product

Caption: Competing Sₙ2 and E2 reaction pathways for alkyl halides.

Experimental Protocol: Alkylation of Phenol

This protocol provides a practical example of an Sₙ2 reaction using this compound under optimized solvent conditions.

Objective: To synthesize 4-phenoxybutanoic acid tert-butyl ester via Williamson ether synthesis.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq) and anhydrous DMF (approx. 5 mL per mmol of phenol).

  • Base Addition: Add finely powdered anhydrous potassium carbonate (1.5 eq) to the solution. Stir the mixture vigorously at room temperature for 20-30 minutes to form the potassium phenoxide salt.

  • Alkyl Halide Addition: Add this compound (1.05 eq) to the reaction mixture dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing an equal volume of cold water.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with:

    • 1M NaOH (to remove any unreacted phenol)

    • Water

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-phenoxybutanoic acid tert-butyl ester.

References

Technical Support Center: Alkylation Reactions Using tert-Butyl 4-Bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

An essential reagent in synthetic organic chemistry, tert-butyl 4-bromobutanoate is widely used for introducing a protected carboxylic acid moiety onto various nucleophiles.[1][2] Its utility stems from the sterically hindered tert-butyl ester, which is stable under many reaction conditions but can be selectively removed under acidic conditions, and the reactive primary bromide, which is an excellent electrophile for SN2 reactions.[1]

However, like any chemical reaction, alkylations using this reagent are not without their challenges. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice in a practical question-and-answer format. As Senior Application Scientists, we aim to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Low or No Yield

Q1: My reaction shows little to no consumption of my starting nucleophile. What are the primary causes and how can I fix this?

A1: This is a common issue that typically points to one of three areas: insufficient nucleophilicity of your substrate, improper reaction conditions, or degradation of the alkylating agent.

Potential Causes & Troubleshooting Steps:

  • Inadequate Deprotonation/Activation of the Nucleophile:

    • The Problem: The alkylation reaction is an SN2 displacement where your nucleophile attacks the carbon bearing the bromine. For this to occur efficiently, the nucleophile must be sufficiently electron-rich. For neutral nucleophiles like amines or alcohols, a base is required to generate the more reactive conjugate base (amide or alkoxide). If the base is not strong enough to deprotonate the nucleophile, the reaction will not proceed.

    • Solution:

      • Verify pKa: Compare the pKa of your nucleophile's conjugate acid with the pKa of the conjugate acid of the base you are using. A suitable base should have a conjugate acid with a pKa at least 2-3 units higher than your nucleophile's conjugate acid to ensure complete deprotonation.

      • Select a Stronger Base: If you suspect incomplete deprotonation, switch to a stronger base. For example, if you are trying to alkylate a weakly acidic phenol with potassium carbonate (K₂CO₃), you may need to move to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

  • Low Reactivity of the Electrophile or Nucleophile:

    • The Problem: Steric hindrance around the nucleophilic center can significantly slow down the SN2 reaction. While this compound is a primary halide and generally reactive, a very bulky nucleophile can impede the reaction.

    • Solution:

      • Increase Temperature: Rate of reaction is temperature-dependent. Cautiously increasing the reaction temperature in 10-20 °C increments can often overcome activation energy barriers. Be mindful that higher temperatures can also promote side reactions like elimination.[3]

      • Change Solvent: A polar aprotic solvent like DMF or DMSO is often ideal as it can dissolve the reactants and stabilize the SN2 transition state without solvating the nucleophile excessively.

  • Degradation of this compound:

    • The Problem: Although stable under normal conditions, this compound can be sensitive to light and moisture over long-term storage. It can also undergo hydrolysis in the presence of strong acids or bases.[1]

    • Solution:

      • Verify Reagent Quality: If possible, check the purity of your this compound by ¹H NMR.

      • Use Fresh Reagent: When in doubt, use a freshly opened bottle or a newly purified batch of the reagent.

      • Ensure Anhydrous Conditions: The presence of water can lead to hydrolysis of the ester, especially under basic conditions.[3] Ensure all glassware is oven-dried and solvents are anhydrous.

Troubleshooting Flowchart: Low or No Yield

G start Low / No Yield check_base Is the base strong enough? (pKa(base_conj_acid) > pKa(nucleophile_conj_acid)) start->check_base check_temp Is the reaction temperature adequate? check_base->check_temp Yes solution_base Action: Use a stronger base (e.g., NaH, t-BuOK) check_base->solution_base No check_reagent Is the alkylating agent viable? check_temp->check_reagent Yes solution_temp Action: Increase temperature incrementally (e.g., in 10-20 °C steps) check_temp->solution_temp No end_issue Consider other factors: - Steric hindrance - Solvent choice - Reaction time check_reagent->end_issue Yes solution_reagent Action: Verify reagent purity via NMR or use a fresh bottle. check_reagent->solution_reagent No G cluster_0 Reaction Pathways Reactants Nucleophile (Nu⁻) + this compound SN2_Product Sₙ2 Product (Desired Alkylation) Reactants->SN2_Product Substitution Favored by: - Less hindered base - Lower temperature - Polar aprotic solvent E2_Product E2 Product (Elimination Byproduct) Reactants->E2_Product Elimination Favored by: - Hindered base (t-BuOK) - Higher temperature

References

Technical Support Center: NMR Analysis of tert-Butyl 4-Bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of tert-butyl 4-bromobutanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and accurately identify impurities in their samples using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we move beyond simple protocols to explain the underlying chemistry and spectroscopic principles, ensuring you can confidently interpret your data.

Frequently Asked Questions (FAQs)

Q1: I see unexpected peaks in the ¹H NMR spectrum of my this compound sample. What are the most common impurities I should be looking for?

A1: The most common impurities in a sample of this compound typically arise from the starting materials, side reactions, or degradation. These include:

  • Unreacted Starting Materials:

    • 4-Bromobutyric acid: The carboxylic acid proton is often a broad singlet far downfield (>10 ppm) and may not be observed. Key signals to look for are the multiplets corresponding to the three methylene groups.[1][2]

    • tert-Butanol: A sharp singlet for the nine equivalent methyl protons and a broad singlet for the hydroxyl proton.[3][4]

  • Solvent Residues: Residual solvents from the reaction or purification steps are very common. Refer to established tables of NMR solvent impurities for chemical shifts.[5][6][7][8][9]

  • Byproducts of Synthesis:

    • Di-tert-butyl ether: Formed from the acid-catalyzed reaction of two tert-butanol molecules. It will appear as a sharp singlet in the ¹H NMR spectrum.

    • Isobutylene: Can be formed from the elimination of water from tert-butanol under acidic conditions. This is a gas and may be observed as a sharp singlet if dissolved in the NMR solvent.

  • Degradation Products:

    • Hydrolysis: If exposed to moisture, this compound can hydrolyze back to 4-bromobutyric acid and tert-butanol.

Q2: How can I definitively confirm the identity of a suspected impurity?

A2: The most reliable method for confirming the identity of a suspected impurity is a spiking experiment .[10][11] This involves acquiring a ¹H NMR spectrum of your sample, then adding a small amount of the pure, suspected impurity to the NMR tube, and re-acquiring the spectrum under identical conditions.[10][12][13] If the intensity of the peak increases while its chemical shift and multiplicity remain unchanged, you have confirmed the identity of the impurity.

Q3: My baseline is distorted, and the peaks are broad. What could be causing this?

A3: Poor spectral quality, such as a distorted baseline and broad peaks, can stem from several issues:

  • Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp peaks. Always perform a shimming procedure before acquiring your spectrum.[14]

  • Sample Concentration: A sample that is too concentrated can lead to peak broadening and viscosity issues.[15]

  • Insoluble Material: The presence of undissolved solids in your NMR tube will severely degrade the spectral quality.[14] Ensure your sample is fully dissolved before analysis.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

Troubleshooting Guide: A Deeper Dive

Issue 1: Overlapping Signals in the Aliphatic Region

Scenario: You observe a complex multiplet in the 1.5-2.5 ppm region of your ¹H NMR spectrum, making it difficult to distinguish the signals of your product from potential impurities.

Causality: The methylene protons of this compound and potential impurities like 4-bromobutyric acid have similar chemical environments, leading to overlapping signals.

Troubleshooting Workflow:

A Complex Multiplet Observed B Acquire a 2D COSY Spectrum A->B C Analyze Cross-Peaks B->C D Identify Coupled Proton Networks C->D Isolate spin systems E Spiking Experiment with Suspected Impurity D->E Hypothesize impurity structure F Confirm Impurity Identity E->F Observe signal enhancement G Impurity Confirmed F->G

Caption: Workflow for resolving overlapping signals.

Step-by-Step Protocol: 2D COSY Analysis

  • Acquire a COSY Spectrum: A Correlation Spectroscopy (COSY) experiment will reveal which protons are coupled to each other.[16][17]

  • Identify Diagonal and Cross-Peaks: The diagonal of the COSY spectrum will show the 1D ¹H NMR spectrum. The off-diagonal cross-peaks indicate coupling between protons.[17]

  • Trace the Spin System: Starting with a well-resolved peak of your product (e.g., the triplet at ~3.4 ppm for the -CH₂Br protons), trace its correlations to other protons in the molecule. This will allow you to map out the entire spin system of this compound.

  • Isolate Impurity Signals: Any cross-peaks that do not belong to the spin system of your product correspond to an impurity.

Issue 2: Ambiguous Carbon Signals

Scenario: You have a ¹³C NMR spectrum, but you are unsure which signals correspond to quaternary, methine (CH), methylene (CH₂), or methyl (CH₃) carbons.

Causality: A standard broadband-decoupled ¹³C NMR spectrum shows all carbon signals as singlets, losing the multiplicity information that would indicate the number of attached protons.

Troubleshooting Workflow:

A Ambiguous 13C Signals B Acquire DEPT-135 and DEPT-90 Spectra A->B C Analyze Phasing of Signals B->C D Assign Carbon Types (CH, CH₂, CH₃) C->D Positive: CH, CH₃ Negative: CH₂ E Compare with Standard 13C Spectrum D->E F Identify Quaternary Carbons E->F Signals present in 13C but absent in DEPT G Full Carbon Assignment F->G

Caption: Workflow for assigning carbon types.

Step-by-Step Protocol: DEPT Analysis

  • Acquire DEPT Spectra: Perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments. The two most common are DEPT-135 and DEPT-90.[18][19][20]

  • Interpret DEPT-135:

    • Positive signals correspond to CH and CH₃ groups.

    • Negative (inverted) signals correspond to CH₂ groups.

    • Quaternary carbons are not observed.[18][19]

  • Interpret DEPT-90:

    • Only CH groups will show a signal (positive).[18]

  • Combine the Information: By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, you can unambiguously assign the multiplicity of each carbon signal.

Data Summary: Chemical Shifts

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its common impurities in CDCl₃. Note that chemical shifts can vary slightly depending on concentration and temperature.

CompoundFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound -C(CH₃)₃~1.44 (s, 9H)[21]~28.0, ~80.4
-CH₂-C=O~2.34 (t, 2H)[22]~32.6
-CH₂-CH₂-C=O~2.10 (quintet, 2H)[22]~27.8
-CH₂Br~3.40 (t, 2H)[22]~33.6
C=O-~171.8
4-Bromobutyric Acid -COOH>10 (broad s, 1H)~178
-CH₂-COOH~2.55 (t, 2H)~33.5
-CH₂-CH₂-COOH~2.20 (quintet, 2H)~27.5
-CH₂Br~3.45 (t, 2H)~32.5
tert-Butanol -C(CH₃)₃~1.28 (s, 9H)~31.0
-OHvariable (broad s, 1H)~69.0
Di-tert-butyl ether -C(CH₃)₃~1.25 (s, 18H)~31.5, ~74.0

Advanced Troubleshooting: Structure Elucidation of an Unknown Impurity

When faced with a significant, unknown impurity, a combination of 2D NMR techniques is often necessary for full structure elucidation.

Recommended Experiments:

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing a powerful tool for assigning ¹H and ¹³C signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton of the unknown molecule.

  • 2D INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While experimentally challenging, this technique can show direct carbon-carbon bonds, providing unambiguous evidence of the carbon framework.

By systematically applying these troubleshooting steps and advanced NMR techniques, you can confidently identify and characterize impurities in your this compound samples, ensuring the quality and integrity of your research.

References

How to minimize byproduct formation in Grignard reactions with esters

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Grignard Reactions with Esters

Welcome to our dedicated technical support center for optimizing Grignard reactions involving esters. As a Senior Application Scientist, I understand the nuances and challenges you face in the lab. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and refine your synthetic strategies effectively. Our focus here is on a common yet persistent challenge: minimizing byproduct formation to maximize the yield and purity of your desired tertiary alcohol.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address some of the most common issues encountered during the Grignard reaction with esters.

Q1: My primary byproduct is the unreacted starting ester, even after adding a stoichiometric amount of Grignard reagent. What's happening?

A1: This is a classic issue often pointing to problems with the Grignard reagent itself or the reaction conditions.

  • Reagent Potency: The most likely culprit is a lower-than-expected concentration of your Grignard reagent. These reagents are notoriously sensitive to moisture and air. Over time, or with improper handling, a significant portion can be quenched. It is crucial to titrate your Grignard reagent before use to determine its exact molarity. A common and reliable method is titration against a known concentration of sec-butanol with 1,10-phenanthroline as an indicator.

  • Reaction Quenching: Any trace of water, oxygen, or acidic protons in your reaction setup will consume the Grignard reagent. Ensure your glassware is rigorously dried (oven-drying overnight is standard), your solvent is anhydrous, and the reaction is conducted under a positive pressure of an inert atmosphere (e.g., Argon or Nitrogen).

Q2: I'm observing a significant amount of a ketone byproduct. How can I promote the second addition to form the tertiary alcohol?

A2: The formation of a ketone indicates that the intermediate tetrahedral alkoxide (hemiacetal) is stable enough to survive the reaction conditions and is only hydrolyzed to the ketone upon workup. To favor the formation of the tertiary alcohol, consider the following:

  • Stoichiometry: Ensure you are using at least two equivalents of the Grignard reagent for every equivalent of the ester. It is often beneficial to use a slight excess (e.g., 2.1-2.5 equivalents) to drive the reaction to completion, accounting for any incidental quenching.

  • Temperature: Higher temperatures can favor the breakdown of the hemiacetal intermediate to the ketone, which can then be trapped. However, for the subsequent reaction of the ketone with another equivalent of the Grignard reagent, sufficient thermal energy is needed. A common strategy is to add the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to control the initial exothermic reaction and then allow the reaction to slowly warm to room temperature to ensure the second addition occurs.

Q3: My reaction is yielding a secondary alcohol corresponding to the reduction of the ester. What causes this, and how can I prevent it?

A3: This is a result of the Grignard reagent acting as a reducing agent rather than a nucleophile. This is more prevalent with bulky Grignard reagents and sterically hindered esters. The mechanism involves a β-hydride transfer from the Grignard reagent to the carbonyl carbon.

  • Choice of Grignard Reagent: If possible, use a Grignard reagent with no β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide). If your synthesis requires a Grignard reagent with β-hydrogens (e.g., ethylmagnesium bromide or isopropylmagnesium bromide), this side reaction is more likely.

  • Lower Temperatures: Running the reaction at very low temperatures (e.g., -78 °C) can significantly suppress the reduction pathway by favoring the nucleophilic addition, which generally has a lower activation energy.

In-Depth Troubleshooting Guide

Issue: Enolate Formation and Aldol-type Byproducts

A common but often overlooked side reaction is the deprotonation of the α-carbon of the ester by the Grignard reagent, which acts as a base. This is especially problematic with sterically hindered esters or bulky Grignard reagents.

Mechanism of Enolate Formation

enolate_formation Ester R-CH₂-COOR' Intermediate Intermediate Complex Ester->Intermediate Grignard R''-MgX (Base) Grignard->Intermediate Deprotonation Enolate [R-CH⁻-COOR'] Intermediate->Enolate

Caption: Deprotonation of an ester by a Grignard reagent.

Preventative Measures:

  • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can be highly effective. This generates a more nucleophilic and less basic organocerium reagent in situ, which preferentially undergoes 1,2-addition to the carbonyl group over deprotonation. This is known as the Luche reduction principle, adapted for Grignard reagents.

  • Inverse Addition: Add the ester solution slowly to the Grignard reagent solution. This maintains a high concentration of the Grignard reagent, favoring the rapid second addition to the intermediate ketone and minimizing the time for the ketone to be enolized.

  • Solvent Choice: While ethers like THF and diethyl ether are standard, their polarity can influence the basicity of the Grignard reagent. In some cases, using a less polar solvent like toluene in a mixture with an ether can modulate reactivity.

Standard Operating Protocol: Minimizing Byproducts in the Synthesis of Triphenylmethanol

This protocol details the synthesis of triphenylmethanol from methyl benzoate and phenylmagnesium bromide, incorporating best practices to minimize byproduct formation.

Materials:

  • Methyl benzoate

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 1,10-phenanthroline

  • sec-Butanol (standardized solution)

Experimental Workflow

grignard_workflow cluster_prep Preparation cluster_grignard Grignard Reagent Synthesis cluster_reaction Reaction with Ester cluster_workup Workup & Purification A Dry Glassware (Oven, >120°C) C Add Mg Turnings & Ether to Flask A->C B Prepare Anhydrous Diethyl Ether B->C D Slowly Add Bromobenzene in Ether C->D E Reflux to Initiate/Complete Reaction D->E F Titrate Phenylmagnesium Bromide E->F G Cool Grignard to 0°C F->G Use 2.2 eq. H Slowly Add Methyl Benzoate (in Ether) G->H I Warm to RT & Stir H->I J Quench with sat. aq. NH₄Cl I->J K Extract with Ether J->K L Dry with MgSO₄ & Concentrate K->L M Recrystallize/Chromatography L->M

Caption: Workflow for Grignard synthesis of triphenylmethanol.

Step-by-Step Procedure:

  • Preparation: All glassware must be oven-dried for at least 4 hours at 120 °C and assembled hot under a stream of dry argon or nitrogen.

  • Grignard Reagent Formation:

    • In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (2.5 equivalents).

    • Add a small amount of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

    • Slowly add a solution of bromobenzene (2.3 equivalents) in anhydrous diethyl ether via the dropping funnel. Maintain a gentle reflux.

    • After the addition is complete, continue to stir at room temperature for 1 hour.

  • Titration (Crucial Step):

    • In a separate dry flask, dissolve a small amount of 1,10-phenanthroline in anhydrous THF.

    • Add a known volume of the prepared Grignard solution.

    • Titrate with a standardized solution of sec-butanol until the color disappears. Calculate the exact molarity of your Grignard reagent.

  • Reaction with Ester:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly add a solution of methyl benzoate (1 equivalent) in anhydrous diethyl ether dropwise over 30-60 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Workup:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride. This is a milder alternative to strong acids, which can promote side reactions with the tertiary alcohol product.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: The crude triphenylmethanol can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture).

Data Summary: Impact of Reaction Parameters

The following table summarizes the expected outcomes based on adjustments to key reaction parameters.

ParameterStandard ConditionVariationExpected Outcome of VariationRationale
Temperature 0 °C to RT-78 °CIncreased yield, reduced reduction byproducts.Favors nucleophilic addition over β-hydride transfer.
Stoichiometry 2.2 eq. Grignard1.1 eq. GrignardIncreased ketone byproduct, unreacted ester.Insufficient reagent for the second nucleophilic attack.
Addition Rate Slow (30-60 min)Fast (5 min)Potential for localized overheating, increased side reactions.Poor heat dissipation can lead to side reactions like enolization.
Additive None1.1 eq. CeCl₃Reduced enolization byproducts.Forms a less basic, more nucleophilic organocerium reagent.

Technical Support Center: High-Purity Purification of Tert-butyl 4-bromobutanoate via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of tert-butyl 4-bromobutanoate. This guide is designed for researchers, scientists, and drug development professionals who require this key synthetic intermediate in high purity. We will move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies based on extensive field experience. Our goal is to empower you to diagnose issues, optimize your separations, and achieve consistent, high-purity results.

Section 1: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the column chromatography of this compound. Each entry is structured as a direct question you might ask, followed by a detailed, actionable answer.

Q1: My product is co-eluting with an impurity. How can I improve the separation?

A: This is the most frequent challenge in chromatography. Poor separation, or low resolution, occurs when the column fails to adequately distinguish between your target compound and one or more impurities. The solution lies in modifying the selectivity of your chromatographic system.

  • Underlying Cause: The mobile phase you've chosen is eluting the product and the impurity at nearly the same rate. This means their partitioning behavior between the stationary and mobile phases is too similar under the current conditions.

  • Immediate Actions & Solutions:

    • Adjust Mobile Phase Polarity (Isocratic Elution): The first step is to fine-tune the ratio of your solvents. Using Thin Layer Chromatography (TLC) as your guide, aim for a solvent system that places the Rf of your target compound between 0.25 and 0.35.[1]

      • If the impurity is less polar (higher Rf): Decrease the polarity of the mobile phase. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane. This will increase the retention of both compounds on the polar silica gel, but should increase the separation between them.

      • If the impurity is more polar (lower Rf): You might be able to increase the mobile phase polarity slightly (more ethyl acetate) to move your product further from the polar impurity, but be careful not to cause co-elution with other non-polar impurities.

    • Change Solvent Selectivity: If simply adjusting polarity doesn't work, the compounds are likely not being "seen" differently by the system. You need to change the nature of the solvent interactions. Solvents are classified into different selectivity groups based on their proton donor, proton acceptor, and dipole characteristics.[2] Swapping a solvent for one with similar polarity but from a different selectivity group can dramatically alter the separation.

      • Example: If you are using hexane/ethyl acetate, try replacing the ethyl acetate with acetone. Acetone has a similar polarity but different selectivity and can change the elution order.[2]

    • Implement a Gradient Elution: If your crude mixture contains impurities with a wide range of polarities, an isocratic (single solvent mixture) elution may not be effective. A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the run, is a powerful solution.[3][4]

      • Workflow: Start with a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane) to elute the very non-polar impurities. Then, slowly increase the percentage of ethyl acetate to elute your product, leaving the highly polar impurities strongly adsorbed at the top of the column.

SolventPolarity Index (P')Selectivity GroupPrimary Interaction
n-Hexane0.1-Dispersion forces
Dichloromethane3.1VDipole interactions
Diethyl Ether2.8IProton acceptor
Ethyl Acetate4.4VIProton acceptor, dipole
Acetone5.1VIProton acceptor, dipole
Acetonitrile5.8VIDipole interactions
Methanol5.1IIProton donor, proton acceptor
Q2: I'm getting a low yield, and my post-column TLC shows a new, more polar spot. What is causing my product to decompose?

A: This is a classic sign of product degradation on the column, a critical issue for acid-sensitive compounds like this compound.

  • Underlying Cause: The tert-butyl ester functional group is highly susceptible to cleavage under acidic conditions, hydrolyzing to 4-bromobutyric acid and isobutylene gas. Standard silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups, which can catalyze this decomposition.[3][5] The newly formed 4-bromobutyric acid is much more polar and will either streak down the column or appear as a new spot at a very low Rf.

  • Immediate Actions & Solutions:

    • Deactivate the Silica Gel: The most direct solution is to neutralize the acidic sites on the silica. This can be done in two primary ways:

      • Add a Basic Modifier to the Eluent: Incorporate a small amount of a volatile base, such as triethylamine (Et3N), into your mobile phase. A concentration of 0.1% to 1% is typically sufficient.[3][6][7] This base will preferentially interact with the acidic silanol groups, effectively shielding your compound from them. Trustworthiness Check: Always run a quick 2D TLC test to ensure your compound is stable to the triethylamine itself before committing to a column.[6][8]

      • Pre-treat the Silica Gel: You can prepare a batch of deactivated silica by making a slurry with a solvent containing triethylamine, briefly stirring, and then removing the solvent under vacuum.[3][9] This creates a more inert stationary phase.

    • Switch to a Neutral Stationary Phase: If decomposition persists, an alternative stationary phase is warranted.

      • Neutral Alumina: Alumina is a good alternative to silica gel and is available in acidic, basic, and neutral grades. For your purpose, neutral alumina is the ideal choice.[5] Note that the elution order and retention times may differ significantly from silica, so you must re-optimize your mobile phase using TLC with alumina-coated plates.

Q3: My product is eluting as a broad, tailing peak. How can I get sharper bands?

A: Broad or tailing peaks reduce the purity of your collected fractions because they overlap more with adjacent impurities. This issue usually stems from improper technique during column loading or running.

  • Underlying Cause: Band broadening can be caused by several factors: column overloading, poor column packing, or using a sample loading solvent that is too strong.[2][10]

  • Immediate Actions & Solutions:

    • Reduce the Sample Load: Overloading is a common mistake. A good rule of thumb for flash chromatography is a sample-to-silica ratio of 1:40 to 1:60 by weight.[11] If the separation is difficult (impurities are close), you may need to reduce this to 1:100 or even less.

    • Improve Sample Loading Technique: The initial band of your sample applied to the column must be as narrow and concentrated as possible.

      • Dissolve in a Weak Solvent: Dissolve your crude product in a minimal amount of the mobile phase or, preferably, the weaker solvent of your mobile phase (e.g., hexane). Using a strong solvent (like neat ethyl acetate or dichloromethane) to dissolve the sample will cause the band to spread locally on the column before the separation even begins.[2]

      • Dry Loading: If your product is not very soluble in a weak solvent, use the dry loading technique. Dissolve the crude material in a strong, volatile solvent (like dichloromethane), add a small amount of silica gel (2-3 times the weight of your crude product), and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of your packed column.[4]

    • Check Your Column Packing: An unevenly packed column contains channels and voids that lead to non-uniform solvent flow and severe band broadening. Always use a slurry packing method (see Protocol 2) to ensure a homogenous and stable column bed.

Section 2: Frequently Asked Questions (FAQs)

Q: How do I choose the optimal mobile phase using TLC? A: Thin Layer Chromatography (TLC) is an indispensable tool for rapidly scouting for the ideal mobile phase.[7][12] The goal is to find a solvent system where your target compound has an Rf value between 0.25 and 0.35.[1] This range provides the best balance, ensuring the compound moves quickly enough to minimize run time and band broadening, but slowly enough to achieve good separation from impurities. An Rf difference of at least 0.2 between your product and the nearest impurity is desirable for a clean separation.[1]

Q: What is the correct way to pack a silica gel column? A: The slurry packing method is superior for achieving a homogenous, stable column bed. Dry packing often leads to cracks and channels. The fundamental principle is to pack the column with a slurry of silica gel in your initial, least polar mobile phase. This ensures all air is displaced and the particles are settled uniformly. See Protocol 2 for a detailed step-by-step guide.

Q: How much crude material can I load onto my column? A: Loading capacity depends on the difficulty of the separation. For a routine purification where impurities are well-separated on TLC, you can load 1g of crude material for every 40-60g of silica gel (a 1:40 to 1:60 ratio).[11] For very difficult separations (ΔRf < 0.2), you may need to increase the amount of silica to a 1:100 ratio or higher.

Q: How can I effectively monitor the separation process? A: Collect fractions of a consistent volume (e.g., 10-20 mL). Analyze the fractions using TLC. Spot every second or third fraction onto a single TLC plate. As a reference, also spot the initial crude mixture on the same plate. This allows you to precisely identify which fractions contain your pure product, which are mixed, and which contain only impurities.[11]

Q: What are the best practices for handling and storing purified this compound? A: After combining the pure fractions, remove the solvent using a rotary evaporator. The resulting oil should be placed under high vacuum to remove residual solvents. This compound is a relatively stable liquid.[13] It should be stored in a tightly sealed container in a cool, dry place away from strong acids and bases to prevent hydrolysis.

Section 3: Key Experimental Protocols
Protocol 1: Step-by-Step TLC Analysis for Mobile Phase Scouting
  • Preparation: Dissolve a small amount of your crude product in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to apply a small, concentrated spot of the dissolved sample onto the baseline of a TLC plate (about 1 cm from the bottom).

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 10% Ethyl Acetate in Hexane). The solvent level must be below the baseline. Cover the chamber.[1]

  • Elution: Allow the solvent front to travel up the plate until it is about 0.5-1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Since this compound does not have a strong UV chromophore, you must use a chemical stain. A potassium permanganate (KMnO4) stain is effective, as it reacts with most organic compounds. The product will appear as a yellow/white spot on a purple background.

  • Analysis: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio and repeat until the Rf of the target compound is in the optimal 0.25-0.35 range.[1]

Protocol 2: Step-by-Step Slurry Packing of a Silica Gel Column
  • Column Preparation: Ensure the column is clean, dry, and securely clamped in a vertical position. Place a small plug of cotton or glass wool at the bottom to support the stationary phase.[11] Add a thin layer (approx. 1 cm) of sand on top of the plug.

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel (e.g., 50g for 1g of crude material). Add your initial, least polar mobile phase (e.g., 5% Ethyl Acetate in Hexane) and stir gently to create a homogenous, pourable slurry without lumps.

  • Packing: Fill the column about one-third full with the mobile phase. Pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid pouring.

  • Settling: Gently tap the side of the column to dislodge any air bubbles and help the silica settle into a uniform bed. Open the stopcock to drain some solvent, which accelerates packing. Crucially, never let the solvent level drop below the top of the silica bed, as this will cause cracking and ruin the separation. [11]

  • Finalizing: Once the silica has settled, add a final protective layer of sand (approx. 1 cm) on top. Drain the excess solvent until it is just level with the top of the sand layer, then close the stopcock. The column is now ready for sample loading.

Section 4: Visualization & Workflows

Diagram 1: Troubleshooting Workflow for Poor Separation

G start Poor Separation (Co-elution) check_rf Is Product Rf in 0.25-0.35 range? start->check_rf adjust_polarity Adjust Solvent Ratio (e.g., more or less Hexane) check_rf->adjust_polarity No change_solvent Change Solvent Selectivity (e.g., EtOAc -> Acetone) check_rf->change_solvent Yes, but still no separation adjust_polarity->check_rf Re-evaluate try_gradient Implement a Gradient Elution change_solvent->try_gradient If still poor success Separation Achieved change_solvent->success If successful try_gradient->success

Caption: A logical workflow for resolving co-elution issues.

Diagram 2: Separation Principle on an Acidic Silica Gel Surface

G cluster_column Silica Gel Column cluster_compounds Crude Mixture silica Acidic Silica Surface (Si-OH) Mobile Phase Flow ↓ product tert-butyl 4-bromobutanoate (Moderately Polar) product->silica:f0 Moderate Interaction (Elutes Second) impurity_polar 4-bromobutyric acid (Highly Polar) impurity_polar->silica:f0 Strong H-Bonding (Elutes Last or Decomposes Product) impurity_nonpolar Starting Material (Less Polar) impurity_nonpolar->silica:f1 Weak Interaction (Elutes First)

Caption: Differential interaction of compounds with the stationary phase.

References

Validation & Comparative

A Senior Application Scientist's Guide to Structure Confirmation: High-Field NMR Analysis of tert-Butyl 4-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

The Imperative of Unambiguous Structure Confirmation in Synthesis

In any synthetic workflow, particularly in pharmaceutical development, absolute certainty in the structure of intermediates and final active pharmaceutical ingredients (APIs) is non-negotiable. An error in structural assignment can lead to the derailment of a research program, wasted resources, and potential safety issues. While multiple analytical techniques contribute to a compound's profile, 1H (proton) and 13C (carbon-13) NMR spectroscopy stand as the gold standard for the complete and unambiguous elucidation of small organic molecule structures.

This guide uses tert-butyl 4-bromobutanoate (C₈H₁₅BrO₂), a common bifunctional building block, to illustrate a rigorous, NMR-centric approach to structure confirmation. We will dissect its spectral features, compare the insights gained from NMR versus other common techniques, and provide a robust protocol for acquiring high-fidelity data.

Deconstructing the Molecule: Predictive NMR Analysis

Before stepping into the lab, a proficient scientist first analyzes the target structure to predict its NMR spectrum. This predictive exercise is crucial for efficient and accurate data interpretation. Let's break down the structure of this compound.

Structure:

¹H NMR Spectrum: A Proton's-Eye View

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. We anticipate four distinct signals for this molecule:

  • Protons 'd' (-CH₂Br): These two protons are adjacent to the highly electronegative bromine atom. This deshielding effect will shift their signal significantly downfield. They are coupled to the two adjacent 'c' protons, so the signal should appear as a triplet. Expected chemical shift (δ): ~3.3-3.5 ppm.

  • Protons 'c' (-CH₂-): These two protons are situated between two electron-withdrawing groups (the bromine-bearing carbon and the ester carbonyl group), but their influence is attenuated by distance. They are coupled to both the 'd' protons (2) and the 'b' protons (2). This n+1 coupling from two different adjacent sets of protons will result in a complex multiplet, often a pentet or quintet. Expected δ: ~2.0-2.2 ppm.

  • Protons 'b' (-CH₂CO-): These two protons are alpha to the carbonyl group, which is also an electron-withdrawing group. Their signal will be shifted downfield, but less so than the 'd' protons. They are coupled to the 'c' protons, resulting in a triplet. Expected δ: ~2.3-2.5 ppm.

  • Protons of the tert-Butyl Group (-C(CH₃)₃): The nine protons of the three methyl groups are chemically equivalent due to free rotation around the C-C single bonds. They have no adjacent protons to couple with, so their signal will be a sharp singlet. This signal will be the most upfield due to the shielding effect of the carbon atom and its distance from electronegative atoms. Its integration value of 9H is a hallmark of the tert-butyl group. Expected δ: ~1.4-1.5 ppm.

¹³C NMR Spectrum: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule. For this compound, we expect six distinct signals:

  • Carbonyl Carbon ('a'): The carbon of the ester carbonyl group is highly deshielded and will appear furthest downfield. Expected δ: ~171-173 ppm.

  • Quaternary Carbon (-O-C(CH₃)₃): The quaternary carbon of the tert-butyl group, bonded to oxygen, is also significantly deshielded. Expected δ: ~80-82 ppm.

  • Methylene Carbon ('d', -CH₂Br): The carbon directly attached to the bromine atom will be downfield due to the halogen's electronegativity. Expected δ: ~33-35 ppm.

  • Methylene Carbon ('b', -CH₂CO-): The carbon alpha to the carbonyl will be shifted downfield. Expected δ: ~32-34 ppm.

  • Methylene Carbon ('c'): This central methylene carbon will be the most upfield of the non-methyl carbons. Expected δ: ~27-29 ppm.

  • Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group will appear as a single, strong signal in the upfield region of the spectrum. Expected δ: ~28 ppm.

The Data Speak: Structure Confirmation in Practice

The predictive analysis is confirmed by experimental data. The table below summarizes literature-reported values for this compound, which align perfectly with our predictions.

¹H NMR Analysis (Solvent: CDCl₃) Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
tert-Butyl Protons-C(CH ₃)₃~1.45Singlet (s)N/A9H
Methylene 'c'-CH ₂-CH₂Br~2.14Multiplet (m)~6.92H
Methylene 'b'-CH ₂-C=O~2.42Triplet (t)~7.22H
Methylene 'd'-CH ₂-Br~3.43Triplet (t)~6.62H
¹³C NMR Analysis (Solvent: CDCl₃) Assignment Chemical Shift (δ, ppm)
Methyl Carbons-C(C H₃)₃~28.1
Methylene 'c'-C H₂-CH₂Br~28.2
Methylene 'b'-C H₂-C=O~32.9
Methylene 'd'-C H₂-Br~33.5
Quaternary Carbon-O-C (CH₃)₃~80.7
Carbonyl Carbon-C =O~171.8
Data compiled from publicly available sources.[1][2]

Comparative Analysis: Why NMR is Definitive

While other techniques provide valuable pieces of the puzzle, they lack the comprehensive structural detail of NMR.

  • Infrared (IR) Spectroscopy: An IR spectrum would confirm the presence of key functional groups. A strong absorption around 1730 cm⁻¹ would indicate the C=O stretch of the ester, and C-H stretching vibrations would appear around 2850-2960 cm⁻¹.[3] However, IR cannot distinguish between isomers or provide information about the connectivity of the carbon skeleton. It confirms what is present, but not how it is connected.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and valuable fragmentation patterns.[4] For this compound, one would observe the molecular ion peak and likely a prominent peak corresponding to the loss of the tert-butyl group. While this confirms the mass and elemental composition (with high-resolution MS), it does not definitively establish the arrangement of the atoms.[5]

  • NMR Spectroscopy: NMR is the only technique that provides a complete picture. It confirms the presence of all functional groups through their effect on chemical shifts, details the carbon-hydrogen framework, and, most importantly, establishes the precise connectivity of atoms through spin-spin coupling.[6] The combination of chemical shift, integration, and coupling patterns allows for the unambiguous assignment of the entire molecular structure.[7]

The synergy of these techniques is powerful, but for de novo structure elucidation or confirmation, NMR is indispensable.

Experimental Protocol: Acquiring High-Fidelity NMR Data

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for a small molecule like this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Step 1: Sample Preparation

  • Analyte Purity: Ensure the sample is purified (e.g., via column chromatography) and free of residual solvents, which can complicate spectral interpretation.

  • Massing: Accurately weigh approximately 5-10 mg of the compound.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent first choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the sample in 0.6-0.8 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard (Optional): For the most precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern high-field spectrometers can reliably reference the residual solvent peak (e.g., CDCl₃ at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).[8]

Step 2: Instrument Setup & Data Acquisition

  • Spectrometer: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and sensitivity.

  • Tuning and Shimming: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize the magnetic field homogeneity. A sharp, symmetrical lock signal is indicative of a well-shimmed magnet.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse (zg30) sequence is typically sufficient.

    • Acquisition Time (AQ): ~2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. For quantitative results, D1 should be at least 5 times the longest T1 relaxation time.

    • Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, more scans are required. Start with 128 or 256 scans and increase as needed to achieve a good signal-to-noise ratio.

Step 3: Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H) and perform a Fourier transform.

  • Phasing: Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak or TMS.

  • Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

Workflow Visualization: From Synthesis to Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound, emphasizing the central role of NMR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation & Finalization Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR 1H & 13C NMR (Primary Confirmation) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Confirmation Structure Confirmed Data_Analysis->Confirmation

Caption: Workflow for structural confirmation, highlighting NMR as the primary analytical method.

Conclusion

The structural confirmation of this compound serves as a clear example of the power and necessity of modern NMR spectroscopy. While complementary techniques like IR and MS provide supporting evidence, only the combination of ¹H and ¹³C NMR delivers the unambiguous, high-resolution data required to fully map a molecule's constitution. For researchers in drug discovery and chemical development, mastering the prediction, acquisition, and interpretation of NMR data is not just a valuable skill—it is fundamental to ensuring the integrity and success of their scientific endeavors.

References

A Senior Application Scientist's Comparative Guide: HPLC and GC-MS Methods for Assessing the Purity of Tert-butyl 4-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity in Synthesis

Tert-butyl 4-bromobutanoate is a key building block in organic synthesis, notably utilized in the production of pharmaceuticals and other fine chemicals.[1][2] As an alkylating agent, its efficacy and the safety of the final product are directly contingent on its purity.[3] The presence of impurities—such as unreacted starting materials, by-products from synthesis (e.g., isomers, degradation products), or residual solvents—can lead to undesirable side reactions, lower yields, and introduce potentially toxic components into the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind methodological choices, enabling researchers, scientists, and drug development professionals to select and implement the most appropriate technique for their specific analytical challenges. The protocols herein are designed to be self-validating systems, grounded in the principles of the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[4][5]

Method Selection Rationale: Analyte Properties as the Deciding Factor

The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte.[6][7] this compound (MW: 223.11 g/mol ) is a colorless to pale yellow liquid, soluble in organic solvents, and possesses a degree of volatility.[8][9] These characteristics place it at the intersection where both HPLC and GC are viable options, making a nuanced understanding of each technique's strengths and weaknesses essential.

  • Volatility and Thermal Stability: The primary consideration for GC is whether a compound can be volatilized without degradation.[10] this compound is sufficiently volatile for GC analysis. However, as an alkyl bromide, its thermal stability in a hot GC injector port must be considered to prevent the formation of degradation artifacts.[11]

  • Chromophoric Properties: HPLC with UV detection, the most common configuration, requires the analyte to possess a chromophore (a light-absorbing functional group). The ester carbonyl group in this compound provides weak UV absorbance at low wavelengths (~210 nm), which is generally sufficient for analysis at typical concentrations.[12]

  • Impurity Profile: The anticipated nature of impurities is a critical factor. Volatile impurities (e.g., residual solvents, volatile starting materials) are ideally suited for GC-MS.[13] Conversely, non-volatile or thermally labile impurities (e.g., polymeric by-products, salts, hydrolysis products) cannot be analyzed by GC and necessitate an HPLC-based approach.[6]

The following diagram illustrates the logical workflow for selecting the appropriate analytical technique based on these core principles.

Method_Selection_Workflow Analyte Assess Analyte Properties (this compound) IsVolatile Is the analyte and its key impurities volatile? Analyte->IsVolatile IsStable Is the analyte thermally stable at typical GC temperatures? IsVolatile->IsStable Yes HPLC_UV Primary Candidate: HPLC-UV (Versatile for non-volatile & thermally labile compounds) IsVolatile->HPLC_UV No Derivatization Consider Derivatization for GC analysis of non-volatile impurities IsVolatile->Derivatization Some Impurities No GCMS Primary Candidate: GC-MS (High specificity & sensitivity for volatile compounds) IsStable->GCMS Yes IsStable->HPLC_UV No (Risk of degradation) HasChromophore Does the analyte have a UV chromophore? HasChromophore->HPLC_UV Yes HPLC_MS Consider HPLC-MS for non-volatile compounds without chromophores HasChromophore->HPLC_MS No HPLC_UV->HasChromophore Check Impurities

Caption: Method Selection Workflow for Purity Analysis.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful technique for separating non-volatile and thermally unstable compounds.[6] The following reversed-phase method is robust for the routine quantification of this compound and its non-volatile, UV-active impurities.

Causality Behind Experimental Choices
  • Stationary Phase (C18): A C18 (octadecylsilane) column is a non-polar stationary phase that provides excellent retention and separation for moderately polar organic molecules like our target analyte through hydrophobic interactions. It is the workhorse of reversed-phase chromatography.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen for its low viscosity and UV transparency. Water is the weak solvent. This combination allows for effective elution of the analyte from the C18 column. The isocratic elution (constant mobile phase composition) is suitable for a primary purity assessment where impurities are expected to elute near the main component.

  • Detector (UV at 210 nm): The ester carbonyl group is the principal chromophore. Its absorbance maximum (λmax) is in the low UV range. 210 nm provides a sensitive wavelength for detection, though it requires a high-purity mobile phase to minimize baseline noise.

  • System Suitability: These tests are mandated by pharmacopeial guidelines like USP <621> to ensure the chromatographic system is performing adequately on the day of analysis.[14] They validate that the system can produce reliable and accurate data.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation & Columns:

    • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Run Time: 15 minutes.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a final concentration of 1.0 mg/mL.

    • Sample Solution: Prepare the sample to be tested in the same manner as the Standard Solution.

  • System Suitability Testing (SST):

    • Inject the Standard Solution five times.

    • Precision: The relative standard deviation (%RSD) of the peak area for the five replicate injections must be ≤ 2.0%.

    • Tailing Factor: The tailing factor for the this compound peak must be between 0.8 and 1.5.

  • Data Analysis:

    • Calculate the purity of the sample by area percent normalization.

    • Purity (%) = (Area of main peak / Sum of all peak areas) x 100.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds, offering unparalleled specificity through mass spectrometric detection.[10] It provides definitive identification of impurities, a significant advantage over HPLC-UV.

Causality Behind Experimental Choices
  • Stationary Phase (5% Phenyl Polysiloxane): A low-polarity stationary phase, such as one equivalent to a DB-5ms or VF-624ms, is ideal. It separates compounds primarily based on their boiling points and is robust enough for general-purpose screening of semi-volatile compounds like alkyl halides.[3]

  • Injector Temperature: Set at 250 °C, this temperature is high enough to ensure rapid and complete vaporization of the analyte without causing significant on-column degradation, a critical balance for halogenated compounds.

  • Oven Temperature Program: A temperature gradient is used to first separate highly volatile impurities (like solvents) at a lower temperature, then ramp up to elute the main analyte and any less volatile impurities in a reasonable timeframe with sharp peak shapes.

  • Detector (Mass Spectrometer): MS detection provides two dimensions of data: retention time and mass spectrum. Electron Ionization (EI) is a "hard" ionization technique that produces a reproducible fragmentation pattern, acting as a "fingerprint" for definitive compound identification.[10] This is crucial for distinguishing between isomers and identifying unknown impurities.

Detailed Experimental Protocol: GC-MS
  • Instrumentation & Columns:

    • GC system with a split/splitless injector, coupled to a Mass Spectrometric detector.

    • Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (50:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Program: Initial temperature 60 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-450 amu.

  • Sample Preparation:

    • Dissolve approximately 25 mg of the sample in 25 mL of a volatile solvent like dichloromethane or ethyl acetate to a final concentration of 1.0 mg/mL.[15]

  • System Suitability Testing (SST):

    • Inject a system suitability solution containing the analyte and a known impurity or a marker compound.

    • Precision: The %RSD of the peak area for five replicate injections must be ≤ 5.0%.

    • Peak Shape: The peak symmetry for the main analyte should be between 0.8 and 1.5.

  • Data Analysis:

    • Identify the main peak by comparing its retention time and mass spectrum to a reference standard.

    • Identify impurities by searching their mass spectra against a spectral library (e.g., NIST) and through interpretation of fragmentation patterns.

    • Calculate purity by area percent normalization from the Total Ion Chromatogram (TIC).

Performance Comparison: HPLC vs. GC-MS

The following table summarizes the key performance attributes of each technique for this specific application.

FeatureHPLC-UVGC-MSRationale & Justification
Specificity GoodExcellent GC-MS provides mass spectral data, allowing for positive identification of impurities and distinguishing co-eluting peaks. HPLC-UV relies solely on retention time.[16]
Sensitivity Good (ng level)Excellent (pg level)GC-MS, especially in Selected Ion Monitoring (SIM) mode, offers superior sensitivity for detecting trace-level impurities.[13]
Impurity ID PoorExcellent The mass spectrum is a structural fingerprint, enabling the identification of unknown impurities by library searching and fragmentation analysis.
Analysis Time ~15 min~22 min The specific GC program is slightly longer, though both can be optimized. GC methods for simple mixtures can often be faster.[6]
Applicability Volatile & Non-VolatileVolatile Only HPLC's major advantage is its ability to analyze non-volatile or thermally labile compounds that are incompatible with GC.[6]
Robustness HighHighBoth are highly robust and reproducible techniques when operated under validated conditions as per ICH guidelines.[17]

The diagram below visualizes the relationship between the analytical challenge and the strengths of each technique.

Technique_Strengths cluster_challenges Analytical Challenges cluster_solutions Preferred Technique Unknown_ID Identify Unknown Impurity GCMS GC-MS Unknown_ID->GCMS Superior identification power (Mass Spec) NonVolatile Quantify Non-Volatile Degradant HPLC HPLC-UV NonVolatile->HPLC GC cannot analyze non-volatiles Routine_QC Routine QC Purity Check (Area %) Routine_QC->GCMS More definitive if all impurities are volatile Routine_QC->HPLC Often simpler & more versatile Trace_Volatile Detect Trace Volatile Impurity Trace_Volatile->GCMS Higher sensitivity (SIM mode)

Caption: Matching Analytical Technique to the Challenge.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful, validated methods for assessing the purity of this compound. The optimal choice is contingent on the analytical objective.

  • For routine quality control (QC) where the impurity profile is well-characterized and consists of known, UV-active species, HPLC-UV offers a robust, reliable, and versatile platform. Its key advantage lies in its ability to simultaneously detect any potential non-volatile impurities that would be missed by GC.

  • For impurity profiling, structural elucidation of unknown peaks, and sensitive detection of volatile genotoxic impurities, GC-MS is unequivocally the superior technique. The structural information and specificity provided by the mass spectrometer are invaluable for in-depth analysis, method development, and troubleshooting synthesis batches.

For comprehensive characterization, a dual-pronged approach is recommended: utilize GC-MS to identify and quantify all volatile and semi-volatile species and employ HPLC to ensure the absence of non-volatile impurities. This orthogonal approach provides the highest degree of confidence in the purity of this compound, ensuring the quality and safety of downstream applications.

References

A Tale of Two Esters: Unraveling the Reactivity of Tert-butyl 4-bromobutanoate and Methyl 4-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of organic synthesis, particularly in the intricate pathways of drug development, the choice of a building block can profoundly influence the efficiency, selectivity, and ultimate success of a synthetic route. Among the myriad of bifunctional molecules, alkyl 4-bromobutanoates serve as versatile scaffolds, offering two distinct points for chemical modification: the ester and the primary alkyl bromide. This guide provides an in-depth, objective comparison of the reactivity of two commonly employed yet fundamentally different variants: tert-butyl 4-bromobutanoate and methyl 4-bromobutanoate. By delving into the mechanistic underpinnings and supporting our analysis with experimental data, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Dichotomy of Design: Steric Hindrance and Electronic Effects

At first glance, this compound and methyl 4-bromobutanoate appear to be closely related cousins. Both possess a four-carbon chain with a bromine atom at one end and an ester at the other. However, the seemingly subtle difference in the ester's alkyl group—a bulky tertiary butyl group versus a nimble methyl group—creates a stark divergence in their chemical behavior. This difference is primarily governed by the principles of steric hindrance and, to a lesser extent, electronic effects.

The tert-butyl group, with its three methyl substituents, acts as a bulky steric shield around the ester's carbonyl carbon. This steric congestion significantly hinders the approach of nucleophiles, rendering the ester exceptionally stable under conditions that would readily cleave a methyl ester.[1][2][3] Conversely, the methyl group in methyl 4-bromobutanoate offers minimal steric impediment, leaving the carbonyl carbon exposed to nucleophilic attack.

Both molecules feature a primary alkyl bromide. This functional group is primed for bimolecular nucleophilic substitution (SN2) reactions, where a nucleophile attacks the carbon bearing the bromine, displacing the bromide ion in a single, concerted step.[4][5][6] The rate of this reaction is highly sensitive to steric hindrance around the reaction center.[4] Since the ester group is four atoms away from the C-Br bond, its direct steric influence on the SN2 reaction is minimal. However, the overall stability and potential for side reactions at the ester moiety under various reaction conditions are critical considerations.

Reactivity at the Bromide: A Level Playing Field?

For nucleophilic substitution at the primary bromide, both this compound and methyl 4-bromobutanoate are expected to exhibit similar reactivity profiles, characteristic of primary alkyl bromides. The reaction proceeds via an SN2 mechanism, the rate of which is largely independent of the distant ester group.

Diagram: SN2 Reaction at the Primary Bromide

Caption: Generalized SN2 mechanism at the primary bromide.

Quantitative data for the SN2 reaction of 1-bromobutane with sodium iodide in acetone provides a reasonable proxy for the reactivity of the 4-bromobutanoate backbone. The reaction proceeds with a second-order rate constant, demonstrating the dependence on both the substrate and nucleophile concentrations.[7][8][9]

Reaction Solvent Temperature (°C) **Rate Constant (k) (L mol⁻¹ s⁻¹) **
1-Bromobutane + NaIAcetone251.75 x 10⁻³
Data sourced from Conant, J. B.; Kirner, W. R. J. Am. Chem. Soc. 1924, 46, 232-252.[7]

Given this, the primary determinant in choosing between the two reagents often lies not in the reactivity of the alkyl bromide itself, but in the stability and compatibility of the ester group with the desired reaction conditions and subsequent synthetic steps.

The Ester Moiety: A Study in Contrasting Stability

The most significant divergence in the chemical personalities of this compound and methyl 4-bromobutanoate is the reactivity of their ester functionalities, particularly towards hydrolysis.

Base-Catalyzed Hydrolysis (Saponification)

Methyl esters are readily hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylate salt and methanol.[10][11] This reaction follows a nucleophilic acyl substitution mechanism (BAC2), which is sensitive to steric hindrance at the carbonyl carbon.

In stark contrast, tert-butyl esters are remarkably resistant to base-catalyzed hydrolysis. The bulky tert-butyl group effectively shields the carbonyl carbon from the approach of the hydroxide ion, dramatically slowing the rate of saponification.[1][3] This stability makes this compound the reagent of choice when the ester must remain intact during reactions involving basic nucleophiles or reagents.

Ester Relative Rate of Saponification
Methyl acetate1.00
Ethyl acetate0.60
Isopropyl acetate0.14
Tert-butyl acetate0.007
Qualitative representation of relative rates based on established principles of steric hindrance in ester hydrolysis.
Acid-Catalyzed Hydrolysis

Under acidic conditions, the story is reversed. Tert-butyl esters are highly labile and readily cleaved in the presence of acid to yield the corresponding carboxylic acid and isobutylene. The mechanism here is distinct from that of methyl ester hydrolysis. For tert-butyl esters, the reaction proceeds through a unimolecular pathway (AAL1) involving the formation of a stable tertiary carbocation.

Diagram: Acid-Catalyzed Hydrolysis of a Tert-butyl Ester

Caption: AAL1 mechanism for acid-catalyzed hydrolysis of a tert-butyl ester.

Methyl esters, on the other hand, are relatively stable under mild acidic conditions and require more forcing conditions for hydrolysis, which typically proceeds through a bimolecular pathway (AAC2). Kinetic studies on the acid-catalyzed hydrolysis of methyl acetate and tert-butyl acetate have shown that the rate of hydrolysis for tert-butyl acetate can be significantly faster due to the facile formation of the stable tert-butyl carbocation.[12]

Experimental Protocols

To provide a practical context for the discussed reactivity, we present protocols for the synthesis of both esters and a comparative experiment for nucleophilic substitution.

Protocol 1: Synthesis of Methyl 4-bromobutanoate

This procedure involves the Fischer esterification of 4-bromobutyric acid with methanol, catalyzed by a strong acid.

Materials:

  • 4-bromobutyric acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Procedure:

  • To a solution of 4-bromobutyric acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (until effervescence ceases), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-bromobutanoate. The product can be further purified by distillation if necessary.[2][3]

Protocol 2: Synthesis of this compound

Due to the propensity of tert-butanol to eliminate under strongly acidic conditions at elevated temperatures, milder conditions are often employed for the synthesis of tert-butyl esters.

Materials:

  • 4-bromobutyric acid

  • Tert-butanol

  • Dichloromethane (anhydrous)

  • Concentrated sulfuric acid

  • Magnesium sulfate (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Round-bottom flask, standard glassware

Procedure:

  • Dissolve 4-bromobutyric acid (1.0 eq) in anhydrous dichloromethane.

  • Add an excess of tert-butanol (e.g., 5 eq) and anhydrous magnesium sulfate (e.g., 4 eq).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.[1][13]

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1][13]

Protocol 3: Comparative Nucleophilic Substitution with Sodium Azide

This experiment is designed to demonstrate the similar reactivity at the bromide center while highlighting the differential stability of the ester groups under neutral conditions.

Materials:

  • Methyl 4-bromobutanoate

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Deionized water

  • Anhydrous magnesium sulfate

  • Two parallel reaction setups

Procedure:

  • In separate, identical round-bottom flasks, dissolve methyl 4-bromobutanoate (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.

  • To each flask, add sodium azide (1.1 eq).

  • Stir both reaction mixtures at room temperature and monitor the progress of each reaction by TLC, sampling at identical time intervals (e.g., 0, 30, 60, 120 minutes).

  • Upon completion (as determined by the consumption of the starting bromide), pour each reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts for each reaction, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude products by ¹H NMR and/or GC-MS to confirm the formation of the respective 4-azidobutanoate esters and to check for any hydrolysis of the ester groups.

Expected Outcome: Both reactions should proceed at similar rates, demonstrating the comparable reactivity of the primary bromide in both substrates. The tert-butyl ester is expected to remain fully intact, while the methyl ester may show trace amounts of hydrolysis depending on the purity of the reagents and the reaction time.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and methyl 4-bromobutanoate is a strategic one, dictated by the planned synthetic sequence.

Choose Methyl 4-bromobutanoate when:

  • The subsequent reaction steps are performed under neutral or acidic conditions.

  • The ester is intended to be hydrolyzed to the corresponding carboxylic acid at a later stage using standard saponification conditions.

  • Cost is a primary concern, as methyl esters are often more economical.

Choose this compound when:

  • The synthetic route involves the use of strong bases or basic nucleophiles that could otherwise react with the ester.

  • The ester serves as a protecting group for the carboxylic acid and needs to be selectively removed under mild acidic conditions without affecting other acid-labile groups.

  • Orthogonality in protecting group strategy is required.

By understanding the fundamental principles of steric hindrance and reaction mechanisms, and by leveraging the contrasting stability of the methyl and tert-butyl ester groups, chemists can harness the full potential of these valuable bifunctional building blocks to streamline their synthetic pathways and achieve their molecular targets with greater precision and efficiency.

References

A Senior Application Scientist's Guide to Butanoate Chain Installation: A Comparative Analysis of Alternatives to Tert-butyl 4-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Ubiquitous Butanoate Moiety and its Synthetic Challenges

The butanoate substructure is a cornerstone in medicinal chemistry and materials science. Its presence is critical in a wide array of molecules, from active pharmaceutical ingredients (APIs), where it can act as a linker or influence pharmacokinetic properties, to specialized polymers. Tert-butyl 4-bromobutanoate has long served as a workhorse reagent for introducing this four-carbon chain terminated by a protected carboxylic acid.[1][2][3] The sterically bulky tert-butyl group provides robust protection against premature hydrolysis or reaction at the ester carbonyl, making it a reliable choice for many standard alkylation reactions.

However, over-reliance on a single reagent can limit synthetic strategy. The lability of the tert-butyl ester to strong acids, potential for elimination side-reactions with sterically hindered bases, and considerations of cost and availability necessitate a broader toolkit. This guide provides an in-depth comparison of viable alternative reagents and strategies for installing a butanoate chain, complete with experimental insights and comparative data to inform your selection process. We will move beyond a simple list of alternatives to discuss the causality behind reagent choice, empowering researchers to select the optimal path for their specific synthetic challenge.

Direct Analogues: A Comparative Look at 4-Haloalkanoate Esters

The most direct alternatives to this compound are other esters of 4-halobutanoic acid. The choice of the ester group and the halogen leaving group directly impacts reactivity, cost, and the final deprotection strategy.

Ethyl 4-bromobutanoate

As a primary ester, the ethyl variant is a highly versatile and common alternative.[4] Its reactivity in nucleophilic substitution reactions is comparable to the tert-butyl ester. The primary advantage lies in the orthogonality of its deprotection conditions. While the tert-butyl ester requires acidic conditions for removal, the ethyl ester is typically cleaved under basic saponification conditions (e.g., LiOH, NaOH) or enzymatic hydrolysis, offering flexibility in late-stage synthesis on acid-sensitive substrates.

Key Considerations:

  • Cost-Effectiveness: Generally more economical than its tert-butyl counterpart.

  • Deprotection: Saponification is effective but can be problematic for base-sensitive molecules.

  • Synthesis: Can be efficiently synthesized from the inexpensive starting material γ-butyrolactone by treatment with ethanol and hydrogen bromide.[5][6]

Methyl 4-chlorobutanoate

This reagent offers a different leaving group, chlorine, which is less reactive than bromine.[7][8] This reduced reactivity can be advantageous, preventing unwanted side reactions with certain functional groups. However, it often necessitates more forcing reaction conditions, such as higher temperatures or the addition of a catalyst like sodium iodide (Finkelstein reaction) to generate the more reactive iodo species in situ.

Key Considerations:

  • Reactivity: Slower reaction rates compared to bromides, requiring optimization. This can sometimes lead to cleaner reactions with highly reactive nucleophiles.

  • Cost and Availability: Often the most cost-effective option among the 4-haloalkanoates, making it suitable for large-scale synthesis.[7]

  • Applications: Widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and industrial dyes.[7][9][10]

Experimental Data: Comparison of 4-Haloalkanoate Esters
ReagentFormulaMW ( g/mol )Boiling Point (°C)Density (g/mL)Key AdvantagesKey Disadvantages
This compound C₈H₁₅BrO₂223.1195-97 / 12 mmHg1.23Acid-labile protection, steric bulkHigher cost, potential elimination
Ethyl 4-bromobutanoate C₆H₁₁BrO₂195.0580-82 / 10 mmHg1.363Base-labile protection, cost-effectiveSaponification can be harsh
Methyl 4-chlorobutanoate [10][11]C₅H₉ClO₂136.58175-176 / 760 mmHg1.120Very low cost, stableLower reactivity (Cl vs. Br)
General Experimental Protocol: N-Alkylation of an Amine with Ethyl 4-bromobutanoate
  • To a solution of the primary or secondary amine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or Acetonitrile) is added a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

  • The mixture is stirred at room temperature for 15 minutes.

  • Ethyl 4-bromobutanoate (1.2 eq.) is added dropwise to the suspension.

  • The reaction is heated to 60-80 °C and monitored by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired N-alkylated product.

Causality: The use of a base is critical to deprotonate the amine, generating a more potent nucleophile. A non-nucleophilic base is chosen to avoid competing with the desired alkylation reaction. Heating is employed to overcome the activation energy of the Sₙ2 reaction.

G cluster_0 Reagent Selection Logic Start Need to install a butanoate chain Q_Ester Final deprotection method? Start->Q_Ester A_Acid Acidic (e.g., TFA) Q_Ester->A_Acid Acid-labile A_Base Basic (e.g., LiOH) Q_Ester->A_Base Base-labile Q_Reactivity Substrate reactivity and cost constraints? R_MeCl Use Methyl 4-chlorobutanoate (with heat/catalyst) Q_Reactivity->R_MeCl Low reactivity & low cost needed R_tBu Use tert-Butyl 4-bromobutanoate A_Acid->R_tBu R_Et Use Ethyl 4-bromobutanoate A_Base->R_Et R_tBu->Q_Reactivity R_Et->Q_Reactivity

Figure 1. Decision workflow for selecting a 4-haloalkanoate ester reagent.

Constructive Approaches: Building the Chain with Organometallics

Instead of starting with a pre-formed four-carbon chain, one can construct it. The Grignard reaction is a classic and powerful method for C-C bond formation.

Grignard Reagent Carboxylation

This strategy involves the reaction of a propyl Grignard reagent (e.g., propylmagnesium bromide) with carbon dioxide (CO₂), followed by an acidic workup to yield butanoic acid. The acid can then be esterified using standard methods (e.g., Fischer esterification).

Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂.[12] This forms a magnesium carboxylate salt, which is protonated upon addition of aqueous acid to give the final carboxylic acid.

Key Considerations:

  • Functional Group Incompatibility: This is the major drawback. Grignard reagents are extremely strong bases and will react with any acidic protons in the substrate (e.g., alcohols, amines, thiols, even terminal alkynes).[13]

  • Moisture Sensitivity: The reaction must be performed under strictly anhydrous conditions, as water will quench the Grignard reagent to produce propane.[12]

  • Versatility: While the initial product is the carboxylic acid, it can be converted to any desired ester, offering high flexibility.

Experimental Protocol: Synthesis of Butanoic Acid via Grignard Carboxylation
  • Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq.). Add a small portion of a solution of 1-bromopropane (1.0 eq.) in anhydrous diethyl ether or THF via an addition funnel.

  • Initiate the reaction with gentle warming or a small crystal of iodine if necessary. Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the Grignard solution in an ice/acetone bath (-20 °C). Bubble dry CO₂ gas through the solution or pour the solution over crushed dry ice with vigorous stirring. A viscous white precipitate will form.

  • Allow the mixture to warm to room temperature, then carefully quench by slow addition of 1M HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield butanoic acid.

G cluster_0 Grignard Carboxylation Pathway PropylBr CH₃CH₂CH₂-Br Grignard CH₃CH₂CH₂-MgBr PropylBr->Grignard Mg Mg (in ether) Mg->Grignard Salt CH₃CH₂CH₂-COO⁻ MgBr⁺ Grignard->Salt Nucleophilic Attack CO2 O=C=O CO2->Salt Product CH₃CH₂CH₂-COOH Salt->Product Acid H₃O⁺ (Workup) Acid->Product Ester CH₃CH₂CH₂-COOR Product->Ester Esterification ROH, H⁺ Esterification->Ester

Figure 2. Reaction pathway for butanoate synthesis via a Grignard reagent.

The Economical Route: Ring-Opening of γ-Butyrolactone (GBL)

Gamma-butyrolactone (GBL) is a bulk chemical commodity, making it an exceptionally cheap and attractive starting material for synthesizing butanoate derivatives.

Acid-Catalyzed Ring Opening

GBL can be opened by heating with an alcohol (e.g., ethanol) in the presence of a strong acid and a halide source. For instance, bubbling dry HBr gas through a mixture of GBL and ethanol can directly generate ethyl 4-bromobutanoate.[5][6] This method combines the ring-opening and halogenation steps into a single, efficient process.

Key Considerations:

  • Atom Economy: This is a highly atom-economical route.

  • Reagent Handling: Requires handling of corrosive reagents like HBr gas.

  • Directness: Provides a direct route to the 4-haloalkanoate esters discussed in Section 1, which can then be used in subsequent alkylations.

Experimental Protocol: Synthesis of Ethyl 4-bromobutanoate from GBL[6]
  • To a flask charged with γ-butyrolactone (1.0 eq.), slowly introduce dry hydrogen bromide gas at a controlled temperature (e.g., 20 °C).

  • After the introduction of HBr (approx. 1.2 eq.), raise the temperature to 40 °C and stir for 1 hour.

  • Add anhydrous ethanol (1.1 eq.) to the mixture, maintaining the temperature at 40 °C, and continue stirring until the reaction is complete (monitored by GC or TLC).

  • Upon completion, cool the mixture and wash with deionized water.

  • Separate the organic layer and neutralize it with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Wash the organic layer again with water, dry over a desiccant (e.g., anhydrous MgSO₄), and concentrate to afford ethyl 4-bromobutanoate.

Advanced Strategies: Carboxylic Acid Homologation

For complex molecules where a direct alkylation or Grignard approach is not feasible, one-carbon homologation of a corresponding propanoic acid derivative offers a powerful alternative.

The Arndt-Eistert Homologation

The classic Arndt-Eistert reaction is a three-step sequence:

  • Conversion of a carboxylic acid to an acid chloride.

  • Reaction with diazomethane to form a diazoketone.

  • Wolff rearrangement of the diazoketone (catalyzed by silver salts) in the presence of a nucleophile (e.g., water, alcohol) to form the one-carbon extended acid or ester.

Key Considerations:

  • Hazardous Reagents: The primary drawback is the use of diazomethane, which is explosive and highly toxic.

  • Scope: It is a broadly applicable and reliable method.[14]

  • Modern Alternatives: Significant research has focused on developing safer, modern alternatives to the Arndt-Eistert reaction, often utilizing radical-based pathways to achieve the one-carbon extension.[14][15]

Conclusion and Recommendations

The choice of reagent for introducing a butanoate chain is a critical decision in synthesis design, with implications for cost, scalability, and functional group tolerance.

  • For general-purpose alkylations on robust substrates, Ethyl 4-bromobutanoate offers an excellent balance of reactivity and cost, with a deprotection strategy orthogonal to the acid-labile tert-butyl group.

  • For large-scale industrial processes where cost is paramount, Methyl 4-chlorobutanoate is the reagent of choice, though it may require process optimization to account for its lower reactivity.

  • When maximum flexibility in the final ester group is needed and the substrate lacks acidic protons, the Grignard carboxylation route is a powerful, constructive approach.

  • When starting material cost is the primary driver, synthesizing your own halo-ester via the ring-opening of γ-butyrolactone is an unbeatable strategy.

  • For complex, late-stage functionalization where other methods fail, consider modern homologation strategies as a powerful but more specialized tool.

By understanding the causality and trade-offs associated with each alternative, researchers can move beyond the default choice of this compound and design more efficient, economical, and elegant synthetic routes.

References

A Comparative Guide to Ester Protecting Groups: Tert-Butyl vs. Benzyl vs. Ethyl in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success, enabling chemists to selectively mask and unmask reactive functional groups with precision. For researchers, scientists, and drug development professionals, the choice of a protecting group for a carboxylic acid can dictate the efficiency, selectivity, and overall viability of a synthetic route. This guide provides an in-depth comparative analysis of three of the most common ester protecting groups: tert-butyl (t-Bu), benzyl (Bn), and ethyl (Et). We will explore their properties, applications, and cleavage conditions, supported by experimental data and detailed protocols, to provide a comprehensive framework for their strategic implementation.

The Principle of Orthogonal Protection

At the heart of modern protecting group strategy is the concept of orthogonality. An orthogonal set of protecting groups allows for the selective removal of one group in a molecule without affecting others.[1][2] This is paramount in the synthesis of complex molecules like peptides and oligosaccharides, where multiple functional groups require protection.[3][4] The tert-butyl, benzyl, and ethyl esters offer varying degrees of orthogonality, making a clear understanding of their individual characteristics essential for synthetic design.

The Tert-Butyl Ester: A Bulwark of Stability with an Acid-Labile Switch

The tert-butyl ester is a widely used protecting group for carboxylic acids, prized for its steric bulk and unique cleavage conditions.[5] Its bulkiness effectively shields the carboxylic acid from a host of nucleophilic and basic reagents, while its deprotection under acidic conditions provides a valuable orthogonal handle.[5][6]

Key Characteristics:
  • Introduction: Typically formed by the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.[5][7] The reaction proceeds through the formation of a stable tert-butyl cation.[5]

  • Stability: Exhibits remarkable stability towards bases (e.g., LiOH, NaOH), nucleophiles (e.g., amines, Grignard reagents), reducing agents (e.g., NaBH₄, LiAlH₄), and catalytic hydrogenation conditions.[5][8]

  • Cleavage: Readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which proceeds via the formation of the stable tert-butyl carbocation.[5][9] This acid-lability is a key feature in orthogonal strategies, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[3]

Experimental Protocols:

Protection: Tert-Butylation of a Carboxylic Acid

  • Dissolve the carboxylic acid (1.0 mmol) in a suitable solvent such as dichloromethane or tert-butyl acetate.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid).[5]

  • Bubble an excess of isobutylene gas through the solution, or add tert-butanol (1.2-2.0 mmol).

  • Stir the reaction at room temperature and monitor its completion by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and isolate the tert-butyl ester using standard purification techniques.

Deprotection: Acid-Catalyzed Cleavage of a Tert-Butyl Ester

  • Dissolve the tert-butyl ester substrate in a suitable solvent like dichloromethane (DCM) or dioxane.[8]

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA), often in a 1:1 ratio with the solvent.

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • The resulting carboxylic acid can be further purified if necessary.

The Benzyl Ester: Robust and Removable by Hydrogenolysis

The benzyl ester is another cornerstone protecting group, offering broad stability and a distinct deprotection method that sets it apart from many other groups.[10]

Key Characteristics:
  • Introduction: Commonly prepared by reacting the carboxylic acid with benzyl bromide or benzyl chloride in the presence of a base.[11]

  • Stability: Stable under both acidic and basic conditions, making it compatible with a wide array of synthetic transformations.[12][13]

  • Cleavage: The hallmark of the benzyl group is its removal by catalytic hydrogenolysis.[10][11] This involves reacting the benzyl ester with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C), yielding the carboxylic acid and toluene as a byproduct.[10][14] This method is exceptionally mild and selective. Strong acids can also cleave benzyl esters, though this is less common.[15][16]

Experimental Protocols:

Protection: Benzylation of a Carboxylic Acid

  • Dissolve the carboxylic acid (1.0 mmol) in a suitable solvent like DMF.

  • Add a base, such as sodium hydride (NaH), to deprotonate the carboxylic acid.

  • Add benzyl bromide (BnBr) or benzyl chloride (BnCl) (1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Quench the reaction and purify the benzyl ester product.

Deprotection: Hydrogenolysis of a Benzyl Ester

  • Dissolve the benzyl ester (1.0 mmol) in a solvent such as methanol, ethanol, or ethyl acetate.[8]

  • Add a palladium catalyst, typically 5-10% palladium on carbon (Pd/C), at a loading of 5-10 mol%.[8]

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).

  • Stir the reaction vigorously at room temperature and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to obtain the carboxylic acid.[8]

The Ethyl Ester: A Classic Workhorse

The ethyl ester is a simple and cost-effective protecting group. While not offering the same level of orthogonality as tert-butyl or benzyl esters, its ease of formation and distinct cleavage conditions under basic hydrolysis make it a valuable tool in many synthetic contexts.

Key Characteristics:
  • Introduction: Frequently formed via Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst.[17]

  • Stability: Generally stable under neutral and mildly acidic conditions.

  • Cleavage: Most commonly cleaved by saponification, which is the hydrolysis of the ester under basic conditions (e.g., using NaOH or KOH), followed by an acidic workup to protonate the resulting carboxylate salt.[18][19] It can also be cleaved under strong acidic conditions.[15]

Experimental Protocols:

Protection: Fischer Esterification to Form an Ethyl Ester

  • Dissolve the carboxylic acid (1.0 mmol) in an excess of ethanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the reaction mixture to reflux and monitor for completion by TLC.

  • After cooling, neutralize the acid and remove the excess ethanol under reduced pressure.

  • Purify the resulting ethyl ester.

Deprotection: Saponification of an Ethyl Ester

  • Dissolve the ethyl ester (1.0 mmol) in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Heat the reaction mixture and monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture and acidify it with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolate the carboxylic acid by filtration or extraction.

Comparative Analysis and Orthogonality

The choice between tert-butyl, benzyl, and ethyl esters hinges on the planned synthetic route and the other functional groups present in the molecule.[8]

Protecting GroupIntroductionCleavage ConditionsStabilityOrthogonal to
Tert-Butyl (t-Bu) Isobutylene or t-BuOH, H⁺Strong Acid (e.g., TFA)Base, Nucleophiles, H₂, ReductantsBenzyl (H₂/Pd-C), Ethyl (Base)
Benzyl (Bn) Benzyl halide, BaseH₂, Pd/CAcid, BaseTert-Butyl (Acid), Ethyl (Base)
Ethyl (Et) Ethanol, H⁺Base (Saponification) or Strong AcidNeutral, Mild AcidTert-Butyl (Acid), Benzyl (H₂/Pd-C)

This orthogonality is powerfully demonstrated in strategies like Fmoc/tBu peptide synthesis, where the base-labile Fmoc group on the N-terminus is removed repeatedly, while the acid-labile tert-butyl esters on the side chains remain intact until the final deprotection step with a strong acid.[3]

References

A Comparative Guide to the Synthesis and Spectral Validation of Tert-butyl 4-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and structural integrity of building blocks are paramount. Tert-butyl 4-bromobutanoate is a key intermediate in the synthesis of a variety of pharmaceutical compounds and fine chemicals, valued for its bifunctional nature that allows for sequential chemical modifications.[1][2] This guide provides an in-depth comparison of synthetic routes for this compound, with a core focus on the validation of the final product's identity and purity through rigorous spectral analysis. The methodologies presented herein are designed to be self-validating, ensuring a high degree of confidence in the synthesized material.

Introduction: The Synthetic Utility of this compound

This compound serves as a versatile reagent in organic synthesis. The tert-butyl ester provides steric protection, rendering it stable under various reaction conditions, while the terminal bromine atom offers a reactive site for nucleophilic substitution.[1] This combination makes it an invaluable precursor for introducing a four-carbon chain with a terminal functional group that can be deprotected under acidic conditions.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several methodologies. Here, we compare the two most prevalent routes: direct esterification of 4-bromobutyric acid and bromination of a precursor alcohol.

Route 1: Acid-Catalyzed Esterification of 4-Bromobutyric Acid

This is the most direct and commonly employed method for synthesizing this compound. The reaction involves the Fischer esterification of 4-bromobutyric acid with tert-butanol in the presence of a strong acid catalyst, typically sulfuric acid, and a dehydrating agent like magnesium sulfate to drive the equilibrium towards the product.[3][4][5]

Causality Behind Experimental Choices:

  • Excess Tert-butanol: The use of a large excess of tert-butanol serves both as a reactant and as a solvent, maximizing the concentration of one of the reactants to favor product formation according to Le Chatelier's principle.

  • Magnesium Sulfate: Anhydrous magnesium sulfate acts as an efficient water scavenger, removing the water produced during the esterification and preventing the reverse hydrolysis reaction.

  • Sulfuric Acid: A catalytic amount of concentrated sulfuric acid is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl group of tert-butanol.

Route 2: Bromination of Tert-butyl 4-hydroxybutanoate

An alternative approach involves the synthesis of tert-butyl 4-hydroxybutanoate as an intermediate, followed by its bromination to yield the final product.[6] The bromination can be achieved using various reagents, such as carbon tetrabromide and triphenylphosphine (the Appel reaction).

Advantages and Disadvantages:

While this two-step route may seem more complex, it can be advantageous when the starting material, γ-butyrolactone, is more readily available or cost-effective than 4-bromobutyric acid. However, it introduces an additional synthetic step and the need for further purification.

Performance Comparison
Parameter Route 1: Direct Esterification Route 2: Bromination of Alcohol References
Starting Materials 4-Bromobutyric acid, tert-butanolγ-Butyrolactone, tert-butanol, CBr₄, PPh₃[3],[4],[6]
Number of Steps 12[3],[6]
Typical Yield 30-60%~70% (for bromination step)[4],[5],[6]
Reagent Cost Generally lowerCan be higher due to PPh₃ and CBr₄-
Work-up and Purification Aqueous wash, column chromatographyFiltration, column chromatography[3],[4],[6]
Key Considerations Equilibrium-driven, requires water removalMilder conditions for bromination[3],[6]

Validation of Synthetic Route 1 by Spectral Analysis

Rigorous characterization of the synthesized product is essential to confirm its identity and purity. Here, we detail the spectral analysis of this compound obtained via the direct esterification route.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments.

Expected Chemical Shifts and Multiplicities:

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
-C(CH ₃)₃~1.45Singlet9H
-CH ₂-CH₂Br~2.15Quintet2H
-C(=O)-CH ₂-~2.48Triplet2H
-CH ₂-Br~3.43Triplet2H

The presence of a singlet integrating to 9 protons at approximately 1.45 ppm is characteristic of the tert-butyl group. The remaining methylene protons appear as a triplet, a quintet, and another triplet, consistent with the linear four-carbon chain and their respective couplings.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Expected Chemical Shifts:

Carbon Assignment Chemical Shift (δ, ppm)
-C (CH₃)₃~28.1
-CH₂-C H₂-Br~28.2
-C H₂-Br~33.2
-C(=O)-C H₂-~34.0
-C (CH₃)₃~80.9
-C =O~172.0

The spectrum should display six distinct signals corresponding to the eight carbon atoms in the molecule, with the three methyl carbons of the tert-butyl group being equivalent. The downfield signal at ~172.0 ppm is indicative of the ester carbonyl carbon.

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Absorption Bands:

Functional Group Wavenumber (cm⁻¹) Intensity
C-H (alkane)2850-3000Strong
C=O (ester)~1730Strong
C-O (ester)1150-1250Strong
C-Br500-600Medium

A strong absorption band around 1730 cm⁻¹ is a clear indicator of the ester carbonyl group.

Experimental Protocols

Synthesis of this compound (Route 1)

Materials:

  • 4-Bromobutyric acid

  • tert-Butanol

  • Anhydrous magnesium sulfate (MgSO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromobutyric acid (1.0 eq) in dichloromethane, add anhydrous magnesium sulfate (4.0 eq) and tert-butanol (5.0 eq).[3][4]

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[3][4]

  • Stir the reaction mixture vigorously at room temperature for 48 hours.[4]

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.[3]

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 4-Bromobutyric Acid + Dichloromethane B Add MgSO4 + tert-Butanol A->B C Add conc. H2SO4 (catalyst) B->C D Stir at RT for 48h C->D E Quench with NaHCO3 (aq) D->E F Separate Layers E->F G Extract Aqueous with CH2Cl2 F->G H Combine Organic Wash with Brine G->H I Dry over Na2SO4 H->I J Filter & Concentrate I->J K Column Chromatography (Silica Gel) J->K L Pure Product K->L

Caption: Synthetic workflow for this compound.

Spectral Analysis

Instrumentation:

  • NMR: 400 MHz or higher spectrometer

  • IR: FTIR spectrometer

Sample Preparation:

  • NMR: Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • IR: A thin film of the neat liquid product can be analyzed between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will likely be required compared to the ¹H NMR spectrum.

  • IR: Record the spectrum over the range of 4000-400 cm⁻¹.

Spectral_Analysis_Logic cluster_synthesis Synthesized Product cluster_analysis Spectral Techniques cluster_data Data Interpretation cluster_validation Validation Product tert-Butyl 4-bromobutanoate HNMR 1H NMR Product->HNMR CNMR 13C NMR Product->CNMR IR IR Spec Product->IR HNMR_Data Chemical Shifts Multiplicity Integration HNMR->HNMR_Data CNMR_Data Number of Signals Chemical Shifts CNMR->CNMR_Data IR_Data Characteristic Absorption Bands IR->IR_Data Validation Structural Confirmation & Purity Assessment HNMR_Data->Validation CNMR_Data->Validation IR_Data->Validation

Caption: Logic flow for spectral validation.

Conclusion

The direct acid-catalyzed esterification of 4-bromobutyric acid with tert-butanol represents a reliable and straightforward method for the synthesis of this compound. While alternative routes exist, this one-step process is often preferred for its simplicity. Crucially, the identity and purity of the final product must be rigorously confirmed through a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. By carefully analyzing the spectral data and comparing it to established values, researchers can proceed with confidence in using this versatile building block for their downstream applications in drug discovery and development.

References

Comparison of different acid catalysts for the synthesis of tert-butyl 4-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Acid Catalysts for the Synthesis of tert-Butyl 4-Bromobutanoate

Introduction

This compound is a valuable bifunctional molecule widely utilized in organic synthesis, particularly as a building block for active pharmaceutical ingredients.[1] Its synthesis is most commonly achieved via the Fischer esterification of 4-bromobutanoic acid with tert-butanol. The choice of acid catalyst for this transformation is critical, as it directly influences reaction efficiency, yield, purity, and overall process economy. This is particularly pertinent when using tert-butanol, a tertiary alcohol prone to dehydration to form isobutylene under strongly acidic conditions, which can significantly impact yield and purity.[2]

This guide provides a comprehensive comparison of commonly employed acid catalysts for this synthesis, offering field-proven insights and experimental data to assist researchers and process chemists in making an informed catalyst selection. We will delve into the mechanistic underpinnings of the reaction and compare the performance of traditional homogeneous catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) with a modern, recyclable heterogeneous catalyst, Amberlyst-15.

The Underlying Chemistry: The Fischer Esterification Mechanism

The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3][4] The acid catalyst serves two primary roles: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol, and it facilitates the departure of water as a leaving group.[3][5]

To drive the equilibrium toward the product side, reaction conditions are often manipulated, for instance, by using an excess of one reactant (typically the less expensive one) or by removing water as it is formed.[4][6][7]

Caption: General mechanism of acid-catalyzed Fischer esterification.

Catalyst Comparison: Homogeneous vs. Heterogeneous

The choice between a homogeneous and a heterogeneous catalyst represents a fundamental decision in process design, with significant trade-offs in terms of activity, selectivity, and operational complexity.[8][9]

  • Homogeneous Catalysts (e.g., H₂SO₄, p-TsOH): These catalysts are in the same phase as the reactants (liquid), allowing for high contact and often faster reaction rates at lower temperatures.[9] However, their primary drawback is the difficulty of separation from the reaction mixture, requiring aqueous work-ups, neutralization steps, and subsequent extractions, which can be cumbersome and generate significant waste.[8][10]

  • Heterogeneous Catalysts (e.g., Amberlyst-15): These are solid-phase catalysts, typically polymeric resins with acidic functional groups.[11] Their main advantage is the ease of separation from the liquid reaction mixture by simple filtration.[9][12] This simplifies the work-up, reduces waste, and allows for the catalyst to be regenerated and reused, offering significant economic and environmental benefits.[13][14] However, they may require higher temperatures or longer reaction times to achieve comparable conversion rates due to potential mass transfer limitations.[8][9]

Head-to-Head Performance Evaluation

To provide a clear comparison, we present data synthesized from literature procedures for the synthesis of this compound using three representative acid catalysts.

Parameter Sulfuric Acid (H₂SO₄) p-Toluenesulfonic Acid (p-TsOH) Amberlyst-15
Catalyst Type Homogeneous, LiquidHomogeneous, SolidHeterogeneous, Solid Resin
Typical Loading Catalytic (e.g., 0.1-0.2 mL per 20-25 mmol substrate)Catalytic (mol%)Weight % (e.g., 10-20% w/w)
Reaction Time 48 hours[15]24-48 hours24-72 hours
Temperature Room Temperature[15]Room Temp. to Reflux[16]Room Temp. to 70°C[17]
Reported Yield ~30-47%[1][15]Good yields reported for similar esters[18][19]Good to excellent yields reported[17][20]
Work-up Aqueous quench (NaHCO₃), extraction, washes, drying[10][15]Aqueous quench, extraction, washes, drying[21]Simple filtration of the catalyst[12]
Recyclability NoNoYes, can be washed and reused[13][14][22]
Key Advantage Low cost, high acidity.Easy to handle solid, strong organic acid.[21]Simple separation, reusable, low corrosion.[11][23]
Key Disadvantage Corrosive, difficult to remove, side reactions (dehydration).[2]Can be difficult to remove completely.Potentially slower reaction rates, higher initial cost.[9]

Detailed Experimental Protocols

The following protocols are representative methodologies for each catalyst type, designed to be self-validating and reproducible.

Protocol 1: Synthesis using Sulfuric Acid (Homogeneous)

This protocol is adapted from established literature procedures.[1][15]

Workflow Diagram:

Sulfuric_Acid_Workflow node_A 1. Mix Reactants node_B 2. Add H₂SO₄ node_A->node_B node_C 3. Stir at RT (48h) node_B->node_C node_D 4. Quench (NaHCO₃) node_C->node_D node_E 5. Extract (DCM/EtOAc) node_D->node_E node_F 6. Wash & Dry node_E->node_F node_G 7. Purify (Chromatography) node_F->node_G

Caption: Experimental workflow for H₂SO₄ catalyzed synthesis.

Methodology:

  • To a solution of 4-bromobutanoic acid (3.34 g, 20 mmol) in dry dichloromethane (80 mL), add tert-butanol (9.2 mL, 100 mmol, 5 eq.).

  • Add magnesium sulfate (9.6 g, 80 mmol) to act as a dehydrating agent.

  • Carefully add concentrated sulfuric acid (0.2 mL) to the vigorously stirred mixture.

  • Seal the reaction vessel and stir the mixture at room temperature for 48 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.[1]

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and then with brine. Dry the solution over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.[15]

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate mixture) to afford the pure ester.[1]

Protocol 2: Synthesis using Amberlyst-15 (Heterogeneous)

This protocol leverages the operational simplicity of a solid acid catalyst.[11][20]

Workflow Diagram:

Amberlyst_15_Workflow node_A 1. Mix Reactants & Catalyst node_B 2. Stir at 40-50°C node_A->node_B node_C 3. Monitor Reaction (TLC/GC) node_B->node_C node_D 4. Cool to RT node_C->node_D node_E 5. Filter Catalyst node_D->node_E node_F 6. Concentrate Filtrate node_E->node_F node_G 7. Purify (Distillation/Chrom.) node_F->node_G

Caption: Experimental workflow for Amberlyst-15 catalyzed synthesis.

Methodology:

  • In a round-bottom flask, combine 4-bromobutanoic acid (1 equiv.), tert-butanol (used as both reactant and solvent, 5-10 equiv.), and Amberlyst-15 (15-20% by weight of the carboxylic acid).

  • Equip the flask with a condenser and heat the mixture with stirring at a moderate temperature (e.g., 40-50°C). The maximum operating temperature for Amberlyst-15 is typically around 120°C.[11][22]

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction reaches completion (or equilibrium), cool the mixture to room temperature.

  • Remove the Amberlyst-15 catalyst by simple filtration. Wash the recovered resin with a suitable solvent (e.g., dichloromethane or methanol) to remove adsorbed products.[13][14] The catalyst can be dried and stored for reuse.

  • Remove the excess tert-butanol from the filtrate under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation or column chromatography if necessary.

Conclusion and Recommendations

The choice of an acid catalyst for the synthesis of this compound is a balance between reaction efficiency, operational simplicity, and cost.

  • Sulfuric Acid (H₂SO₄) remains a viable, low-cost option, particularly for large-scale synthesis where the challenges of a corrosive reagent and a demanding aqueous work-up can be managed. However, its propensity to cause dehydration of tert-butanol can lead to lower yields and the formation of impurities.[2]

  • p-Toluenesulfonic Acid (p-TsOH) offers the advantage of being an easily handled solid, but as a homogeneous catalyst, it still necessitates a similar work-up procedure to sulfuric acid.[16][21]

  • Amberlyst-15 emerges as a superior choice for modern, environmentally conscious synthesis.[11][12] While it may require slightly longer reaction times or gentle heating, the benefits are substantial: a dramatically simplified, non-aqueous work-up via simple filtration, elimination of corrosive liquid acids, and the ability to recycle the catalyst multiple times.[13][22] This makes it an ideal candidate for high-throughput synthesis, process development, and applications where product purity and process cleanliness are paramount.

For researchers prioritizing ease of purification, process robustness, and sustainability, Amberlyst-15 is the recommended catalyst . For cost-driven applications where yield optimization and extensive purification are acceptable, traditional homogeneous catalysts like sulfuric acid can still be effectively employed.

References

A Comparative Guide to the Synthesis of Tert-Butyl 4-Bromobutanoate: A Kinetic and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Tert-Butyl 4-Bromobutanoate in Modern Synthesis

This compound is a valuable bifunctional molecule in organic synthesis, serving as a key intermediate in the preparation of a wide array of pharmaceuticals and complex organic molecules. Its structure incorporates a sterically hindered tert-butyl ester, which acts as a robust protecting group for the carboxylic acid functionality, and a primary alkyl bromide that serves as a versatile handle for nucleophilic substitution and organometallic coupling reactions. The controlled and efficient synthesis of this building block is therefore of paramount importance to researchers in drug development and medicinal chemistry.

This guide provides an in-depth analysis of the reaction kinetics and a comparative overview of the primary synthetic methodologies for the formation of this compound. We will delve into the mechanistic underpinnings of these methods, present comparative experimental data, and provide detailed protocols to enable researchers to make informed decisions for their specific synthetic needs.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and limitations. The choice of method often depends on factors such as scale, the presence of other functional groups, and desired purity. Here, we compare the most prevalent methods: Fischer-Speier Esterification and Steglich Esterification.

Method Catalyst/Reagent Typical Conditions Yield (%) Advantages Disadvantages
Fischer-Speier Esterification Conc. H₂SO₄ or p-TsOHReflux in a non-polar solvent with water removal30-90%Cost-effective, simple procedure.Harsh acidic conditions, potential for side reactions (dehydration of tert-butanol), reversible reaction requiring removal of water.[1][2]
Steglich Esterification DCC/DMAPRoom temperature in an aprotic solvent (e.g., CH₂Cl₂)Generally highMild reaction conditions, suitable for acid-sensitive substrates, avoids strong acids.Use of stoichiometric coupling agent (DCC) which can be an allergen, formation of dicyclohexylurea byproduct which requires removal.

Reaction Kinetics: A Deeper Dive

A thorough understanding of reaction kinetics is crucial for optimizing reaction conditions, maximizing yield, and ensuring process safety. While specific kinetic data for the formation of this compound is not extensively published, we can draw valuable insights from studies on analogous esterification reactions.

Fischer-Speier Esterification: A Reversible Second-Order Reaction

The Fischer-Speier esterification is a reversible reaction that typically follows second-order kinetics.[3] The reaction rate is dependent on the concentrations of both the carboxylic acid and the alcohol, as well as the concentration of the acid catalyst.

Rate Law (simplified): Rate = k[4-bromobutanoic acid][tert-butanol][H⁺]

The reaction mechanism involves the protonation of the carboxylic acid carbonyl group by the acid catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester.

Due to the steric hindrance of the tert-butyl group, the nucleophilic attack by tert-butanol is the rate-determining step. The bulky nature of the alcohol can slow down the reaction compared to esterifications with primary or secondary alcohols.

A significant competing reaction is the acid-catalyzed dehydration of tert-butanol to isobutylene, especially at elevated temperatures.[4] This side reaction not only consumes the alcohol but can also lead to the formation of byproducts. To mitigate this, an excess of tert-butanol is often used, and the reaction temperature is carefully controlled. The removal of water, typically through azeotropic distillation with a Dean-Stark apparatus, is essential to drive the equilibrium towards the product side.

Kinetic Parameters from Analogous Systems

Kinetic studies on the esterification of other carboxylic acids with butanol isomers provide valuable comparative data. For instance, a study on the esterification of acetic acid with various butanols using an ion exchange resin as a catalyst can give insights into the effect of alcohol structure on reaction rates. While not a direct measure for our target reaction, it highlights the general trend of decreased reactivity with increased steric hindrance.

Parameter Value (for analogous systems) Implication for this compound Synthesis
Reaction Order Second-order overallThe rate is sensitive to the initial concentrations of both reactants.
Activation Energy (Ea) Typically in the range of 40-60 kJ/mol for acid-catalyzed esterifications.The reaction rate is moderately sensitive to temperature changes. Higher temperatures will increase the rate but also promote the dehydration of tert-butanol.

Visualizing the Reaction Pathways

Fischer-Speier Esterification Mechanism

Fischer_Esterification cluster_activation Activation of Carboxylic Acid cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Proton Transfer & Elimination cluster_deprotonation Deprotonation 4-Bromobutanoic_Acid 4-Bromobutanoic Acid Protonated_Acid Protonated Carboxylic Acid 4-Bromobutanoic_Acid->Protonated_Acid + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + tert-Butanol H+ H+ tert-Butanol tert-Butanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Product This compound Protonated_Ester->Product - H+ Water H₂O

Caption: Mechanism of Fischer-Speier Esterification.

Steglich Esterification Mechanism

Steglich_Esterification cluster_activation Activation with DCC cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation 4-Bromobutanoic_Acid 4-Bromobutanoic Acid O-Acylisourea O-Acylisourea Intermediate 4-Bromobutanoic_Acid->O-Acylisourea DCC DCC DCC->O-Acylisourea Acyl-DMAP Acyl-pyridinium Intermediate O-Acylisourea->Acyl-DMAP + DMAP DMAP DMAP Product This compound Acyl-DMAP->Product + tert-Butanol DCU Dicyclohexylurea (DCU) Acyl-DMAP->DCU tert-Butanol tert-Butanol

Caption: Mechanism of Steglich Esterification.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This protocol describes a typical lab-scale synthesis of this compound using sulfuric acid as a catalyst.

Materials:

  • 4-Bromobutanoic acid

  • tert-Butanol

  • Concentrated sulfuric acid

  • Magnesium sulfate (anhydrous)

  • Dichloromethane (or another suitable solvent like toluene)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a Dean-Stark trap if using toluene), add 4-bromobutanoic acid and a 3-5 fold molar excess of tert-butanol.

  • Add dichloromethane as a solvent.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring mixture.

  • Add anhydrous magnesium sulfate to act as a dehydrating agent.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically several hours to overnight), cool the mixture to room temperature.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Steglich Esterification

This protocol provides a milder alternative for the synthesis of this compound.

Materials:

  • 4-Bromobutanoic acid

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (anhydrous)

  • Cold diethyl ether

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobutanoic acid, a slight excess of tert-butanol, and a catalytic amount of DMAP in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve a slight excess of DCC in anhydrous dichloromethane.

  • Slowly add the DCC solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

  • Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Kinetic Analysis Workflow

A robust kinetic analysis of the esterification reaction can be performed by monitoring the concentration of reactants and products over time.

Kinetic_Analysis_Workflow Start Set up Reaction Sample Withdraw Aliquots at Timed Intervals Start->Sample Quench Quench Reaction in Aliquot Sample->Quench Analyze Analyze by GC-MS or NMR Quench->Analyze Data Plot Concentration vs. Time Analyze->Data Model Determine Rate Law and Rate Constants Data->Model End Kinetic Profile Model->End

Caption: Workflow for kinetic analysis of the esterification reaction.

Analytical Monitoring:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and quantifying the volatile components of the reaction mixture, including the starting materials, product, and any volatile byproducts like isobutylene. By using an internal standard, precise concentration data can be obtained over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction progress by integrating the characteristic signals of the reactants and the product. For example, the disappearance of the carboxylic acid proton and the appearance of the tert-butyl singlet of the ester can be tracked.

Conclusion and Recommendations

The synthesis of this compound can be effectively achieved through both Fischer-Speier and Steglich esterification. The choice between these methods should be guided by the specific requirements of the synthesis.

  • For large-scale, cost-sensitive applications where the starting materials are robust, Fischer-Speier esterification is a viable option, provided that careful control of temperature and efficient water removal are implemented to minimize side reactions.

  • For syntheses involving acid-sensitive substrates or when milder conditions are paramount, Steglich esterification is the preferred method, despite the need for a stoichiometric coupling agent and the subsequent purification to remove the DCU byproduct.

A thorough kinetic analysis, employing techniques such as GC-MS or NMR, is highly recommended to optimize reaction conditions for either method. By understanding the rate-determining steps and the influence of various parameters, researchers can maximize the yield and purity of this compound, a critical building block in the advancement of pharmaceutical and chemical research.

References

The Foundation: Understanding the Steric Nature of the Tert-Butyl Group

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Steric Effects of Tert-Butyl Esters in Organic Reactions

For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the choice of a protecting group is a critical decision that can dictate the success of a synthetic campaign. Among the myriad options for carboxylic acid protection, the tert-butyl (t-Bu) ester stands out. Its utility, however, extends beyond simple masking of reactivity; the profound steric influence of the bulky tert-butyl group imparts a unique reactivity profile that, when understood and leveraged, becomes a powerful tool for chemical control.

This guide provides a deep dive into the steric effects of tert-butyl esters, offering a comparative analysis against less hindered analogues like methyl and ethyl esters. We will explore the causality behind experimental observations, supported by mechanistic insights and quantitative data, to provide a framework for rationally employing tert-butyl esters in your synthetic endeavors.

The tert-butyl group, -C(CH₃)₃, is a sterically demanding substituent. Its three methyl groups project outwards, creating a bulky, umbrella-like shield around the ester functionality. This steric congestion is the primary determinant of the tert-butyl ester's chemical behavior and distinguishes it sharply from smaller alkyl esters.

Key Properties Conferred by Steric Hindrance:

  • Exceptional Stability: The carbonyl carbon of a tert-butyl ester is sterically shielded, rendering it remarkably resistant to nucleophilic attack.[1][2][3][4] This stability is not just a theoretical concept but a practical advantage, allowing for a wide array of chemical transformations to be performed on other parts of a molecule without jeopardizing the protected carboxylic acid.[3][5]

  • Unique Cleavage Mechanism: Unlike simple esters that are readily hydrolyzed under basic conditions, tert-butyl esters are cleaved under acidic conditions via a unimolecular elimination (E1) mechanism.[1][3][5] This is a direct consequence of the group's ability to form a highly stable tertiary carbocation.

  • Modulation of Acidity: The steric bulk can influence the accessibility of α-protons, affecting the kinetics and thermodynamics of enolate formation.

The following diagram illustrates the workflow for utilizing a tert-butyl ester as a protecting group, a process fundamentally governed by its steric properties.

G cluster_0 Protection Phase cluster_1 Synthetic Transformations cluster_2 Deprotection Phase Start Carboxylic Acid (R-COOH) Protect Introduce t-Bu Group (e.g., Isobutylene, H⁺) Start->Protect Esterification Protected Protected Substrate (R-COO-tBu) Protect->Protected React Perform Reactions on 'R' (Base, Nucleophiles, Reductants) Protected->React t-Bu ester is stable Intermediate Modified Substrate (R'-COO-tBu) React->Intermediate Deprotect Cleave t-Bu Group (e.g., TFA, HCl) Intermediate->Deprotect Acidic Conditions Final Final Product (R'-COOH) Deprotect->Final

Caption: General workflow for employing a t-butyl ester protecting group.

Comparative Stability: A Tale of Two Mechanisms

The most significant manifestation of the tert-butyl ester's steric bulk is its stability under conditions that would readily cleave less hindered esters. This difference is rooted in the operative reaction mechanisms.

Base-Catalyzed Hydrolysis (Saponification): Methyl and ethyl esters are susceptible to saponification, which proceeds via a bimolecular nucleophilic acyl substitution (BAc2) mechanism. The reaction requires the hydroxide ion to directly attack the electrophilic carbonyl carbon. With a tert-butyl ester, this approach is severely hindered by the bulky alkyl group, dramatically slowing the reaction rate. In one study, the hydrolysis of tert-butyl ester was found to be exceptionally slow, with only 67% conversion after 92 hours under conditions where a methyl ester reacts completely in under 2 hours.[6]

Acid-Catalyzed Deprotection: In contrast, the cleavage of a tert-butyl ester is efficiently achieved under acidic conditions.[1][3] The mechanism involves protonation of the ester oxygen, followed by a unimolecular cleavage (E1) to form a stable tert-butyl cation and the carboxylic acid. The cation is then quenched by eliminating a proton to form gaseous isobutylene, which drives the reaction to completion.[5] This pathway is not accessible to methyl or ethyl esters, which lack the ability to form a stable carbocation.

G cluster_0 Base-Catalyzed Hydrolysis (B_Ac2) cluster_1 Acid-Catalyzed Cleavage (E1) Me_Ester R-COOMe OH_Me ⁻OH TS_Me [Tetrahedral Intermediate]⁻ Prod_Me R-COO⁻ + MeOH TS_Me->Prod_Me tBu_Ester R-COO-tBu OH_tBu ⁻OH No_Reaction Reaction Severely Hindered Me_EsterOH_Me Me_EsterOH_Me Me_EsterOH_Me->TS_Me Fast Attack tBu_EsterOH_tBu tBu_EsterOH_tBu tBu_EsterOH_tBu->No_Reaction Steric Clash tBu_Ester_Acid R-COO-tBu H_plus H⁺ Protonated_tBu [R-C(OH)O-tBu]⁺ Carbocation t-Bu⁺ (stable) Protonated_tBu->Carbocation Unimolecular Cleavage Prod_Acid R-COOH + Isobutylene Carbocation->Prod_Acid tBu_Ester_AcidH_plus tBu_Ester_AcidH_plus tBu_Ester_AcidH_plus->Protonated_tBu Protonation

Caption: Mechanistic dichotomy in ester cleavage due to steric effects.

The following table summarizes the stability of common ester protecting groups under various reaction conditions.

Protecting GroupBasic Conditions (e.g., LiOH, K₂CO₃)Nucleophiles (e.g., R-MgBr, R-Li)Hydrogenolysis (H₂, Pd/C)Strong Acid (e.g., TFA, HCl)
Methyl Ester LabileLabileStableStable
Ethyl Ester LabileLabileStableStable
Benzyl Ester LabileLabileLabile Stable
Tert-Butyl Ester Stable [1][5]Stable [1][5]Stable [7]Labile [1][4]

This orthogonal stability makes the tert-butyl ester an invaluable tool in complex syntheses, particularly in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. Here, the base-labile Fmoc group on the N-terminus is removed repeatedly, while the tert-butyl esters protecting acidic side chains (e.g., of aspartic and glutamic acid) remain intact until the final global deprotection with strong acid.[3]

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid as a Tert-Butyl Ester

This procedure utilizes acid-catalyzed transesterification with tert-butyl acetate, a common and effective method.[1][3]

Materials:

  • Carboxylic acid (1.0 mmol)

  • Tert-butyl acetate (serving as solvent and reagent)

  • Perchloric acid (70% in H₂O, catalytic amount)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the carboxylic acid (1.0 mmol) in tert-butyl acetate (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add a catalytic amount of perchloric acid (e.g., 1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding it to a stirred, cold solution of saturated sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting tert-butyl ester by flash column chromatography if necessary.

Causality: The strong protic acid (HClO₄) protonates the carbonyl of tert-butyl acetate, making it a better leaving group. The carboxylic acid then acts as a nucleophile. The bulky tert-butyl group disfavors the reverse reaction, helping to drive the equilibrium towards the desired product.

Protocol 2: Deprotection of a Tert-Butyl Ester

This protocol uses trifluoroacetic acid (TFA), a standard method for tert-butyl ester cleavage.[1]

Materials:

  • Tert-butyl ester substrate (1.0 mmol)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (for azeotropic removal of TFA)

  • Standard laboratory glassware

Procedure:

  • Dissolve the tert-butyl ester (1.0 mmol) in dichloromethane (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5 mL) dropwise.

  • Remove the ice bath and stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To ensure complete removal of residual TFA, add toluene (10 mL) and concentrate again under reduced pressure. Repeat this step twice.

  • The crude carboxylic acid can then be purified by recrystallization, precipitation, or chromatography as needed.

Causality: TFA is a strong acid that initiates the E1 cleavage mechanism. DCM serves as a solvent that is stable to the acidic conditions. The volatile byproducts (isobutylene and excess TFA) are easily removed, simplifying the workup process.[5]

Steric Effects on Enolate Formation and Reactivity

The formation of an enolate requires a base to deprotonate the α-carbon. While the pKa of the α-proton of an ester is already higher (less acidic) than that of a ketone (approx. 25 vs. 20), the steric bulk of the tert-butyl group can further influence this process.[8]

  • Kinetic vs. Thermodynamic Control: The approach of a bulky base, such as lithium diisopropylamide (LDA), to the α-proton can be sterically hindered. This can affect the rate of deprotonation compared to less hindered esters.

  • Enolate Geometry: For esters with α-substituents, the steric interaction between the substituent and the bulky tert-butyl group during deprotonation can influence the resulting (E)/(Z) geometry of the enolate. Generally, ester enolates tend to favor the (E)-geometry to minimize dipole-dipole interactions, but the large tert-butyl group can create a competing steric demand that may alter this preference compared to a methyl ester.

The Ireland model is often used to predict the stereochemistry of enolate formation. The diagram below depicts a simplified transition state for the deprotonation of a generic ester by LDA, illustrating the key steric interactions.

Caption: Steric interactions in the transition state of ester deprotonation.

While challenging, the formation of tert-butyl ester enolates is possible and has been utilized in synthesis. For example, lithio tert-butyl acetate has been isolated and characterized, demonstrating its viability as a stable nucleophile.[9] The steric hindrance of the tert-butyl group can be advantageous in subsequent reactions, potentially influencing the facial selectivity of attack on an electrophile.

Conclusion

The steric effects of the tert-butyl ester are not a mere inconvenience but a defining characteristic that a skilled synthetic chemist can exploit for tactical advantage. Its exceptional stability to a wide range of reagents, born from the steric shielding of its carbonyl group, makes it a robust and reliable protecting group for carboxylic acids.[1][2][3] This stability, combined with a unique and selective acid-catalyzed deprotection mechanism, provides the orthogonality required for the synthesis of complex molecules like peptides and pharmaceuticals.[3][5]

While its steric bulk can present challenges, such as in the formation of enolates or in reactions at adjacent centers, these effects can also be harnessed to influence stereoselectivity. By understanding the mechanistic principles that govern its reactivity—from the BAc2 inhibition in basic hydrolysis to the E1 pathway in acidic cleavage—researchers can move beyond simply using the tert-butyl ester as a placeholder and begin to use it as an active instrument of chemical control.

References

A Comparative Guide to the Synthesis of Alkyl Bromobutanoates for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the selection of a synthetic route is a critical decision that balances efficiency, scalability, and practicality. Alkyl bromobutanoates are versatile building blocks in organic synthesis, serving as key intermediates in the preparation of a wide array of pharmaceuticals and functional materials. This guide provides an in-depth comparative analysis of the most common and effective methods for synthesizing these valuable compounds, offering field-proven insights and experimental data to inform your selection process.

Introduction: The Versatility of Alkyl Bromobutanoates

Alkyl bromobutanoates are bifunctional molecules possessing both an ester and a bromoalkane moiety. This dual reactivity makes them indispensable synthons for introducing butanoate chains into larger molecules through nucleophilic substitution at the bromine-bearing carbon and subsequent ester manipulations. Their applications range from the synthesis of enzyme inhibitors and receptor antagonists to the development of novel drug delivery systems. The choice of the alkyl group (methyl, ethyl, propyl, butyl, etc.) can significantly influence the physicochemical properties of the final product, including its solubility, stability, and bioavailability.

Method 1: The Workhorse - Fischer-Speier Esterification of 4-Bromobutanoic Acid

The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a robust and widely used method for the synthesis of a variety of alkyl bromobutanoates.

The "Why": Understanding the Fischer-Speier Mechanism

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][2][3] The reaction is typically driven to completion by using an excess of the alcohol, which also often serves as the solvent, or by removing water as it is formed.[1][3]

The mechanism proceeds in several key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of 4-bromobutanoic acid, increasing the electrophilicity of the carbonyl carbon.[4]

  • Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final alkyl bromobutanoate.

Fischer_Esterification 4-Bromobutanoic Acid 4-Bromobutanoic Acid Protonated Carbonyl Protonated Carbonyl 4-Bromobutanoic Acid->Protonated Carbonyl + H+ Alcohol Alcohol Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->4-Bromobutanoic Acid Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Alcohol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Alkyl Bromobutanoate Alkyl Bromobutanoate Protonated Ester->Alkyl Bromobutanoate - H+ Water Water Protonated Ester->Water Alkyl Bromobutanoate->Acid Catalyst (H+) Regenerates

Caption: Workflow for Fischer-Speier Esterification.

Experimental Protocols & Comparative Data

The following protocols are representative of the Fischer-Speier esterification for various alkyl bromobutanoates.

General Procedure: To a solution of 4-bromobutanoic acid in the corresponding alcohol (often in large excess), a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl) is added. The mixture is heated to reflux for a specified period. After cooling, the excess alcohol is removed under reduced pressure. The residue is then worked up, typically by dissolving in an organic solvent, washing with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude alkyl bromobutanoate, which can be further purified by distillation or column chromatography.

Alkyl GroupAlcoholCatalystTemperature (°C)Time (h)Yield (%)Reference
MethylMethanolH₂SO₄Reflux16~90[5]
EthylEthanolH₂SO₄Reflux2-1685-95[5]
Propyln-PropanolH₂SO₄Reflux--[6]
Butyln-ButanolH₂SO₄Reflux--[7]
IsopropylIsopropanolH₂SO₄Room Temp4868
tert-Butyltert-ButanolH₂SO₄Room Temp4830-47
BenzylBenzyl AlcoholH₂SO₄Room Temp4895

Note: Yields can vary based on the specific reaction conditions and purification methods. The synthesis of tert-butyl esters via Fischer esterification is often low-yielding due to the propensity of tertiary alcohols to undergo elimination under acidic conditions.[2]

Advantages:

  • Cost-effective: Utilizes readily available and inexpensive starting materials and catalysts.

  • Scalable: The procedure is straightforward and can be adapted for large-scale production.

  • Versatile: Applicable to a wide range of primary and secondary alcohols.[2]

Disadvantages:

  • Harsh conditions: The use of strong acids and high temperatures can be problematic for sensitive substrates.

  • Equilibrium-limited: Requires a large excess of alcohol or continuous removal of water to achieve high yields.[1]

  • Low yields for tertiary alcohols: Prone to elimination side reactions with tertiary alcohols.[2]

Method 2: The Efficient Alternative - Ring-Opening of γ-Butyrolactone

A highly efficient, one-step synthesis of alkyl 4-bromobutanoates, particularly for primary alkyl esters, involves the acid-catalyzed ring-opening of γ-butyrolactone with hydrogen bromide in the presence of an alcohol.

The "Why": Understanding the Ring-Opening Mechanism

The reaction is initiated by the protonation of the carbonyl oxygen of γ-butyrolactone by HBr. This is followed by the nucleophilic attack of the bromide ion at the γ-carbon, leading to the ring opening and formation of 4-bromobutanoic acid. The 4-bromobutanoic acid then undergoes a rapid Fischer-Speier esterification with the alcohol present in the reaction mixture. DFT calculations suggest the reaction proceeds through the formation of a stable oxocarbenium intermediate.[8][9]

Ring_Opening gamma-Butyrolactone gamma-Butyrolactone Protonated Lactone Protonated Lactone gamma-Butyrolactone->Protonated Lactone + H+ HBr HBr Alcohol Alcohol 4-Bromobutanoic Acid 4-Bromobutanoic Acid Protonated Lactone->4-Bromobutanoic Acid + Br- Alkyl Bromobutanoate Alkyl Bromobutanoate 4-Bromobutanoic Acid->Alkyl Bromobutanoate + Alcohol, H+ Steglich_Esterification 4-Bromobutanoic Acid 4-Bromobutanoic Acid O-Acylisourea O-Acylisourea 4-Bromobutanoic Acid->O-Acylisourea + DCC Alcohol Alcohol DCC DCC DMAP DMAP N-Acylpyridinium N-Acylpyridinium O-Acylisourea->N-Acylpyridinium + DMAP DCU DCU O-Acylisourea->DCU Alkyl Bromobutanoate Alkyl Bromobutanoate N-Acylpyridinium->Alkyl Bromobutanoate + Alcohol Alkyl Bromobutanoate->DMAP Regenerates

References

A Researcher's Guide to Accurate Yield Determination: Quantifying tert-butyl 4-bromobutanoate with qNMR and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise quantification of synthesized compounds is not merely a procedural step but a cornerstone of reliable and reproducible science. For intermediates like tert-butyl 4-bromobutanoate, a versatile building block in organic synthesis, accurate yield determination is critical for process optimization and the economic viability of a synthetic route. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy using an internal standard with traditional chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the quantification of this compound.

The Challenge: Accurate Quantification in Complex Matrices

Following the synthesis of this compound, the crude product is often a mixture containing residual starting materials, byproducts, and solvents. Isolating a pure sample for yield determination by weight can be laborious and may lead to material loss. Therefore, an analytical technique that can accurately quantify the target molecule within this complex matrix is highly desirable.

The qNMR Approach: A Self-Validating System for Absolute Quantification

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method of measurement, offering a direct and absolute quantification of analytes without the need for a calibration curve of the analyte itself. The principle of qNMR is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1] By introducing a known amount of a stable, high-purity internal standard into the sample, the concentration of the analyte can be determined with high accuracy and precision.

Selecting the Ideal Internal Standard

The choice of an internal standard is paramount for a successful qNMR experiment. An ideal standard should possess the following characteristics:

  • Chemical and Physical Stability: It should not react with the analyte, solvent, or other components in the mixture.

  • High Purity: The purity of the internal standard must be accurately known and traceable.

  • Solubility: It must be fully soluble in the chosen deuterated solvent.

  • Spectrally Resolved Signals: Its NMR signals should not overlap with those of the analyte. A simple spectrum with sharp, singlet peaks is preferable.[2][3]

  • Appropriate Chemical Shift: The signals should appear in a region of the spectrum free from analyte or impurity signals.

For the quantification of this compound, which exhibits signals around 1.27 ppm (s, 9H), 1.95 ppm (m, 2H), 2.22 ppm (t, 2H), and 3.27 ppm (t, 2H) in CDCl3, 1,4-bis(trimethylsilyl)benzene (BTMSB) is an excellent choice for an internal standard.[4] Its two sharp singlets at approximately 0.25 ppm (Si-(CH₃)₃) and 7.4 ppm (aromatic protons) in CDCl3 are well-resolved from the analyte's signals, minimizing the risk of peak overlap and integration errors.[5]

Experimental Workflow for qNMR Quantification

The following diagram illustrates the typical workflow for the quantification of this compound using qNMR with an internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh crude analyte dissolve Dissolve mixture in CDCl3 with TMS weigh_analyte->dissolve weigh_is Accurately weigh internal standard (BTMSB) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Optimize spectrometer (shim, lock, tune) transfer->setup acquire Acquire 1H NMR spectrum with quantitative parameters (long relaxation delay) setup->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate yield using the qNMR equation integrate->calculate

Caption: Workflow for qNMR quantification of this compound.

Detailed Protocol for qNMR Quantification
  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the crude this compound into a clean vial.

    • Accurately weigh approximately 10-15 mg of 1,4-bis(trimethylsilyl)benzene (BTMSB) into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Ensure quantitative acquisition parameters are used. A crucial parameter is the relaxation delay (D1), which should be at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation between scans.[2] A D1 of 30 seconds is generally sufficient for many small molecules.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the peaks of interest is recommended for high precision).[6]

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate the well-resolved singlet of the tert-butyl group of this compound at ~1.27 ppm (I_analyte) and the singlet of the trimethylsilyl protons of BTMSB at ~0.25 ppm (I_IS).

    • Calculate the molar ratio and subsequently the yield of the analyte using the following equation:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal (9 for the tert-butyl group of the analyte, 18 for the two trimethylsilyl groups of BTMSB)

    • MW = Molecular weight (223.11 g/mol for the analyte, 222.42 g/mol for BTMSB)

    • m = Mass

    • P = Purity of the internal standard

Alternative Quantification Methods: A Comparative Overview

While qNMR offers significant advantages, GC and HPLC are well-established and widely used techniques for the quantification of organic compounds.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and separated from other components in a gaseous mobile phase based on its boiling point and interaction with a stationary phase within a capillary column. The FID provides a response that is generally proportional to the number of carbon atoms in the analyte.

Advantages:

  • High resolution and separation efficiency.

  • Excellent sensitivity for hydrocarbons.

  • Robust and reliable instrumentation.

Disadvantages:

  • Requires the analyte to be volatile and thermally stable.

  • Destructive technique.

  • Requires calibration with a certified reference standard of the analyte for accurate quantification.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For compounds with a UV chromophore, a UV detector can be used for quantification. Although this compound lacks a strong chromophore, it can be detected at low UV wavelengths (around 205-210 nm).

Advantages:

  • Applicable to a wide range of compounds, including non-volatile and thermally labile ones.

  • High precision and accuracy with proper method development.

  • Non-destructive, allowing for sample recovery.

Disadvantages:

  • Lower sensitivity for compounds with weak UV absorbance.

  • Requires a chromophore for UV detection.

  • Like GC, it necessitates a reference standard of the analyte for calibration.

Head-to-Head Comparison: qNMR vs. GC vs. HPLC

FeatureQuantitative NMR (qNMR)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Direct proportionality between signal area and number of nuclei.[1]Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between mobile and stationary phases.
Calibration Requires a certified internal standard of a different compound.Requires a certified reference standard of the analyte.Requires a certified reference standard of the analyte.
Quantification AbsoluteRelative (requires calibration curve)Relative (requires calibration curve)
Sample Prep. Simple dissolution and weighing.May require dilution; sample must be volatile.May require filtration and dilution; analyte must be soluble in the mobile phase.
Selectivity Excellent, based on unique chemical shifts.High, based on retention time.High, based on retention time.
Sensitivity ModerateHighModerate (analyte dependent)
Accuracy High, traceable to SI units.High with proper calibration.High with proper calibration.
Precision HighHighHigh
Sample Throughput LowerHigherHigher
Instrumentation NMR SpectrometerGas ChromatographHigh-Performance Liquid Chromatograph

The Self-Validating Nature of qNMR

A properly executed qNMR experiment inherently possesses self-validating characteristics that align with the principles of analytical method validation outlined in the ICH Q2(R1) guidelines.[7][8][9]

  • Specificity: The high resolution of NMR spectra allows for the selective quantification of the analyte in the presence of impurities, as long as at least one signal is free from overlap.

  • Linearity: The direct proportionality between signal intensity and the number of nuclei ensures linearity over a wide dynamic range.

  • Accuracy: By using a certified reference material as the internal standard, the measurement is traceable to a primary standard, ensuring high accuracy.

  • Precision: Modern NMR spectrometers offer excellent stability, leading to high precision in repeated measurements.

  • Range: The quantitative range can be adjusted by varying the sample and internal standard concentrations.

Conclusion: Choosing the Right Tool for the Job

For the accurate determination of the yield of this compound, qNMR with an internal standard stands out as a superior technique due to its ability to provide absolute quantification without the need for an analyte-specific reference standard. This is particularly advantageous in a research and development setting where a certified standard of a newly synthesized compound may not be readily available. The inherent self-validating nature of qNMR further enhances its appeal, providing a high degree of confidence in the obtained results.

While GC-FID and HPLC-UV are powerful and valuable techniques for purity analysis and quantification, their reliance on relative quantification against a known standard of the analyte makes them more suitable for routine quality control once a reference material has been established. For de novo yield determination and process optimization, the direct, accurate, and reliable nature of qNMR makes it the method of choice for the modern research scientist.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of tert-butyl 4-bromobutanoate (CAS No. 110661-91-1). Designed for researchers and drug development professionals, this document moves beyond simple instructions to explain the chemical rationale behind these essential safety procedures, ensuring a culture of safety and regulatory compliance in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a valuable reagent in organic synthesis, but its chemical structure necessitates careful handling and disposal.[1][2] It is an alkyl halide and an ester, and its hazard profile is dictated by these functional groups. The primary risks involve its corrosive nature and the hazardous byproducts of its decomposition.[3]

Upon thermal decomposition or combustion, it can release highly toxic and corrosive gases, including carbon oxides and hydrogen bromide (HBr).[3] Direct contact with the liquid can cause severe skin burns and serious eye damage.[3][4] Therefore, all handling and disposal procedures are designed to mitigate these risks through containment and appropriate personal protective equipment.

Table 1: Hazard Profile of this compound

Property Value Source(s)
GHS Classification Skin Corrosion (Category 1B), Serious Eye Damage (Category 1), Skin Irritation (Category 2), Eye Irritation (Category 2), May cause respiratory irritation. [3][4]
Hazard Statements H314: Causes severe skin burns and eye damage; H315: Causes skin irritation; H318/H319: Causes serious eye damage/irritation; H335: May cause respiratory irritation. [3][4][5]
Physical State Liquid [3]
Molecular Formula C₈H₁₅BrO₂ [4]
Decomposition Products Carbon oxides, Hydrogen bromide [3]

| Incompatibilities | Strong oxidizing agents, Strong acids, Strong bases |[3][6] |

Pre-Disposal Operations: Safety First

Before beginning any process that will generate this compound waste, it is critical to establish a safe working environment.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. It is your primary defense against exposure.

  • Eye Protection: Wear chemical splash-resistant safety glasses or goggles with side protection.[3]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[7]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.[5]

Engineering Controls

Always handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory to prevent the inhalation of vapors, which can cause respiratory irritation.[5] Ensure the fume hood sash is positioned at the appropriate height to maximize capture and provide a protective barrier.

Spill Management

Accidents happen. Being prepared is essential for a safe and effective response.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Containment: For small spills, absorb the liquid with an inert, non-combustible material like vermiculite, dry sand, or earth.[5][8] Do not use combustible materials such as paper towels to absorb the bulk of the spill.

  • Collection: Carefully sweep or scoop the absorbent material into a designated, properly labeled hazardous waste container.[5]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.

  • Prevent Environmental Release: Do not allow the chemical or contaminated materials to enter drains or waterways.[3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as a halogenated organic hazardous waste .[9] Due to its chemical properties, it must not be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

  • Rationale: As a brominated organic compound, this compound falls under the category of halogenated organic waste.[9] Mixing it with non-halogenated waste streams can complicate and increase the cost of disposal, as halogenated wastes require specific high-temperature incineration processes.[9][10]

  • Action: Designate a specific, compatible waste container (e.g., glass or high-density polyethylene) exclusively for halogenated organic liquid waste.[11]

Step 2: Waste Collection

  • Unused/Expired Chemical: Collect any unwanted this compound in its original container or the designated halogenated waste container.

  • Contaminated Materials: Any items that have come into direct contact with the chemical, such as gloves, absorbent pads from spills, or contaminated weighing paper, must also be placed in a solid hazardous waste container designated for halogenated organic waste.

Step 3: Labeling

  • Rationale: Proper labeling is a regulatory requirement and is crucial for the safety of everyone who handles the waste. It communicates the contents and associated hazards.

  • Action: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Corrosive," "Irritant").[5] Maintain a log of the contents and their approximate quantities.

Step 4: Storage

  • Rationale: Safe temporary storage prevents accidents and ensures compliance with institutional and regulatory limits on waste accumulation.

  • Action: Keep the waste container tightly sealed when not in use.[12] Store it in a designated satellite accumulation area or a central hazardous waste storage facility. This area should be cool, dry, and away from incompatible materials like strong oxidizing agents.[3][13]

Step 5: Final Disposal

  • Rationale: Final disposal must be handled by professionals equipped to manage hazardous chemical waste in an environmentally sound and legally compliant manner.

  • Action: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11] Ensure all institutional paperwork is completed accurately.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G Disposal Workflow for this compound cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 Storage & Final Disposal start Waste Identified: This compound (Liquid or Contaminated Solid) liquid_waste Collect Liquid Waste in a designated, sealed container for 'Halogenated Organic Liquids' start->liquid_waste Is it liquid? solid_waste Collect Contaminated Solids (gloves, absorbent) in a lined, sealed container for 'Halogenated Organic Solids' start->solid_waste Is it a contaminated solid? labeling Label Container Clearly: 'Hazardous Waste' 'this compound' 'Corrosive' liquid_waste->labeling solid_waste->labeling storage Store in designated Satellite Accumulation Area. (Away from incompatibles) labeling->storage ehs_pickup Arrange for pickup by EHS or Licensed Waste Contractor storage->ehs_pickup

Caption: Disposal workflow for this compound.

References

A Researcher's Guide to Handling Tert-butyl 4-bromobutanoate: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to your essential guide for the safe handling of Tert-butyl 4-bromobutanoate (CAS No. 110661-91-1). As a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, its proper handling is paramount to ensure laboratory safety and experimental integrity[1][2]. This guide moves beyond a simple checklist, providing a detailed, scientifically-grounded framework for the selection and use of Personal Protective Equipment (PPE), rooted in the specific chemical hazards of this compound.

Understanding the Risks: Hazard Profile of this compound

Before any container is opened, a thorough understanding of the risks is critical. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary dangers are its effects on the skin and eyes[3].

According to safety data sheets, this compound is classified as:

  • Skin Corrosion/Irritation, Category 1B or 2 : This means it can cause severe skin burns and irritation upon contact[3].

  • Serious Eye Damage/Eye Irritation, Category 1 or 2 : This indicates a risk of serious, potentially irreversible, damage to the eyes[3][4].

  • May cause respiratory irritation : Inhalation of vapors or mists can irritate the respiratory tract[4][5].

The signal word associated with this chemical is "Danger" or "Warning," underscoring the need for caution[3][4]. The hazard statements H314 ("Causes severe skin burns and eye damage") and H315/H319 ("Causes skin irritation" and "Causes serious eye irritation") are frequently cited, forming the basis for our PPE recommendations[3][5].

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a direct response to the identified hazards. All handling of this compound must be conducted within a certified chemical fume hood to control vapor inhalation[3].

The following table summarizes the essential PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical splash goggles and a face shieldStandard safety glasses are insufficient. The corrosive nature of the compound necessitates a full seal around the eyes, provided by goggles. A face shield should be worn over the goggles to protect the entire face from splashes, especially when handling larger quantities or during transfers[3][6]. Use eyewear tested and approved under standards such as OSHA 29 CFR 1910.133 or EU EN166[3].
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)Gloves must be selected based on chemical resistance and the specific operations being performed. Always check the manufacturer's glove compatibility data. It is crucial to inspect gloves for any signs of degradation or puncture before each use. Double-gloving can provide additional protection. Wash hands thoroughly after handling, even after removing gloves[3].
Body Chemical-resistant lab coat or apronA standard cotton lab coat is not sufficient to protect against a significant splash of this corrosive liquid. A chemical-resistant or rubber apron worn over a lab coat is recommended. For larger scale operations, a chemical-splash suit may be appropriate[3][5]. All contaminated clothing must be removed immediately and laundered before reuse[5].
Respiratory Not typically required if used in a fume hoodEngineering controls, specifically a properly functioning chemical fume hood, are the primary means of respiratory protection[3]. If a fume hood is not available or if aerosol generation is possible, a NIOSH-approved respirator with an appropriate filter for organic vapors should be used[6].

Operational Protocol: Step-by-Step Handling Procedure

Adherence to a strict protocol minimizes the risk of exposure.

Step 1: Preparation and Inspection

  • Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

  • Don all required PPE as detailed in the table above.

  • Inspect the container of this compound for any signs of damage or leaks.

  • Ensure an eyewash station and safety shower are accessible and unobstructed[3][7].

Step 2: Aliquoting and Transfer

  • Conduct all transfers and measurements inside the fume hood.

  • Use appropriate tools (e.g., glass pipettes, syringes) for transfers to minimize splashing.

  • Keep the container tightly closed when not in use[3][5].

Step 3: Post-Handling

  • After completing the work, securely seal the chemical container.

  • Decontaminate the work area within the fume hood.

  • Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Gloves should be removed last.

  • Wash hands and forearms thoroughly with soap and water[3].

Emergency Response: Spills and Exposure

Accidents can happen, and a clear, rehearsed response plan is vital.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[3][5].

  • Skin: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap[3][5][8]. If skin irritation or a burn develops, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention[3][7].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3].

In Case of a Spill:

The following workflow outlines the immediate steps to be taken in the event of a spill.

Spill_Response_Workflow Start Spill Occurs Alert Alert personnel in the immediate area. Evacuate if necessary. Start->Alert Assess Assess the spill size and risk. Is it a minor or major spill? Alert->Assess MinorSpill Minor Spill Procedure Assess->MinorSpill Minor MajorSpill Major Spill Procedure Assess->MajorSpill Major Contain Contain the spill with absorbent material (e.g., sand, vermiculite). MinorSpill->Contain Evacuate Evacuate the area. Call emergency services. MajorSpill->Evacuate Cleanup Carefully collect absorbed material into a suitable, labeled waste container. Contain->Cleanup Decontaminate Decontaminate the spill area. Cleanup->Decontaminate Dispose Dispose of waste as hazardous material in accordance with regulations. Decontaminate->Dispose Report Report the incident to the Safety Officer. Dispose->Report Evacuate->Report

Caption: Workflow for responding to a chemical spill.

For a minor spill, after alerting others, contain the spill using an inert absorbent material like sand or vermiculite[3][5]. Avoid breathing vapors during cleanup[5]. Place the absorbed material into a sealed, labeled container for hazardous waste disposal[3][5].

Storage and Disposal Protocols

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[3].

  • Keep it away from incompatible substances and sources of ignition[3].

  • The storage area should be locked to restrict access[3][5].

Disposal:

  • Disposal of unused product and contaminated materials must be handled as hazardous waste.

  • Do not dispose of it down the drain[3].

  • All disposal must be in accordance with federal, state, and local regulations. It is recommended to use a licensed waste disposal company[3].

By integrating these safety protocols and PPE requirements into your daily laboratory practices, you can confidently and safely utilize this compound in your research endeavors, ensuring the protection of yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-bromobutanoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-bromobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.